Product packaging for 5-Ethynyl-2-hydroxybenzaldehyde(Cat. No.:CAS No. 252771-08-7)

5-Ethynyl-2-hydroxybenzaldehyde

Cat. No.: B3119677
CAS No.: 252771-08-7
M. Wt: 146.14 g/mol
InChI Key: PQXSLYBFDHBCSW-UHFFFAOYSA-N
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Description

5-Ethynyl-2-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C9H6O2 and its molecular weight is 146.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 146.036779430 g/mol and the complexity rating of the compound is 189. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6O2 B3119677 5-Ethynyl-2-hydroxybenzaldehyde CAS No. 252771-08-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethynyl-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H6O2/c1-2-7-3-4-9(11)8(5-7)6-10/h1,3-6,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXSLYBFDHBCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30665444
Record name 5-Ethynyl-2-hydroxybenzaldehyde
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Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252771-08-7
Record name 5-Ethynyl-2-hydroxybenzaldehyde
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Record name 5-Ethynyl-2-hydroxybenzaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Ethynyl-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, research-grade overview of the synthesis and characterization of 5-Ethynyl-2-hydroxybenzaldehyde, a valuable bifunctional building block in medicinal chemistry and materials science. We detail a robust and reproducible two-step synthetic protocol centered on the Sonogashira cross-coupling reaction, followed by a thorough characterization of the target molecule using modern spectroscopic techniques. This document is intended for researchers, chemists, and drug development professionals, offering not just a methodology, but also the underlying scientific principles and practical insights necessary for successful implementation.

Introduction: Significance of this compound

This compound, also known as 5-ethynylsalicylaldehyde, is an aromatic compound distinguished by three reactive functional groups: a hydroxyl group, an aldehyde, and a terminal alkyne. This unique combination makes it a highly versatile precursor for the synthesis of complex molecular architectures.

  • The Salicylaldehyde Moiety: The ortho-hydroxybenzaldehyde core is a privileged scaffold in chemistry, forming the basis of Schiff base ligands, coumarins, and various heterocyclic systems with demonstrated biological activities.

  • The Ethynyl Group: The terminal alkyne is a powerful functional handle, enabling participation in a wide array of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), C-C bond-forming cross-coupling reactions, and polymerization processes.

The convergence of these functionalities within a single molecule allows for orthogonal chemical modifications, positioning this compound as a strategic starting material for constructing novel therapeutic agents, functional polymers, and advanced organic materials.

Synthesis Methodology

The most efficient and widely adopted route for the synthesis of this compound is the palladium/copper-catalyzed Sonogashira cross-coupling reaction.[1][2] The strategy involves coupling a halogenated salicylaldehyde derivative with a protected alkyne, followed by in-situ or subsequent deprotection.

Principle and Strategy

The synthesis is executed in two primary stages:

  • Sonogashira Coupling: 5-Bromo-2-hydroxybenzaldehyde is coupled with an alkyne source. To prevent the undesired side reaction of alkyne homocoupling (Glaser coupling), a silyl-protected alkyne, ethynyltrimethylsilane (TMSA), is used. The TMS group acts as a temporary protecting group for the terminal alkyne's acidic proton.

  • Deprotection: The trimethylsilyl (TMS) group is selectively cleaved from the coupled product to reveal the terminal alkyne, yielding the final product.

Reaction Scheme

Figure 1: Overall synthetic scheme for this compound via Sonogashira coupling and subsequent TMS deprotection.

Detailed Experimental Protocol

Materials:

  • 5-Bromo-2-hydroxybenzaldehyde

  • Ethynyltrimethylsilane (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

Step 1: Synthesis of 2-hydroxy-5-((trimethylsilyl)ethynyl)benzaldehyde

  • To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-2-hydroxybenzaldehyde (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous THF and anhydrous triethylamine (TEA) in a 2:1 ratio by volume. The TEA serves as both the base and a co-solvent.

  • Stir the resulting mixture at room temperature for 15 minutes to ensure dissolution and catalyst activation.

  • Add ethynyltrimethylsilane (1.5 eq) dropwise to the reaction mixture via syringe.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude TMS-protected intermediate. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of this compound (Deprotection)

  • Dissolve the crude 2-hydroxy-5-((trimethylsilyl)ethynyl)benzaldehyde from the previous step in methanol.

  • Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the mixture with 1M HCl until the pH is approximately 7.

  • Remove the methanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the crude final product.

Experimental Workflow Diagram

G cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection cluster_purification Step 3: Purification A Combine Reactants: 5-Bromo-2-hydroxybenzaldehyde Pd(PPh₃)₂Cl₂, CuI B Add Solvents: Anhydrous THF & TEA A->B C Add Ethynyltrimethylsilane B->C D React at RT, 12-16h (TLC Monitoring) C->D E Work-up: Filter through Celite® Concentrate D->E F Crude TMS-protected Intermediate E->F G Dissolve in Methanol F->G H Add K₂CO₃ G->H I React at RT, 2-4h (TLC Monitoring) H->I J Work-up: Neutralize, Concentrate, Extract with EtOAc I->J K Crude this compound J->K L Silica Gel Column Chromatography K->L M Pure Product L->M

Caption: A workflow diagram illustrating the key stages of the synthesis and purification process.

Catalytic Mechanism: The "Why"

The success of the Sonogashira coupling hinges on the synergistic action of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

  • Palladium Cycle (The Cross-Coupling Engine):

    • Oxidative Addition: The active Pd(0) catalyst reacts with the 5-bromo-2-hydroxybenzaldehyde, inserting itself into the carbon-bromine bond to form a Pd(II) complex. This is often the rate-limiting step.[5]

    • Transmetalation: The copper acetylide (formed in the copper cycle) transfers its acetylide group to the Pd(II) complex, displacing the bromide.

    • Reductive Elimination: The aryl and alkynyl groups on the palladium complex couple and are eliminated, forming the final C-C bond of the product and regenerating the active Pd(0) catalyst.

  • Copper Cycle (The Acetylide Feeder):

    • π-Alkyne Complex Formation: The Cu(I) salt coordinates with the triple bond of the alkyne.

    • Deprotonation: The amine base (triethylamine) removes the now-acidified terminal proton of the alkyne, forming a key copper acetylide intermediate. This species is then ready for the transmetalation step in the palladium cycle.[1]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Alkyne Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkyne Transmetalation Product Ar-C≡CR PdII_Alkyne->Product Reductive Elimination Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide Base (TEA) Cu_Acetylide->PdII_Aryl Copper Acetylide Transfer CuI CuI Cu_Acetylide->CuI Regenerates CuI (after Transmetalation)

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent.

  • Loading and Elution: Load the prepared slurry onto the top of the column. Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc in hexane and gradually increasing to 20% EtOAc).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.

Characterization of this compound

The identity and purity of the synthesized compound are confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides definitive information about the hydrogen atoms in the molecule. Key expected signals include a sharp singlet for the aldehydic proton (δ ~9.9 ppm), a singlet for the phenolic hydroxyl proton (δ ~11.0 ppm, can be broad), a sharp singlet for the acetylenic proton (δ ~3.1 ppm), and distinct signals in the aromatic region (δ ~7.0-7.7 ppm) corresponding to the three protons on the benzene ring, showing characteristic coupling patterns.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for each of the nine carbon atoms. Notable signals include the aldehyde carbonyl carbon (δ ~196 ppm), the two acetylenic carbons (δ ~83 and ~78 ppm), and the six aromatic carbons, including the carbon bearing the hydroxyl group (δ ~161 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present.

  • O-H Stretch: A broad band in the region of 3100-3300 cm⁻¹ is characteristic of the hydrogen-bonded phenolic hydroxyl group.

  • ≡C-H Stretch: A sharp, strong peak around 3250-3300 cm⁻¹ confirms the presence of the terminal alkyne C-H bond.

  • C≡C Stretch: A weak but sharp absorption around 2100-2150 cm⁻¹ corresponds to the carbon-carbon triple bond.

  • C=O Stretch: A strong, sharp peak around 1660-1680 cm⁻¹ is indicative of the conjugated aldehyde carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound (C₉H₆O₂), the expected molecular ion peak [M]⁺ or [M+H]⁺ will be observed at an m/z value corresponding to its molecular weight (approx. 146.04 g/mol ).[6][7]

Data Summary
Parameter Expected Value Comment
Molecular Formula C₉H₆O₂
Molecular Weight 146.14 g/mol [7]
Appearance Solid
¹H NMR (CDCl₃) δ ~11.0 (s, 1H, OH), 9.9 (s, 1H, CHO), 7.0-7.7 (m, 3H, Ar-H), 3.1 (s, 1H, C≡C-H)Chemical shifts are approximate.
¹³C NMR (CDCl₃) δ ~196 (CHO), ~161 (C-OH), ~138, ~135, ~121, ~118, ~117 (Ar-C), ~83 (C≡C-H), ~78 (Ar-C≡C)Chemical shifts are approximate.
IR (cm⁻¹) ~3280 (≡C-H), ~3200 (O-H), ~2110 (C≡C), ~1670 (C=O)[8]
MS (m/z) ~146 [M]⁺Corresponds to the molecular ion.[6]

Safety Precautions

  • Reagents: Handle all reagents in a well-ventilated fume hood. Triethylamine is flammable and corrosive. Palladium catalysts are toxic. 5-Bromo-2-hydroxybenzaldehyde is an irritant.

  • Product: this compound is expected to be an irritant to the skin, eyes, and respiratory system.[7] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Procedure: Reactions under an inert atmosphere should be handled with care.

Conclusion

This guide has outlined a reliable and well-established method for the synthesis of this compound using a Sonogashira cross-coupling reaction. The detailed protocol, mechanistic insights, and comprehensive characterization data provide researchers with the necessary tools to produce and validate this important chemical building block for further applications in scientific discovery and development.

References

spectroscopic data (NMR, IR, MS) for 5-Ethynyl-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Ethynyl-2-hydroxybenzaldehyde

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a key intermediate in the synthesis of complex organic molecules and functional materials. Designed for researchers and drug development professionals, this document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles. The causality behind experimental choices and data interpretation is emphasized to ensure both technical accuracy and practical utility.

Introduction: The Structural Elucidation Imperative

This compound (also known as 5-ethynylsalicylaldehyde) is a bifunctional aromatic compound featuring hydroxyl, aldehyde, and terminal alkyne groups. This unique combination makes it a valuable precursor for creating complex heterocyclic systems, polymers, and novel pharmaceutical scaffolds. Unambiguous structural confirmation and purity assessment are paramount before its use in any synthetic pathway. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle.

Compound Profile:

  • Molecular Formula: C₉H₆O₂[1][2][3]

  • Molecular Weight: 146.14 g/mol [1][2]

  • CAS Number: 252771-08-7[1][3]

  • Appearance: Typically a solid with a melting point of 115-118 °C[3]

This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, explaining how each spectrum corroborates the assigned structure.

Molecular Structure and Atom Numbering

A clear structural representation is essential for assigning spectroscopic signals. The following diagram illustrates the IUPAC-compliant numbering for this compound, which will be used throughout this guide.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed structural map can be constructed.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.

Expected ¹H NMR Signals: The structure suggests the presence of six distinct proton signals: a phenolic hydroxyl proton, an aldehydic proton, three aromatic protons, and a terminal acetylenic proton.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
-OH (on C2)10.5 - 11.5Singlet (broad)-The phenolic proton is acidic and often exchanges, leading to a broad singlet. Its downfield shift is due to hydrogen bonding with the adjacent carbonyl oxygen.[4]
-CHO (on C1)9.8 - 10.1Singlet-Aldehydic protons are highly deshielded by the anisotropic effect of the carbonyl group and resonate in a characteristic downfield region where few other signals appear.[5][6]
H6 (on C6)~7.6DoubletJ ≈ 2.0-3.0This proton is ortho to the electron-withdrawing aldehyde group and meta to the hydroxyl group. It will be split into a doublet by the adjacent H4.
H4 (on C4)~7.5Doublet of DoubletsJ ≈ 8.5, 2.5This proton is coupled to both H3 (ortho coupling, larger J) and H6 (meta coupling, smaller J).
H3 (on C3)~7.0DoubletJ ≈ 8.5This proton is ortho to the electron-donating hydroxyl group and shows a typical ortho coupling to H4.
-C≡CH (on C9)~3.1Singlet-The terminal acetylenic proton has a characteristic chemical shift due to the magnetic anisotropy of the triple bond.

Protocol: Acquiring a ¹H NMR Spectrum

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is often suitable, but DMSO-d₆ can be useful for clearly observing exchangeable protons like the hydroxyl group.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz). A higher field strength provides better signal dispersion.

  • Data Acquisition: Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization and electronic environment.

Expected ¹³C NMR Signals: The molecule has nine carbon atoms, all in unique chemical environments, which should result in nine distinct signals.

Carbon AssignmentExpected Chemical Shift (δ, ppm)Rationale for Assignment
C7 (-CHO)190 - 200The carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield.[7]
C2 (-OH)160 - 165Aromatic carbon attached to an oxygen atom (hydroxyl group) is strongly deshielded.
C6135 - 140Aromatic CH carbon ortho to the electron-withdrawing aldehyde group.
C4130 - 135Aromatic CH carbon.
C5 (-C≡CH)125 - 130Aromatic quaternary carbon attached to the ethynyl group.
C1120 - 125Aromatic quaternary carbon attached to the aldehyde group.
C3118 - 122Aromatic CH carbon ortho to the electron-donating hydroxyl group.
C8 (-C≡CH)80 - 85Acetylenic carbon attached to the aromatic ring.
C9 (-C≡CH)78 - 83Terminal acetylenic carbon.

Protocol: Acquiring a ¹³C NMR Spectrum

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: Use the same NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 128 or more) is typically required to obtain a good signal-to-noise ratio.

  • Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Caption: Standardized workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an ideal technique for the rapid identification of functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending).

Expected IR Absorption Bands:

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)IntensityRationale for Assignment
O-H StretchPhenolic -OH3200 - 3400Strong, BroadThe broadness is due to hydrogen bonding, likely intramolecularly with the aldehyde's carbonyl oxygen.
≡C-H StretchTerminal Alkyne3250 - 3350Strong, SharpA very characteristic and sharp peak for a terminal alkyne C-H bond.
C-H StretchAromatic3000 - 3100MediumCharacteristic C-H stretches from the benzene ring.[8]
C-H StretchAldehyde2700 - 2850Medium, often two bandsThe aldehydic C-H stretch often appears as a pair of bands (Fermi resonance), which is a key diagnostic feature for aldehydes.[5][9]
C≡C StretchAlkyne2100 - 2150Medium to Weak, SharpThe position of this peak confirms the presence of the carbon-carbon triple bond.
C=O StretchAldehyde (Aromatic)1650 - 1680Strong, SharpConjugation with the aromatic ring and intramolecular hydrogen bonding lowers the frequency compared to a saturated aldehyde.[5][8]
C=C StretchAromatic Ring1500 - 1600Medium, multiple bandsThese absorptions are characteristic of the benzene ring framework.[8]

Protocol: Acquiring an IR Spectrum

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, is standard.

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp. This is a non-destructive and rapid method.

  • Data Acquisition: Record a background spectrum of the empty ATR crystal first. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

  • Analysis: Identify the key absorption peaks and correlate them with the expected functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Expected Mass Spectrum Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): The molecular formula C₉H₆O₂ gives an exact mass of 146.0368 Da. A strong molecular ion peak is expected at m/z = 146, as aromatic systems are stable.[1][10]

  • Key Fragmentation Pathways: Aromatic aldehydes exhibit predictable fragmentation patterns.[11][12]

m/z ValueProposed Fragment IonRationale for Formation
146[C₉H₆O₂]⁺Molecular Ion (M⁺)
145[C₉H₅O₂]⁺Loss of a hydrogen radical (H•) from the aldehyde group (α-cleavage), a very common fragmentation for aldehydes.[11][13]
117[C₉H₅O]⁺Loss of the formyl radical (•CHO) from the molecular ion (M-29).[12][14]
89[C₇H₅]⁺Subsequent loss of a carbon monoxide (CO) molecule from the [M-H]⁺ ion (m/z 145 -> 117), followed by loss of another CO molecule is less likely. A more probable route is loss of CO from the m/z 117 fragment.

digraph "MS_Fragmentation" {
rankdir=LR;
node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#FEF7E0"];
edge [fontname="Helvetica", fontsize=9];

M [label="[C₉H₆O₂]⁺\nm/z = 146"]; M_minus_H [label="[C₉H₅O₂]⁺\nm/z = 145"]; M_minus_CHO [label="[C₈H₅O]⁺\nm/z = 117"]; M_minus_H_minus_CO [label="[C₈H₅O]⁺\nm/z = 117"];

M -> M_minus_H [label="- H•"]; M -> M_minus_CHO [label="- •CHO"]; M_minus_H -> M_minus_H_minus_CO [label="- CO"]; }

Caption: Plausible EI fragmentation pathways for this compound.

Protocol: Acquiring a GC-MS Spectrum

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • GC Method: Inject the sample into the GC. The compound will travel through a capillary column, separating it from any impurities. A typical temperature program might start at 50°C and ramp up to 250°C.

  • MS Method: As the compound elutes from the GC column, it enters the MS ion source (typically using electron ionization at 70 eV). The mass analyzer scans a range (e.g., m/z 40-400) to detect the parent ion and its fragments.

  • Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound. Identify the molecular ion peak and interpret the major fragment ions.

Conclusion: A Self-Validating Spectroscopic Profile

The collective spectroscopic data provides a robust and self-validating confirmation of the structure of this compound.

  • MS confirms the molecular weight is 146 g/mol .

  • IR confirms the presence of the key functional groups: a hydroxyl (-OH), a terminal alkyne (-C≡CH), and a conjugated aldehyde (-CHO).

  • ¹³C NMR confirms the presence of nine unique carbons, including a carbonyl, two alkyne carbons, and six aromatic carbons.

  • ¹H NMR provides the final and most detailed piece of the puzzle, confirming the substitution pattern on the aromatic ring and the connectivity of all proton-bearing groups.

Each technique independently supports the proposed structure, and together, they form an unambiguous chemical fingerprint. This comprehensive characterization is an indispensable first step for any researcher intending to use this compound in further scientific endeavors.

References

An In-depth Technical Guide to 5-Ethynyl-2-hydroxybenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

5-Ethynyl-2-hydroxybenzaldehyde, also known as 5-ethynylsalicylaldehyde, is a bifunctional aromatic compound that has emerged as a significant building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its unique structure, featuring a reactive aldehyde, a phenolic hydroxyl group, and a terminal alkyne, offers a trifecta of chemical handles for diverse synthetic transformations. This guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed synthesis protocol, and an exploration of its applications as a precursor to pharmacologically active compounds.

The strategic placement of the ethynyl group at the 5-position of the salicylaldehyde scaffold provides a key functionality for the introduction of various substituents through reactions such as the Sonogashira coupling and click chemistry.[1][2] This versatility allows for the construction of extensive compound libraries for screening and lead optimization in drug development programs. The aldehyde and hydroxyl groups, on the other hand, are classical participants in a myriad of condensation and substitution reactions, enabling the formation of a wide array of heterocyclic and other complex molecular architectures.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective use in synthesis and analysis.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
IUPAC Name This compound[3]
Synonyms 5-Ethynylsalicylaldehyde[3]
CAS Number 252771-08-7[3]
Molecular Formula C₉H₆O₂[3]
Molecular Weight 146.14 g/mol [3]
Melting Point 115-118 °C[4]
Boiling Point 245.6 ± 30.0 °C (Predicted)[4]
Density 1.23 ± 0.1 g/cm³ (Predicted)[4]
Appearance Not explicitly stated, likely a solid at room temperatureInferred from melting point
Solubility No specific data found, but expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.General chemical principles
Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A broad peak in the region of 3100-3400 cm⁻¹ corresponds to the O-H stretching of the phenolic hydroxyl group. The sharp, weak absorption around 3300 cm⁻¹ is indicative of the ≡C-H stretching of the terminal alkyne. The aldehydic C-H stretch typically appears as two weak bands around 2850 and 2750 cm⁻¹. A strong absorption band in the region of 1650-1680 cm⁻¹ is attributed to the C=O stretching of the aldehyde. The C≡C stretching of the alkyne is expected to be a weak to medium band around 2100 cm⁻¹.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides valuable information about the proton environments in the molecule. The aldehydic proton is expected to be the most downfield signal, appearing as a singlet around δ 9.8-10.0 ppm. The phenolic hydroxyl proton will likely be a broad singlet, with its chemical shift being concentration and solvent dependent, typically in the range of δ 5-11 ppm. The aromatic protons will appear in the aromatic region (δ 7.0-8.0 ppm), and their splitting pattern will be indicative of their coupling with each other. The acetylenic proton should appear as a sharp singlet around δ 3.0-3.5 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The aldehydic carbonyl carbon is the most deshielded, appearing around δ 190-195 ppm. The carbon atoms of the aromatic ring will resonate in the region of δ 110-160 ppm. The two sp-hybridized carbons of the ethynyl group will appear in the range of δ 70-90 ppm.[5]

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 146, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the aldehyde group (CHO, 29 Da) and other characteristic fragments.[6]

Synthesis of this compound

A reliable and efficient synthesis of this compound is crucial for its accessibility in research. A common and effective method involves a two-step sequence starting from the commercially available 4-bromosalicylaldehyde. This pathway utilizes a Sonogashira coupling reaction followed by a desilylation step.[7][8][9]

Diagram 1: Synthetic Pathway to this compound

G start 4-Bromosalicylaldehyde step1_reagents Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N start->step1_reagents intermediate 2-Hydroxy-5-((trimethylsilyl)ethynyl)benzaldehyde step1_reagents->intermediate Sonogashira Coupling step2_reagents K₂CO₃, MeOH or TBAF intermediate->step2_reagents product This compound step2_reagents->product Desilylation

Caption: A two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Hydroxy-5-((trimethylsilyl)ethynyl)benzaldehyde

This step involves the palladium-catalyzed Sonogashira coupling of 4-bromosalicylaldehyde with trimethylsilylacetylene. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing its self-coupling.[7]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-bromosalicylaldehyde (1.0 eq) in anhydrous triethylamine (Et₃N).

  • Addition of Reagents: To the stirred solution, add trimethylsilylacetylene (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

  • Reaction Conditions: Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the TMS-protected intermediate.

Step 2: Synthesis of this compound

The final step is the removal of the TMS protecting group to yield the desired product.

  • Reaction Setup: Dissolve the TMS-protected intermediate from Step 1 in methanol (MeOH).

  • Addition of Base: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the completion of the reaction by TLC.

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Applications in Drug Discovery

The unique structural features of this compound make it a valuable scaffold for the synthesis of a variety of biologically active molecules. The presence of the ethynyl group is particularly advantageous for the development of targeted covalent inhibitors and for the construction of complex molecules via click chemistry.

Diagram 2: Application of this compound in the Synthesis of Bioactive Molecules

G start This compound node_kinase Lysine-Targeting Covalent Kinase Inhibitors start->node_kinase Reaction with an amine on the kinase active site node_heterocycles Bioactive Heterocycles (e.g., Benzofurans, Coumarins) start->node_heterocycles Cyclization reactions node_click Triazole-Containing Drug Candidates start->node_click Click Chemistry (CuAAC)

Caption: Diverse applications of this compound in medicinal chemistry.

Precursor for Lysine-Targeting Covalent Kinase Inhibitors

A significant application of ethynylbenzaldehyde derivatives is in the design of irreversible covalent inhibitors targeting lysine residues in protein kinases.[10] The aldehyde group can form a reversible Schiff base with the ε-amino group of a lysine residue in the kinase active site. The strategically placed ethynyl group can then undergo a Michael addition with a nearby nucleophilic residue, leading to the formation of a stable covalent bond and irreversible inhibition of the enzyme. This approach has been successfully employed to develop potent and selective inhibitors for various kinases implicated in cancer and other diseases.[10]

Synthesis of Bioactive Heterocyclic Compounds

The salicylaldehyde moiety is a well-established precursor for a wide range of heterocyclic compounds with diverse pharmacological activities.[11] The aldehyde and hydroxyl groups can participate in condensation reactions with various reagents to form benzofurans, coumarins, chromones, and other heterocyclic systems. The ethynyl group at the 5-position can be further functionalized before or after the heterocycle formation, allowing for the generation of a large diversity of compounds for biological screening.

Utility in Click Chemistry

The terminal alkyne functionality of this compound makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This highly efficient and specific reaction allows for the facile conjugation of the 5-ethynylsalicylaldehyde core with various azide-containing molecules, including peptides, sugars, and other drug fragments. This strategy is widely used in drug discovery for the rapid synthesis of compound libraries and for the development of bioconjugates.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is reported to cause skin, eye, and respiratory irritation.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for medicinal chemists and drug discovery scientists. Its unique combination of reactive functional groups provides a powerful platform for the synthesis of diverse and complex molecular architectures. From its application in the development of targeted covalent kinase inhibitors to its utility in the construction of bioactive heterocycles and its role in click chemistry, this compound offers significant potential for the discovery of novel therapeutic agents. A thorough understanding of its chemical properties, a reliable synthetic route, and an appreciation of its diverse applications are essential for harnessing the full potential of this remarkable molecule.

References

5-Ethynyl-2-hydroxybenzaldehyde CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Ethynyl-2-hydroxybenzaldehyde, a versatile aromatic aldehyde of significant interest to researchers and professionals in drug development and materials science. This document delves into its chemical identity, synthesis, key properties, and potential applications, offering field-proven insights and detailed methodologies.

Core Chemical Identity

This compound, also known as 5-ethynylsalicylaldehyde, is a bifunctional organic compound featuring a reactive ethynyl group and a salicylaldehyde scaffold. This unique combination of functional groups makes it a valuable building block in organic synthesis.

Identifier Value Source
CAS Number 252771-08-7PubChem[1]
Molecular Formula C₉H₆O₂PubChem[1]
IUPAC Name This compoundPubChem[1]
Molecular Weight 146.14 g/mol PubChem[1]
Canonical SMILES C#CC1=CC(=C(C=C1)O)C=OPubChem[1]
InChIKey PQXSLYBFDHBCSW-UHFFFAOYSA-NPubChem[1]

Synthesis of this compound: A Methodological Deep Dive

The primary and most effective method for synthesizing this compound is the Sonogashira cross-coupling reaction . This powerful carbon-carbon bond-forming reaction is widely employed in the synthesis of pharmaceuticals and advanced organic materials due to its mild conditions and broad functional group tolerance.[2] The reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes.[3][4]

Rationale for Synthetic Route

The Sonogashira coupling is the chosen method due to its high efficiency and directness in introducing the ethynyl group onto the salicylaldehyde backbone. The common starting material is a halogenated salicylaldehyde, typically 5-bromo-2-hydroxybenzaldehyde or 5-iodo-2-hydroxybenzaldehyde. The choice between a bromo or iodo derivative often depends on commercial availability and reactivity, with the iodo compound generally exhibiting higher reactivity.

Generalized Experimental Protocol: Sonogashira Coupling

This protocol provides a robust starting point for the synthesis, based on established procedures for similar substrates.[5]

Starting Materials:

  • 5-Bromo-2-hydroxybenzaldehyde (or 5-Iodo-2-hydroxybenzaldehyde)

  • Ethynyltrimethylsilane (TMS-acetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

Step-by-Step Methodology:

  • Inert Atmosphere: To a dry reaction flask, add 5-bromo-2-hydroxybenzaldehyde, the palladium catalyst (typically 1-5 mol%), and copper(I) iodide (typically 2-10 mol%). The flask is then purged with an inert gas (e.g., argon or nitrogen) to exclude oxygen and moisture, which can deactivate the catalysts.

  • Solvent and Reagent Addition: Anhydrous solvent and the amine base are added via syringe. The mixture is stirred to ensure dissolution.

  • Alkyne Addition: Ethynyltrimethylsilane is added dropwise to the reaction mixture at room temperature. The use of TMS-acetylene is advantageous as it is a liquid and easier to handle than acetylene gas. The trimethylsilyl group also serves as a protecting group for the terminal alkyne.

  • Reaction Monitoring: The reaction is typically stirred at room temperature or slightly elevated temperatures (40-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Deprotection: Upon completion of the coupling, the trimethylsilyl group is removed. This is often achieved by adding a base such as potassium carbonate in methanol or a fluoride source like tetrabutylammonium fluoride (TBAF).

  • Workup and Purification: The reaction mixture is quenched with water or a saturated ammonium chloride solution. The product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Properties

While extensive experimental data is not widely published, the following properties are based on computational data and typical characteristics of similar aromatic aldehydes.

Property Value/Description Source/Comment
Appearance Expected to be a solid at room temperature.Based on related compounds.
Melting Point Not definitively reported in publicly available literature.
Boiling Point Not available.Likely to decompose at higher temperatures.
Solubility Soluble in common organic solvents like DMSO, methanol, and chloroform.
XLogP3 1.8PubChem (Computed)[1]

Spectroscopic Data:

  • ¹H NMR: Expected signals would include a singlet for the aldehyde proton (~9.8-10.0 ppm), a singlet for the phenolic hydroxyl group (which may be broad), aromatic protons in the range of 7.0-7.8 ppm, and a singlet for the acetylenic proton (~3.0-3.5 ppm).

  • ¹³C NMR: Characteristic peaks would be observed for the aldehyde carbonyl carbon (~190 ppm), the ethynyl carbons (~80-90 ppm), and the aromatic carbons.

  • IR Spectroscopy: Key vibrational bands would include a strong carbonyl (C=O) stretch around 1650-1700 cm⁻¹, a broad O-H stretch from the phenol, C-H stretches for the aromatic ring and aldehyde, and a characteristic C≡C stretch for the alkyne.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. A high-resolution mass spectrum can confirm the elemental composition.[6]

Applications in Research and Development

The unique structure of this compound makes it a valuable intermediate in several areas of chemical research.

Synthesis of Bioactive Compounds and Fluorescent Probes

The salicylaldehyde moiety is a well-known scaffold for the synthesis of Schiff bases, which are known to possess a wide range of biological activities.[7] The presence of the ethynyl group opens up possibilities for "click chemistry" reactions, allowing for the facile conjugation of this molecule to other biomolecules or fluorescent tags. This makes this compound a promising precursor for the development of:

  • Novel therapeutic agents: The core structure can be elaborated to synthesize compounds for screening in various disease models.[8][9][10]

  • Fluorescent probes: The salicylaldehyde portion can be part of a fluorophore system, and the ethynyl group can be used to attach the probe to specific cellular targets for imaging applications.[11][12][13][14][15]

Caption: Key application pathways for this compound.

Polymer Science

Hydroxybenzaldehydes can serve as monomers in the synthesis of novel polymers.[16] The aldehyde and hydroxyl groups can participate in polymerization reactions, while the ethynyl group can be used for post-polymerization modification or cross-linking, leading to materials with tailored properties for applications in electronics or advanced coatings.[17][18][19]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

GHS Hazard Statements: [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery, the development of advanced materials, and as a tool for chemical biology. Its synthesis via the robust Sonogashira coupling allows for its accessible preparation, and its dual functionality provides a platform for diverse chemical transformations. As research in these fields continues to advance, the utility of this compound is expected to grow.

References

The Alkyne Moiety as a Gateway: A Technical Guide to the Synthesis and Application of 5-Ethynyl-2-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Trifunctional Scaffolding

In the landscape of modern synthetic chemistry, the efficiency and versatility of a starting material are paramount. 5-Ethynyl-2-hydroxybenzaldehyde, a seemingly simple aromatic compound, represents a powerful trifunctional scaffold for the generation of diverse and complex molecular architectures. Its strategic arrangement of an aldehyde, a hydroxyl group, and a terminal alkyne on a benzene ring offers orthogonal reactivity, allowing for a stepwise and controlled derivatization. This technical guide provides an in-depth exploration of the synthetic pathways stemming from this versatile building block and delves into the burgeoning applications of its derivatives in medicinal chemistry, materials science, and beyond. For researchers, scientists, and drug development professionals, understanding the potential locked within this molecule is key to unlocking novel solutions to complex scientific challenges.

Core Synthetic Transformations: A Triptych of Reactivity

The synthetic utility of this compound lies in the distinct reactivity of its three functional groups. This allows for a modular approach to the synthesis of a vast library of derivatives.

The Aldehyde: A Hub for Imine and C-C Bond Formation

The aldehyde functionality serves as a primary site for modification, most notably through the formation of Schiff bases (imines) via condensation with primary amines. This reaction is often carried out in refluxing ethanol or methanol, sometimes with a catalytic amount of acid. The resulting Schiff bases are not merely synthetic intermediates; many exhibit significant biological activity.

Furthermore, the aldehyde can participate in various carbon-carbon bond-forming reactions, such as aldol condensations and Wittig reactions, to introduce further complexity and extend the molecular framework.

The Alkyne: A Gateway to Coupling and Cycloaddition Chemistry

The terminal alkyne is arguably the most versatile handle on the this compound scaffold. It opens the door to two of the most powerful reactions in modern organic synthesis: the Sonogashira coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."

  • Sonogashira Coupling: This palladium- and copper-co-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between the terminal alkyne and aryl or vinyl halides.[1][2] This reaction is instrumental in creating extended π-conjugated systems, which are of significant interest in materials science for their electronic and photophysical properties. The mechanism involves the oxidative addition of the halide to the palladium(0) catalyst, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination.[3]

  • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction joins the alkyne with an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[4] The reaction is lauded for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for bioconjugation and the synthesis of complex bioactive molecules.

The Hydroxyl Group: Modulating Solubility and Directing Reactivity

The phenolic hydroxyl group can be readily alkylated or acylated to modify the solubility and electronic properties of the resulting derivatives. For instance, etherification can be achieved using the Williamson ether synthesis. This functional group also plays a crucial role in directing ortho-formylation reactions in the synthesis of salicylaldehyde derivatives.[5][6]

Applications in Medicinal Chemistry: Targeting Disease with Precision

The derivatives of this compound have shown considerable promise in the development of novel therapeutic agents, particularly in the realms of anticancer and antimicrobial research.

Anticancer Agents

The structural motifs accessible from this compound are prevalent in many classes of anticancer compounds.

  • Schiff Base Derivatives: Schiff bases derived from salicylaldehydes have been shown to exhibit significant cytotoxic activity against various cancer cell lines. While specific IC50 values for this compound derivatives are not extensively reported, analogous compounds have demonstrated potent effects. For example, certain benzaldehyde derivatives have shown cytotoxicity against the HL-60 cell line.[7] The mechanism of action for many of these compounds involves the induction of apoptosis through pathways that can be both p53-dependent and independent.[8]

  • Triazole Derivatives: The 1,2,3-triazole moiety formed via click chemistry is a well-established pharmacophore in anticancer drug design. Triazole derivatives have been shown to act as neuroprotectants and exhibit promising anticancer properties.[9][10][11] The triazole ring can act as a rigid linker to orient other functional groups for optimal binding to biological targets and can also participate in hydrogen bonding interactions.

Compound Class Cancer Cell Line Reported IC50 (µM) *Reference
Benzaldehyde DerivativesMDA-MB231 (Breast)35.40 ± 4.2[7]
4-Thiazolidinone DerivativesMCF-7 (Breast)5.02[12]
1,2,4-Triazole ScaffoldsHCT116 (Colon)3.25[10]
Note: These values are for analogous compounds and serve to illustrate the potential of derivatives from the core scaffold.
Antimicrobial Agents

The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. Derivatives of this compound are promising candidates in this field.

  • Schiff Base Derivatives: Schiff bases of salicylaldehydes have a long history of antimicrobial activity.[13][14] Their mechanism of action is often attributed to the azomethine nitrogen, which can form hydrogen bonds with the active sites of enzymes, leading to interference with normal cell processes. The antimicrobial activity of these compounds can be tuned by the nature of the substituent on the amine.

  • Polymeric Antimicrobial Agents: this compound can be used as a monomer or a functionalizing agent in the creation of antimicrobial polymers. For instance, benzaldehyde derivatives have been immobilized onto polymers to create materials with biocidal properties.[15]

Compound/Derivative Microorganism Reported MIC (µg/mL) *Reference
Schiff Base (PC1)Escherichia coli62.5[13]
Schiff Base (PC1)Staphylococcus aureus62.5[13]
Schiff Base Cobalt ComplexVarious BacteriaLower than Streptomycin[16]
Note: These values are for analogous compounds and serve to illustrate the potential of derivatives from the core scaffold.

Applications in Materials Science and Fluorescent Probes

The unique electronic and photophysical properties that can be engineered into the derivatives of this compound make them attractive for applications in materials science and as fluorescent probes.

Organic Electronics and Polymers

The ability to create extended π-conjugated systems via Sonogashira coupling makes this compound a valuable building block for organic electronic materials. These materials have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. Furthermore, the ethynyl group allows for the polymerization of this molecule to create functional polymers with tailored properties.[17][18]

Fluorescent Probes for Biological Imaging

Fluorescent probes are indispensable tools in modern biology and medicine. The salicylaldehyde core is a known fluorophore, and its properties can be finely tuned through derivatization. By coupling this compound with other molecules via click chemistry or Sonogashira coupling, it is possible to create probes with specific targeting capabilities and desirable photophysical properties, such as high quantum yields and large Stokes shifts.[19][20] The design of such probes often involves a donor-acceptor architecture to modulate the emission wavelength.

Fluorophore Class Solvent/Environment Reported Quantum Yield (Φf) *Reference
Alexa Fluor 488Aqueous Buffer0.92[21]
Rhodamine BEthanol0.31[19]
DETCDichloromethane0.3082[22]
Note: These are examples of established fluorescent dyes to provide context for the target quantum yields in the design of new probes.

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling

This protocol describes a typical procedure for the Sonogashira coupling of an aryl halide with this compound.

  • To a solution of the aryl halide (1.0 eq) in a suitable solvent such as THF or DMF, add this compound (1.1-1.5 eq).

  • Add a palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and a copper(I) co-catalyst, typically CuI (0.01-0.05 eq).

  • Add a base, commonly an amine such as triethylamine or diisopropylamine (2.0-3.0 eq).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the click reaction between an organic azide and this compound.

  • Dissolve this compound (1.0 eq) and the organic azide (1.0-1.2 eq) in a suitable solvent system, often a mixture of t-butanol and water.

  • Prepare a fresh solution of the copper(I) catalyst. This is typically done in situ by adding sodium ascorbate (0.1-0.3 eq) to a solution of copper(II) sulfate pentahydrate (0.01-0.05 eq).

  • Add the catalyst solution to the mixture of the alkyne and azide.

  • Stir the reaction at room temperature. The reaction is often complete within a few hours, and its progress can be monitored by TLC.

  • Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.

  • If the product is soluble, it can be extracted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried, and purified by column chromatography or recrystallization.

Protocol 3: General Procedure for Schiff Base Formation

This protocol provides a general method for the synthesis of Schiff bases from this compound.

  • Dissolve this compound (1.0 eq) in a suitable solvent, such as ethanol or methanol.

  • Add the primary amine (1.0-1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (1-2 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates and can be collected by filtration.

  • Wash the solid product with cold ethanol and dry under vacuum. If necessary, the product can be recrystallized from a suitable solvent.

Visualizations

Diagram 1: Synthetic Pathways from this compound

Synthetic_Pathways cluster_aldehyde Aldehyde Reactions cluster_alkyne Alkyne Reactions cluster_hydroxyl Hydroxyl Reactions main This compound schiff Schiff Bases main->schiff R-NH2 other_cc C-C Bond Formation (e.g., Wittig, Aldol) main->other_cc Various Reagents sonogashira Sonogashira Coupling main->sonogashira R-X, Pd/Cu cat. click Click Chemistry (CuAAC) main->click R-N3, Cu(I) cat. ether Etherification main->ether R-X, base ester Esterification main->ester RCOCl or (RCO)2O

Caption: Key synthetic transformations of this compound.

Diagram 2: Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle pd0 Pd(0)L2 pdiil R-Pd(II)L2-X pd0->pdiil Oxidative Addition (R-X) pd_alkynyl R-Pd(II)L2-C≡CR' pdiil->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product R-C≡CR' pd_alkynyl->product cu_cycle Copper Co-catalyst Cycle cu_cycle->pdiil

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.

Diagram 3: Workflow for Biological Evaluation of Derivatives

Biological_Evaluation start Synthesized Derivative cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity antimicrobial Antimicrobial Screening (e.g., MIC Determination) start->antimicrobial ic50 Determine IC50 Values cytotoxicity->ic50 mic Determine MIC Values antimicrobial->mic mechanism Mechanism of Action Studies (e.g., Apoptosis Assays, Enzyme Inhibition) ic50->mechanism mic->mechanism lead Lead Compound Identification mechanism->lead

Caption: A typical workflow for the biological evaluation of synthesized derivatives.

Conclusion: A Scaffold of Opportunity

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. The orthogonal reactivity of its aldehyde, hydroxyl, and alkyne functionalities provides a robust platform for the synthesis of a diverse array of complex molecules. From potent anticancer and antimicrobial agents to novel materials for organic electronics and sophisticated fluorescent probes, the derivatives of this versatile scaffold are poised to make significant contributions across a spectrum of scientific disciplines. As synthetic methodologies continue to advance, the full potential of this compound is only beginning to be realized, offering a rich field of exploration for chemists and drug developers alike.

References

Navigating the Solution Landscape: A Technical Guide to the Solubility of 5-Ethynyl-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethynyl-2-hydroxybenzaldehyde is a bespoke aromatic aldehyde of increasing interest in medicinal chemistry and materials science. Its unique trifunctional molecular architecture—featuring a reactive ethynyl group, a chelating hydroxyl moiety, and an aldehyde functional group—renders it a versatile building block for the synthesis of complex molecular scaffolds. However, the successful application of this compound in any synthetic route or formulation is fundamentally governed by its solubility. This technical guide provides an in-depth analysis of the solubility profile of this compound, grounded in theoretical principles and supported by a detailed experimental protocol for its empirical determination. We will explore the molecular interactions that dictate its solubility in a range of common laboratory solvents and provide a framework for predicting its behavior in novel solvent systems.

Introduction: The Molecular Portrait of this compound

This compound, with the chemical formula C₉H₆O₂ and a molecular weight of 146.14 g/mol , is a crystalline solid at room temperature.[1][2] Its structure is characterized by a benzene ring substituted with a hydroxyl group at position 2, an ethynyl group at position 5, and a formyl (aldehyde) group at position 1. This arrangement of functional groups imparts a unique electronic and steric profile to the molecule, which in turn dictates its physical and chemical properties, most notably its solubility.

The principle of "like dissolves like" is the cornerstone of understanding solubility.[3] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is a composite of its constituent parts:

  • Polar Moieties: The hydroxyl (-OH) and aldehyde (-CHO) groups are polar and capable of forming hydrogen bonds. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the aldehyde's carbonyl oxygen is a hydrogen bond acceptor.

  • Nonpolar Moiety: The benzene ring and the ethynyl (-C≡CH) group are predominantly nonpolar, contributing to van der Waals interactions.

The interplay between these polar and nonpolar regions determines the overall polarity of the molecule and its affinity for different types of solvents.

Predicted Solubility Profile

Polar Protic Solvents (e.g., Water, Methanol, Ethanol)

These solvents are characterized by the presence of O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors.

  • Water (H₂O): The presence of the polar hydroxyl and aldehyde groups suggests some degree of water solubility. However, the nonpolar benzene ring and ethynyl group will limit this solubility. The intramolecular hydrogen bonding between the ortho-hydroxyl group and the aldehyde's carbonyl oxygen can decrease the availability of these groups to form intermolecular hydrogen bonds with water, potentially reducing solubility compared to its para-isomer (4-Ethynyl-2-hydroxybenzaldehyde).[4] Therefore, this compound is expected to be sparingly soluble to slightly soluble in water.

  • Alcohols (Methanol, Ethanol): These solvents have both a polar hydroxyl group and a nonpolar alkyl chain. They are generally good solvents for compounds with mixed polarity. It is anticipated that this compound will exhibit good solubility in lower alcohols like methanol and ethanol, as they can engage in hydrogen bonding with the solute while also interacting favorably with its nonpolar regions.

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide, Acetonitrile)

These solvents possess polar functional groups but lack O-H or N-H bonds, making them hydrogen bond acceptors but not donors.

  • Acetone (C₃H₆O), Dimethyl Sulfoxide (DMSO): These are strong hydrogen bond acceptors and are generally excellent solvents for a wide range of organic compounds. This compound is predicted to be highly soluble in these solvents due to strong dipole-dipole interactions and hydrogen bonding between the solvent's oxygen atom and the compound's hydroxyl group.

  • Acetonitrile (CH₃CN): While polar, acetonitrile is a weaker hydrogen bond acceptor than acetone or DMSO. Solubility is expected to be moderate to good .

Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane)

These solvents lack significant polarity and interact primarily through weaker van der Waals forces.

  • Hexane (C₆H₁₄): Due to the significant polarity of the hydroxyl and aldehyde groups, this compound is expected to be insoluble or very sparingly soluble in nonpolar aliphatic hydrocarbons like hexane.

  • Toluene (C₇H₈): The aromatic ring of toluene can engage in π-stacking interactions with the benzene ring of the solute. This, combined with some dipole-induced dipole interactions, suggests slight to moderate solubility .

  • Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃): These are weakly polar solvents. The presence of the large nonpolar aromatic ring and ethynyl group suggests that this compound will likely show moderate solubility in chlorinated solvents.

Acid-Base Solubility

The phenolic hydroxyl group on this compound is weakly acidic. Therefore, it is expected to react with strong bases to form a water-soluble salt.

  • Aqueous Sodium Hydroxide (NaOH): The compound should be soluble in aqueous solutions of strong bases like NaOH due to the deprotonation of the phenolic hydroxyl group, forming the sodium phenoxide salt, which is ionic and thus water-soluble.[5][6]

  • Aqueous Sodium Bicarbonate (NaHCO₃): Sodium bicarbonate is a weaker base. The solubility in NaHCO₃ solution will depend on the pKa of the phenolic proton. Most simple phenols are not acidic enough to be deprotonated by sodium bicarbonate. Therefore, this compound is predicted to be insoluble in aqueous sodium bicarbonate.[6][7]

Quantitative Solubility Data Summary

To facilitate direct comparison and application, the predicted solubility of this compound is summarized in the table below. It is crucial to note that these are predictions and should be confirmed experimentally.

Solvent Class Solvent Predicted Solubility Primary Intermolecular Forces
Polar Protic WaterSparingly SolubleHydrogen Bonding, Dipole-Dipole
MethanolSolubleHydrogen Bonding, Dipole-Dipole
EthanolSolubleHydrogen Bonding, Dipole-Dipole
Polar Aprotic AcetoneHighly SolubleDipole-Dipole, Hydrogen Bonding (acceptor)
Dimethyl Sulfoxide (DMSO)Highly SolubleDipole-Dipole, Hydrogen Bonding (acceptor)
AcetonitrileModerately SolubleDipole-Dipole
Nonpolar HexaneInsolubleVan der Waals
TolueneSlightly to Moderately SolubleVan der Waals, π-stacking
DichloromethaneModerately SolubleDipole-Dipole, Van der Waals
Aqueous Basic 5% Sodium HydroxideSolubleAcid-Base Reaction (Salt Formation)
5% Sodium BicarbonateInsolubleInsufficient Basicity for Reaction

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for the quantitative determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment
  • This compound (analytical grade)

  • Selected solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg accuracy)

  • Vials with PTFE-lined screw caps (e.g., 4 mL)

  • Constant temperature shaker or incubator

  • Syringe filters (0.22 µm, solvent-compatible)

  • Syringes (glass or solvent-compatible plastic)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep_solute Weigh excess This compound prep_mix Combine solute and solvent prep_solute->prep_mix prep_solvent Add known volume of solvent to vial prep_solvent->prep_mix equilibrate Agitate at constant temperature (24-48h) prep_mix->equilibrate sample Withdraw supernatant equilibrate->sample filter Filter through 0.22 µm syringe filter sample->filter analyze Analyze by HPLC or UV-Vis filter->analyze calculate Calculate concentration (solubility) analyze->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • To a series of vials, add an excess amount of this compound (e.g., 20-30 mg). The key is to have undissolved solid remaining at equilibrium.

    • Accurately pipette a known volume (e.g., 2.00 mL) of the desired solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

    • Visually confirm that excess solid remains in each vial after the equilibration period.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the equilibrium temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean vial for analysis. This step is critical to remove any undissolved microcrystals.

  • Analysis and Quantification:

    • HPLC Method (Preferred):

      • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

      • Generate a calibration curve by plotting the peak area from the HPLC chromatogram against the concentration of the standard solutions.

      • Inject the filtered saturated solution (appropriately diluted if necessary) into the HPLC system.

      • Determine the concentration of the saturated solution from the calibration curve. This concentration is the solubility of the compound in that solvent at the specified temperature.

    • Gravimetric Method (Alternative):

      • Accurately transfer a known volume of the filtered saturated solution to a pre-weighed container.

      • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling/decomposition point.

      • Once the solvent is completely removed, reweigh the container. The mass difference corresponds to the mass of dissolved this compound.

      • Calculate the solubility in g/L or mg/mL.

Safety and Handling

This compound is an irritant.[1] It may cause skin, eye, and respiratory irritation.[1] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9] Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.[1]

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. This guide has provided a comprehensive theoretical framework for predicting its solubility in a variety of solvent systems, based on its molecular structure. The detailed experimental protocol offers a robust method for obtaining precise, quantitative solubility data. By understanding and empirically determining the solubility of this versatile compound, researchers can optimize reaction conditions, develop effective purification strategies, and formulate novel products, thereby accelerating the pace of scientific discovery.

References

Introduction: The Chemical Profile of 5-Ethynyl-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 5-Ethynyl-2-hydroxybenzaldehyde

This compound (CAS No. 252771-08-7) is a multifunctional aromatic compound of significant interest in medicinal chemistry, materials science, and organic synthesis.[1][2] Its utility stems from the unique arrangement of three key functional groups on a benzene ring: a reactive aldehyde, a nucleophilic hydroxyl group (phenol), and a versatile terminal alkyne (ethynyl group). This structure, also known as 5-ethynylsalicylaldehyde, allows for a diverse range of chemical transformations, making it a valuable building block for complex molecular architectures.

However, the very features that make this molecule synthetically attractive also contribute to its potential instability. The electron-rich phenol, the easily oxidizable aldehyde, and the high-energy carbon-carbon triple bond are all susceptible to degradation under suboptimal conditions. This guide provides a comprehensive analysis of the factors governing the stability of this compound and outlines field-proven protocols for its proper storage and handling to ensure its integrity in research and development applications.

Section 1: Understanding the Intrinsic Stability and Reactivity

The stability of this compound is not governed by a single factor but is a composite of the chemical properties of its constituent functional groups. A thorough understanding of these properties is essential for predicting potential degradation pathways and establishing effective storage strategies.

  • The Aldehyde Group (-CHO): Aromatic aldehydes are prone to oxidation, particularly in the presence of air (oxygen).[3][4] The aldehyde moiety can be readily converted to the corresponding carboxylic acid (2-hydroxy-5-ethynylbenzoic acid). This process can be accelerated by light and trace metal impurities. Benzaldehyde itself is known to oxidize slowly in air, often resulting in a yellowish appearance over time.[3][4]

  • The Phenolic Hydroxyl Group (-OH): Phenolic compounds are susceptible to oxidation, which can be catalyzed by light, heat, and the presence of oxygen.[5][6] This can lead to the formation of colored quinone-type byproducts. The hydroxyl group also imparts a weakly acidic nature to the molecule, making it reactive towards strong bases.

  • The Ethynyl Group (-C≡CH): The terminal alkyne is a high-energy functional group characterized by a carbon-carbon triple bond.[7] While relatively stable compared to other unsaturated systems, it can undergo various reactions, including hydration, polymerization (especially in the presence of certain metals), and nucleophilic addition. The acidity of the terminal proton also allows for reactions with strong bases to form acetylides.

The interplay of these groups creates a molecule that requires careful handling. For instance, the proximity of the electron-donating hydroxyl group can influence the reactivity of the aldehyde and the stability of the aromatic ring.

Section 2: Critical Factors Influencing Chemical Stability

Based on the intrinsic reactivity of the molecule, several external factors must be meticulously controlled to prevent degradation. These factors are often synergistic, meaning the presence of one can accelerate the degradation caused by another.

Temperature

Temperature is a critical determinant of chemical stability, as it directly influences the rate of degradation reactions.[8]

  • Causality: Increased thermal energy accelerates the kinetics of oxidation and other decomposition pathways. For phenolic compounds, storage at elevated temperatures (e.g., 40-50 °C) leads to a significantly faster decline in purity compared to refrigerated or room temperature conditions.[5][9]

  • Recommendation: To minimize thermal degradation, this compound should be stored under refrigerated conditions. A specific recommendation from a commercial supplier is 2-8°C.[10] For long-term storage, colder temperatures (-20°C) may be considered, although care must be taken to prevent freeze-thaw cycles if the compound is in solution.[11][12]

Atmosphere (Oxygen & Moisture)

The composition of the storage atmosphere is paramount, particularly concerning oxygen and moisture.

  • Oxygen: As discussed, the aldehyde and phenol moieties are susceptible to oxidation.[3][4] Storing the compound in a container with a large headspace of air can facilitate oxidative degradation.

  • Moisture: The presence of water can hydrolyze impurities or potentially participate in degradation pathways of the aldehyde group. More importantly, a humid environment can compromise the integrity of the solid compound, potentially leading to clumping and accelerating decomposition.

  • Recommendation: The compound should be stored in a tightly sealed container to minimize exposure to air and humidity.[13][14][15] For high-purity standards or long-term archival storage, flushing the container with an inert gas like argon or nitrogen before sealing is a highly recommended practice.

Light

Exposure to light, particularly in the UV spectrum, can provide the activation energy needed to initiate degradation reactions.

  • Causality: Photons can promote electrons to higher energy states, leading to the formation of reactive radical species. Phenolic compounds are notoriously light-sensitive, with studies showing that exposure to sunlight causes the most notable decline in their concentration.[5][16] Light can also catalyze the oxidation of the benzaldehyde group.[11]

  • Recommendation: Always store this compound in an amber or opaque vial to protect it from light.[6] Storage in a dark cabinet or refrigerator further minimizes the risk of photodegradation.

The following diagram illustrates the relationship between these critical factors and the potential degradation of the molecule.

substance This compound Aldehyde Phenol Ethynyl products Degradation Products Carboxylic Acid Quinones Polymers substance->products temp Temperature temp->substance temp->products Accelerates Oxidation light Light (UV) light->substance light->products Catalyzes Oxidation / Radical Formation oxygen Atmosphere (Oxygen) oxygen->substance oxygen->products Drives Oxidation moisture Atmosphere (Moisture) moisture->substance

Caption: Key environmental factors leading to the degradation of this compound.

Section 3: Recommended Storage and Handling Protocols

To ensure the long-term viability and purity of this compound, the following protocols, synthesized from safety data sheets and best practices for phenolic aldehydes, should be implemented.[3][13]

Short-Term Storage (In-Use, < 1 Month)
  • Container: Keep the compound in its original amber or opaque vial.

  • Seal: Ensure the container cap is tightly sealed immediately after each use to minimize exposure to air and moisture.

  • Temperature: Store the vial in a refrigerator at 2-8°C.[10]

  • Location: Place the vial in a designated, well-ventilated, and dark area within the refrigerator.

Long-Term Storage (Archival, > 1 Month)
  • Aliquotting: If purchased in a large quantity, consider aliquotting the solid into smaller, single-use vials to avoid repeatedly exposing the bulk material to the environment.

  • Container: Use amber glass vials with PTFE-lined caps for the best seal and chemical resistance.

  • Inert Atmosphere: Before sealing, gently flush the vial with a stream of dry argon or nitrogen for 15-30 seconds to displace air.

  • Sealing: Seal the cap tightly. For extra protection, wrap the cap and neck of the vial with Parafilm®.

  • Temperature: Store the sealed vials in a freezer at -20°C.[11][12]

  • Equilibration: Before opening a vial that has been in cold storage, allow it to warm to room temperature for at least 20-30 minutes. This critical step prevents atmospheric moisture from condensing onto the cold solid.

Section 4: Summary of Storage Conditions

This table summarizes the recommended conditions for storing this compound to maintain its chemical integrity.

ParameterConditionRationale
Temperature 2-8°C (Short-Term)[10] -20°C (Long-Term)[11][12]Minimizes the rate of thermal degradation and oxidative reactions.[8][9]
Atmosphere Tightly sealed container.[13] Under Inert Gas (Ar, N₂) for long-term.Prevents oxidation of aldehyde and phenol groups and hydrolysis.[3][15]
Light Amber or opaque container.[6] Store in the dark.Prevents photo-catalyzed degradation, a common pathway for phenolic compounds.[5][16]
Physical Form Solid[10]Storing as a solid is preferable to solutions, which may degrade faster.
Incompatibilities Strong oxidizing agents, strong bases, certain metals.[11][15][17]Avoids direct chemical reactions that would consume the material.

Section 5: Experimental Protocol for Stability Assessment

To validate the stability of this compound under specific experimental conditions or in a formulated mixture, a formal stability study is recommended. The following is a generalized workflow.

Methodology
  • Reference Standard: Procure a fresh, high-purity lot of this compound to serve as the t=0 reference standard. Store it under the optimal long-term conditions (-20°C, inert gas).

  • Sample Preparation: Prepare multiple, identical samples of the compound (either neat or in the desired formulation) in the final proposed storage container.

  • Condition Exposure: Divide the samples and place them under different storage conditions. A typical study might include:

    • Optimal: 2-8°C, protected from light.

    • Accelerated: 25°C / 60% Relative Humidity (RH), protected from light.

    • Stressed: 40°C / 75% RH, protected from light.[5]

    • Photo-stressed: 25°C, exposed to controlled UV/Vis light.

  • Time Points: Designate specific time points for analysis (e.g., t=0, 1 week, 2 weeks, 1 month, 3 months).

  • Analysis: At each time point, remove a sample from each condition. Analyze it alongside the reference standard using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

    • The HPLC method should be able to separate the parent compound from potential degradants (e.g., the oxidized carboxylic acid).

    • Monitor for:

      • Decrease in the peak area of the parent compound.

      • Appearance of new peaks (degradation products).

      • Changes in physical appearance (e.g., color change from white/off-white to yellow).

  • Data Interpretation: Plot the percentage of remaining parent compound versus time for each condition to determine the degradation rate and establish a recommended shelf-life.

cluster_conditions Expose Samples to Storage Conditions start Start: Procure Reference Standard prep Prepare Identical Test Samples start->prep cond1 2-8°C (Dark) prep->cond1 cond2 25°C / 60% RH (Dark) prep->cond2 cond3 40°C / 75% RH (Dark) prep->cond3 cond4 Photostability Chamber prep->cond4 analysis At Each Time Point (t=0, 1, 2...): Analyze via Stability-Indicating HPLC cond1->analysis cond2->analysis cond3->analysis cond4->analysis interpret Plot % Purity vs. Time Determine Degradation Rate analysis->interpret end End: Establish Shelf-Life interpret->end

Caption: Experimental workflow for assessing the stability of this compound.

References

A Comprehensive Technical Guide to the Safe Handling of 5-Ethynyl-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a replacement for a formal risk assessment or Safety Data Sheet (SDS). Always consult the specific SDS for 5-Ethynyl-2-hydroxybenzaldehyde provided by the manufacturer and adhere to all institutional and regulatory safety protocols.

Introduction: Understanding the Molecule and Its Associated Risks

This compound, a bifunctional aromatic compound, is a valuable building block in medicinal chemistry and materials science. Its structure, incorporating a reactive aldehyde, a phenolic hydroxyl group, and a terminal alkyne, allows for a diverse range of chemical transformations. This versatility, however, necessitates a thorough understanding of its potential hazards to ensure safe handling in a laboratory setting. This guide provides an in-depth analysis of the hazards associated with this compound and outlines detailed safety precautions, handling protocols, and emergency procedures. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.

Part 1: Hazard Identification and Classification

Based on available data, this compound is classified as an irritant affecting the skin, eyes, and respiratory system.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these hazards.

GHS Classification Summary
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Source: PubChem CID 45083574[1]

The following diagram illustrates the GHS pictograms and corresponding hazard statements for this compound.

Caption: GHS Pictogram and Hazard Statements.

Toxicological Profile and Reactivity Insights

The ethynyl group, while a versatile handle for chemical synthesis, also warrants consideration. Although it deactivates the aromatic ring towards electrophilic substitution, terminal alkynes can sometimes form explosive metal acetylides with certain metals (e.g., copper, silver, mercury). Therefore, contact with these metals and their salts should be avoided, especially under basic conditions.

Thermal decomposition of aromatic aldehydes generally requires high temperatures.[4][5] However, in the event of a fire, hazardous decomposition products such as carbon monoxide and carbon dioxide will be released.[6]

Part 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound, a solid that can form dust, is a certified chemical fume hood.[7] This will ensure that any dust or vapors are effectively contained and exhausted, preventing respiratory exposure. All weighing and transfer operations should be conducted within the fume hood.

Personal Protective Equipment: A Necessary Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for handling this compound.

Body PartProtectionRationale and Specifications
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are mandatory to protect against dust particles and splashes.[8] A face shield should be worn over goggles when there is a significant risk of splashing.
Skin Chemical-Resistant Gloves and Lab CoatNitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves should be considered. Always inspect gloves for tears or punctures before use. A flame-retardant lab coat should be worn and fully buttoned.[8]
Respiratory NIOSH-approved Respirator (if necessary)A respirator is typically not required if work is conducted in a properly functioning chemical fume hood. If a fume hood is not available or if there is a potential for significant aerosolization, a NIOSH-approved particulate respirator should be used after a formal respiratory protection program has been implemented.

The following workflow diagram illustrates the decision-making process for selecting appropriate engineering controls and PPE.

PPE_Workflow Start Handling this compound FumeHood Is a certified chemical fume hood available? Start->FumeHood UseFumeHood Conduct all operations in the fume hood. FumeHood->UseFumeHood Yes NoFumeHood Consult EHS. Consider alternative procedures or use a respirator. FumeHood->NoFumeHood No StandardPPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat UseFumeHood->StandardPPE NoFumeHood->StandardPPE AssessSplash Is there a significant splash risk? StandardPPE->AssessSplash FaceShield Add a face shield. AssessSplash->FaceShield Yes Proceed Proceed with experiment AssessSplash->Proceed No FaceShield->Proceed

Caption: PPE and Engineering Control Workflow.

Part 3: Safe Handling, Storage, and Disposal

Adherence to best practices for handling, storage, and disposal is fundamental to a safe laboratory environment.

Handling Procedures
  • Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[7]

  • Ventilation: Always handle in a well-ventilated area, preferably a chemical fume hood.[7]

  • Ignition Sources: Keep away from open flames, sparks, and other sources of ignition. While not highly flammable, it is a combustible solid.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and certain metals like copper and silver that can form explosive acetylides.[3]

Storage
  • Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

  • Segregation: Store away from incompatible materials.

Disposal
  • Waste Characterization: All waste containing this compound must be treated as hazardous chemical waste.

  • Disposal Route: The material should be disposed of by a licensed chemical destruction facility, potentially through controlled incineration with flue gas scrubbing.[7] Do not dispose of it down the drain or in general waste.[7]

  • Contaminated Materials: Any PPE, containers, or other materials that have come into contact with the compound should be disposed of as hazardous waste.

Part 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures

The following table details the appropriate first-aid measures in case of exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[8] If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]
Spill and Leak Procedures
  • Small Spills:

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the hazardous waste container.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry into the affected area.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

  • Unsuitable Extinguishing Media: Do not use a heavy stream of water, as it may scatter the dust and create a larger fire hazard.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Conclusion

This compound is a compound with significant utility in scientific research. By understanding its irritant nature and potential reactivity, and by rigorously applying the engineering controls, personal protective equipment, and safe handling procedures outlined in this guide, researchers can work with this valuable molecule safely and effectively. A proactive approach to safety, grounded in scientific understanding, is paramount in the modern research laboratory.

References

Unlocking New Frontiers: A Technical Guide to the Research Potential of 5-Ethynyl-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Untapped Potential of a Multifunctional Scaffold

In the dynamic landscape of chemical synthesis and drug discovery, the strategic design of molecular building blocks is paramount. 5-Ethynyl-2-hydroxybenzaldehyde emerges as a molecule of significant interest, poised at the intersection of established reactivity and novel applications. Its structure, featuring the classic salicylaldehyde framework augmented by a reactive ethynyl group, presents a unique trifecta of functionalities: an aldehyde for imine and related condensations, a hydroxyl group for chelation and modulation of electronic properties, and a terminal alkyne, a gateway to a vast array of modern organic transformations. This guide provides a comprehensive exploration of the potential research avenues for this versatile compound, offering insights for researchers, scientists, and drug development professionals to unlock its full potential.

Core Chemistry and Reactivity: A Foundation for Innovation

This compound (Molecular Formula: C₉H₆O₂, Molecular Weight: 146.14 g/mol , CAS: 252771-08-7) is a solid at room temperature.[1][2] Its reactivity is governed by the interplay of its three key functional groups.

Table 1: Key Physicochemical Properties of this compound [1][2]

PropertyValue
Molecular FormulaC₉H₆O₂
Molecular Weight146.14 g/mol
CAS Number252771-08-7
Physical FormSolid
IUPAC NameThis compound

The salicylaldehyde moiety is a well-established platform for the synthesis of Schiff bases, chromanes, and other heterocyclic systems.[3][4] The ortho-hydroxyl group can participate in intramolecular hydrogen bonding, influencing the reactivity of the aldehyde and acting as a directing group in certain reactions. The terminal alkyne is a particularly powerful functional handle, amenable to a host of modern coupling reactions.

Potential Research Area 1: Advanced Ligand Design and Catalysis

The salicylaldehyde core is a privileged scaffold for the synthesis of Schiff base ligands, which form stable complexes with a wide range of metal ions.[1][4][5][6][7] The introduction of the ethynyl group offers a unique opportunity to create novel multi-metallic or polymeric catalytic systems.

Rationale and Experimental Approach

The research hypothesis is that the ethynyl group can be used as a reactive handle to either tether the Schiff base complex to a solid support for heterogeneous catalysis or to link multiple metal centers to create multinuclear catalysts with potentially enhanced or novel reactivity.

A proposed workflow for this research area is as follows:

G cluster_0 Schiff Base Synthesis cluster_1 Metal Complexation cluster_2 Post-Complexation Modification cluster_3 Catalytic Application A This compound C Condensation Reaction A->C B Primary Amine (e.g., ethylenediamine) B->C D Ethynyl-functionalized Schiff Base Ligand C->D F Complexation D->F E Transition Metal Salt (e.g., Cu(II), Ni(II), Co(II)) E->F G Ethynyl-functionalized Metal Complex F->G H Click Chemistry (with Azide-functionalized support) G->H I Sonogashira Coupling (with Aryl Halide) G->I J Heterogenized Catalyst H->J K Multi-metallic Catalyst I->K L Oxidation Reactions J->L M C-C Coupling Reactions K->M

Caption: Workflow for developing novel catalysts.

Detailed Experimental Protocol: Synthesis of a Heterogenized Schiff Base Catalyst
  • Synthesis of the Schiff Base Ligand:

    • Dissolve this compound (1.0 eq) in ethanol.

    • Add a solution of ethylenediamine (0.5 eq) in ethanol dropwise at room temperature.

    • Stir the reaction mixture for 2-4 hours.

    • The resulting yellow precipitate (the Schiff base ligand) is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Metal Complexation:

    • Suspend the Schiff base ligand (1.0 eq) in methanol.

    • Add a solution of copper(II) acetate monohydrate (1.0 eq) in methanol.

    • Reflux the mixture for 3-5 hours.

    • Cool the reaction to room temperature. The solid metal complex is collected by filtration, washed with methanol, and dried.

  • Heterogenization via Click Chemistry:

    • Suspend azide-functionalized silica gel in a mixture of THF and water.

    • Add the ethynyl-functionalized copper complex, followed by sodium ascorbate and copper(II) sulfate pentahydrate.

    • Stir the mixture at room temperature for 24 hours.

    • The solid support is filtered, washed sequentially with water, ethanol, and dichloromethane, and then dried under vacuum to yield the heterogenized catalyst.

Potential Research Area 2: Development of Novel Fluorescent Probes

The inherent fluorescence of many salicylaldehyde derivatives, coupled with the reactivity of the ethynyl group, makes this compound an excellent candidate for the development of novel fluorescent probes.[8][9][10][11] The ethynyl group can act as a recognition site or a point of attachment for other functionalities.

Rationale and Experimental Approach

The research will focus on designing "turn-on" fluorescent probes where the fluorescence is quenched in the initial state and is restored upon reaction of the ethynyl group with a specific analyte. This can be achieved through mechanisms like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET).

G cluster_0 Probe Design & Synthesis cluster_1 Analyte Detection cluster_2 Signal Generation cluster_3 Application A This compound C Coupling Reaction A->C B Fluorophore with Quencher B->C D Quenched Fluorescent Probe C->D F Specific Reaction with Ethynyl Group D->F E Target Analyte (e.g., metal ion, biological molecule) E->F G Conformational Change/Cleavage F->G H Release of Quencher G->H I Fluorescence 'Turn-On' H->I J Bioimaging in Living Cells I->J

Caption: Design and application of a "turn-on" fluorescent probe.

Detailed Experimental Protocol: Synthesis of a Thiophenol-Selective Fluorescent Probe
  • Synthesis of a Coumarin-Based Probe:

    • React 7-hydroxycoumarin with propargyl bromide to introduce an alkyne handle.

    • Couple this alkyne-modified coumarin with an azide-functionalized quencher molecule via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[12][13][14][15]

    • The resulting molecule will have the coumarin fluorescence quenched by the attached quencher.

  • Functionalization with this compound:

    • Modify the quencher with a reactive group that can be coupled to the aldehyde of this compound.

    • Perform the coupling reaction to attach the this compound moiety.

  • Sensing Mechanism:

    • In the presence of thiophenol, a nucleophilic addition to the ethynyl group is expected, followed by a cyclization reaction that cleaves the quencher from the fluorophore, resulting in a "turn-on" fluorescence signal.

Potential Research Area 3: Bioorthogonal Chemistry and Drug Delivery

The ethynyl group is a prime functional group for bioorthogonal chemistry, allowing for specific covalent reactions within a biological environment without interfering with native biochemical processes.[16][17][18][19] This opens up exciting possibilities for using this compound in drug delivery and cellular imaging.

Rationale and Experimental Approach

The aldehyde group can be used to conjugate the molecule to a drug or a biomolecule of interest through a cleavable linker (e.g., a hydrazone). The ethynyl group then serves as a handle for a "click" reaction with an azide-functionalized targeting ligand or imaging agent.

G cluster_0 Drug Conjugation cluster_1 Targeting/Imaging cluster_2 Cellular Uptake & Release A This compound C Hydrazone Formation A->C B Drug with Hydrazide Linker B->C D Drug-Ethynyl Conjugate C->D F Bioorthogonal Click Chemistry D->F E Azide-functionalized Targeting Ligand/Imaging Agent E->F G Targeted Drug Delivery System F->G H Cellular Internalization G->H I Cleavage of Hydrazone Linker (e.g., low pH) H->I J Drug Release I->J

Caption: Bioorthogonal strategy for targeted drug delivery.

Detailed Experimental Protocol: Synthesis of a Targeted Drug Conjugate
  • Synthesis of a Hydrazide-Modified Drug:

    • Chemically modify the drug of interest to introduce a hydrazide functional group.

  • Formation of the Drug-Ethynyl Conjugate:

    • React the hydrazide-modified drug with this compound in a slightly acidic medium (e.g., acetate buffer) to form the hydrazone linkage.

    • Purify the conjugate using column chromatography.

  • Click Reaction with a Targeting Ligand:

    • Synthesize or obtain an azide-functionalized targeting ligand (e.g., a peptide that binds to a specific cell surface receptor).

    • Perform a copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction between the drug-ethynyl conjugate and the azide-functionalized targeting ligand.

    • Purify the final targeted drug delivery system using size-exclusion chromatography or dialysis.

Potential Research Area 4: Synthesis of Novel Heterocycles and Materials

The unique combination of functional groups in this compound makes it a valuable precursor for the synthesis of novel heterocyclic compounds and functional polymers.[20][21][22][23][24]

Rationale and Experimental Approach

The aldehyde and hydroxyl groups can participate in cyclization reactions, while the ethynyl group can be involved in polymerization or further functionalization. For instance, intramolecular reactions involving the ethynyl group and the salicylaldehyde moiety could lead to novel fused-ring systems.

Detailed Experimental Protocol: Synthesis of a Conjugated Polymer
  • Sonogashira Coupling Polymerization:

    • React this compound with a dihaloaromatic comonomer (e.g., 1,4-diiodobenzene) under Sonogashira coupling conditions.[2][3][25][26][27]

    • Use a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base (e.g., triethylamine).

    • The reaction will produce a conjugated polymer with alternating 5-hydroxybenzaldehyde and aromatic units.

  • Post-Polymerization Modification:

    • The aldehyde groups along the polymer backbone can be further modified, for example, by forming Schiff bases with chiral amines to create chiral polymers for applications in asymmetric catalysis or as chiral stationary phases.

Conclusion: A Call to Exploration

This compound is not merely a chemical compound; it is a platform for innovation. The research areas outlined in this guide represent just a fraction of the possibilities. From catalysis and sensing to drug delivery and materials science, the unique structural features of this molecule offer a rich playground for creative and impactful research. It is our hope that this technical guide will inspire scientists and researchers to explore the vast potential of this compound and contribute to the advancement of chemical and biomedical sciences.

References

Methodological & Application

Application Notes & Protocols: Leveraging 5-Ethynyl-2-hydroxybenzaldehyde in Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," provides a powerful tool for molecular ligation across diverse scientific fields.[1][2] This guide focuses on the strategic use of 5-Ethynyl-2-hydroxybenzaldehyde (5E2H), a trifunctional reagent that serves not only as a robust alkyne component in the CuAAC reaction but also offers orthogonal handles for subsequent, value-added transformations. We present a detailed exploration of the mechanistic principles, step-by-step protocols for the synthesis of 1,4-disubstituted 1,2,3-triazoles using 5E2H, and further protocols for post-synthetic modification via its salicylaldehyde moiety. This document is intended for researchers, chemists, and drug development professionals seeking to employ this versatile building block for creating complex molecular architectures, from novel therapeutics to advanced materials.

Introduction: The Strategic Advantage of this compound (5E2H)

This compound is a uniquely versatile building block for CuAAC reactions. Its utility stems from its three distinct functional groups:

  • Terminal Alkyne: The primary reactive group for the CuAAC reaction, enabling the formation of a stable 1,2,3-triazole ring with an azide-bearing molecule.[1][3]

  • Ortho-Hydroxyl Group (Phenol): This group can influence the electronic properties of the aromatic ring and participate in intramolecular hydrogen bonding. It also offers a site for further derivatization, such as etherification or esterification.

  • Aldehyde Group: An exceptionally useful functional handle for post-click modifications. It can readily undergo reactions like reductive amination, Wittig reactions, and condensation with amines to form Schiff bases, enabling the attachment of additional molecular complexity after the triazole core has been established.[4]

This trifunctional nature allows for a modular and efficient approach to synthesizing complex molecules. One can first "click" a molecule of interest to the alkyne and then use the aldehyde for a secondary conjugation step, making 5E2H an ideal scaffold for applications in drug discovery, bioconjugation, and materials science.[5][6]

Mechanistic Overview of the CuAAC Reaction

The CuAAC reaction is a highly efficient and regioselective process that dramatically accelerates the thermal Huisgen 1,3-dipolar cycloaddition, which often requires harsh conditions and yields mixtures of regioisomers.[1][2][7] The copper(I)-catalyzed pathway exclusively produces the 1,4-disubstituted triazole isomer under mild, often aqueous, conditions.[1][7]

While the precise mechanism has been a subject of study, a widely accepted pathway involves the following key steps:

  • Formation of Copper(I) Acetylide: The catalytically active Cu(I) species, typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate), coordinates with the terminal alkyne of 5E2H.[3][7][8] This coordination lowers the pKa of the acetylenic proton, facilitating the formation of a copper acetylide intermediate.[2]

  • Coordination with Azide: The azide partner coordinates to the copper center.

  • Cycloaddition and Ring Formation: A stepwise process leads to the formation of a six-membered copper metallacycle intermediate.[7][9]

  • Rearomatization and Catalyst Regeneration: This intermediate rearranges and, upon protonolysis, releases the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the Cu(I) catalyst for the next cycle.[7][9]

The use of a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is highly recommended, especially in biological applications.[8][10] Ligands protect the Cu(I) catalyst from oxidation and disproportionation and can accelerate the reaction rate.[11][12]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Cycle R_N3 R¹-N₃ (Azide) Metallacycle Six-membered Cu Metallacycle R_N3->Metallacycle Alkyne 5E2H (Alkyne) Cu_Acetylide Cu(I)-Acetylide Complex Alkyne->Cu_Acetylide CuII Cu(II)SO₄ CuI Cu(I) Catalyst CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuI->Cu_Acetylide Coordination Cu_Acetylide->Metallacycle Coordination & Cyclization Product 1,4-Disubstituted Triazole Product Metallacycle->Product Protonolysis Product->CuI Catalyst Regeneration

Caption: Generalized catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Application Note 1: Synthesis of Triazole-Linked Salicylaldehyde Derivatives

This protocol provides a general method for the synthesis of 1,2,3-triazole derivatives by reacting 5E2H with a representative organic azide.

Experimental Protocol: General Procedure for CuAAC using 5E2H

This procedure is optimized for a 0.5 mmol scale reaction. Reagents and solvents should be of high purity.

Materials:

  • This compound (5E2H) (MW: 146.14 g/mol )

  • Azide-containing substrate (e.g., Benzyl Azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Solvent System: e.g., Tetrahydrofuran (THF) / Water (1:1 v/v) or Dimethyl Sulfoxide (DMSO) / Water (1:1 v/v)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Inert gas (Nitrogen or Argon)

Workflow Diagram:

Protocol_Workflow A 1. Reagent Preparation Dissolve 5E2H (1.0 eq) and Azide (1.05 eq) in Solvent (THF/H₂O) B 2. Degas Solution Bubble N₂ or Ar through the mixture for 15-20 minutes A->B C 3. Catalyst Addition Add Sodium Ascorbate (0.2 eq) followed by CuSO₄·5H₂O (0.1 eq) B->C D 4. Reaction Stir vigorously at room temperature. Monitor by TLC or LC-MS C->D E 5. Workup Dilute with water, extract with EtOAc. Wash with brine. D->E F 6. Purification & Characterization Dry organic layer (MgSO₄), concentrate. Purify via column chromatography. Characterize (NMR, MS, IR). E->F

Caption: Step-by-step workflow for a typical CuAAC reaction using 5E2H.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (73.1 mg, 0.50 mmol, 1.0 eq) and the azide substrate (0.525 mmol, 1.05 eq).

  • Solvent Addition: Add the chosen solvent system (e.g., 5 mL of THF/H₂O 1:1). Stir the mixture until all solids are dissolved.

  • Deoxygenation (Critical Step): Bubble a gentle stream of inert gas (N₂ or Ar) through the solution for 15-20 minutes. This is crucial to remove dissolved oxygen, which can oxidize the active Cu(I) catalyst to the inactive Cu(II) state.[11][13]

  • Catalyst Preparation & Addition: In a separate vial, prepare fresh stock solutions of Sodium Ascorbate and CuSO₄·5H₂O in water. Sequentially add an aqueous solution of Sodium Ascorbate (19.8 mg, 0.10 mmol, 0.2 eq) to the reaction mixture, followed by an aqueous solution of CuSO₄·5H₂O (12.5 mg, 0.05 mmol, 0.1 eq). A color change (often to a yellow-green or brown) is typically observed.

    • Scientist's Note: Adding the reducing agent (ascorbate) before the copper source ensures that the Cu(II) is immediately reduced to the active Cu(I) state upon addition.[7][8]

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (typically 5E2H) is consumed. Reactions are often complete within 1-4 hours but may be left overnight if necessary.

  • Workup: Once the reaction is complete, dilute the mixture with 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,4-disubstituted 1,2,3-triazole product.

Optimization and Troubleshooting
ParameterRecommended Range/ValueJustification & Notes
Stoichiometry Azide: 1.05 - 1.2 eqA slight excess of one reagent can drive the reaction to completion. The choice depends on reagent cost and ease of removal.
Solvent THF/H₂O, DMSO/H₂O, tBuOH/H₂OCo-solvent systems are excellent for solubilizing both organic substrates and inorganic catalyst salts. DMSO is particularly good for poorly soluble substrates.[14]
Cu(II) Source 1 - 10 mol%Higher catalyst loading can increase the rate but may complicate purification. For sensitive substrates, lower loadings are preferred.[15]
Reducing Agent 2 - 5 eq relative to CuAn excess of sodium ascorbate is used to maintain a reducing environment and prevent Cu(I) oxidation.[10][16]
Temperature Room Temperature (20-25 °C)Most CuAAC reactions are efficient at room temperature. Gentle heating (40-50 °C) can be used for sluggish reactions with sterically hindered substrates.[11]
Common Problem Potential Cause Suggested Solution
Low or No Yield Catalyst oxidation (Cu(I) → Cu(II))Ensure thorough deoxygenation of the solvent. Use fresh, high-quality sodium ascorbate.[11][13]
Poor reagent purityVerify the purity of starting materials via NMR or MS. Purify if necessary.[11]
Alkyne Homocoupling Presence of oxygenThis is the most common side reaction (Glaser coupling). Improve deoxygenation protocol.[11]
Precipitate Forms Insoluble product or catalyst complexTry a different solvent system with better solubilizing power, such as DMSO/water.

Application Note 2: Post-Click Modification via the Aldehyde Handle

The true power of 5E2H lies in the ability to perform secondary modifications. The salicylaldehyde moiety is a versatile precursor for forming Schiff bases (imines), which are valuable in medicinal chemistry and for creating metal-chelating ligands.[4][17]

Experimental Protocol: Imine Condensation of the Click Product

This protocol describes the reaction of the triazole-salicylaldehyde product with a primary amine to form a Schiff base.

Materials:

  • Purified triazole product from Application Note 1

  • Primary amine (e.g., Aniline)

  • Solvent: Ethanol or Methanol

  • Optional: Glacial Acetic Acid (catalytic amount)

Step-by-Step Procedure:

  • Setup: Dissolve the purified triazole-salicylaldehyde (0.2 mmol, 1.0 eq) in 4 mL of ethanol in a round-bottom flask.

  • Amine Addition: Add the primary amine (0.22 mmol, 1.1 eq) to the solution.

  • Catalysis (Optional): Add one drop of glacial acetic acid to catalyze the condensation. This is often necessary for less reactive amines.

  • Reaction: Stir the reaction at room temperature or heat to reflux (typically 50-70 °C) for 2-6 hours. The formation of the imine product can often be observed by a color change and can be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The imine product may precipitate directly from the solution. If so, collect the solid by filtration and wash with cold ethanol. If it remains in solution, the solvent can be removed under reduced pressure, and the product can be purified by recrystallization or column chromatography.

Conclusion

This compound is a powerful and versatile reagent for researchers in chemistry and drug development. Its structure allows for the reliable and high-yield formation of a triazole core via CuAAC chemistry, while retaining a chemically addressable aldehyde group for subsequent functionalization. The protocols and insights provided in this guide serve as a robust starting point for harnessing the full synthetic potential of this valuable building block, enabling the streamlined construction of complex and functionally diverse molecules.

References

Application Note: Two-Step Protocol for Site-Specific Protein Labeling using 5-Ethynyl-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive, two-step protocol for the covalent labeling of proteins using 5-Ethynyl-2-hydroxybenzaldehyde (EHB). This methodology leverages the dual reactivity of EHB to first install a bioorthogonal alkyne handle onto the protein via Schiff base formation with lysine residues. In the second step, this alkyne moiety is used for efficient conjugation to an azide-containing reporter molecule (e.g., a fluorophore or biotin) through Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction. We provide detailed experimental procedures, explain the chemical principles, and offer insights into validation and troubleshooting for this powerful bioconjugation strategy.

Principle of the Method

The labeling strategy is a sequential two-part process designed for specificity and efficiency.

Part 1: Covalent Installation of the Alkyne Handle. The aldehyde group of this compound reacts with the primary ε-amino group of solvent-exposed lysine residues on the target protein.[1][2] This reaction forms a Schiff base (an imine linkage), which is a reversible but stable covalent bond under typical physiological conditions.[3][4] The reaction is favored at a slightly alkaline pH, which deprotonates the lysine's amino group, enhancing its nucleophilicity.

Part 2: Bioorthogonal "Click" Conjugation. The ethynyl (alkyne) group on the now protein-bound EHB serves as a bioorthogonal handle. It does not react with native functional groups found in proteins or other biomolecules, ensuring that the subsequent reaction is highly specific.[5] Using a copper(I) catalyst, this alkyne readily and irreversibly reacts with an azide-functionalized molecule of choice (e.g., an azide-fluorophore) to form a stable triazole ring.[6][7][8] This reaction, known as CuAAC or "click chemistry," is renowned for its high yield, specificity, and compatibility with aqueous environments.[8][9]

Chemical Labeling Pathway

EHB_Labeling_Mechanism cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: CuAAC Click Chemistry Protein Protein-Lys-NH₂ SchiffBase Protein-Lys-N=CH-Ar-C≡CH (Alkyne-tagged Protein) Protein->SchiffBase + EHB pH 7.5-8.5 EHB This compound (Aldehyde-Alkyne Linker) AzideReporter N₃-Reporter (e.g., Azide-Fluorophore) FinalProduct Labeled Protein (Stable Triazole Linkage) SchiffBase->FinalProduct + Azide-Reporter Cu(I), Ligand

Caption: Chemical mechanism for two-step protein labeling.

Materials and Reagents

Reagents
  • Target Protein (≥ 2 mg/mL in a suitable buffer, see Section 3.1)

  • This compound (EHB), (MW: 146.14 g/mol )[10]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sodium Bicarbonate Buffer (0.1 M, pH 8.5)

  • Azide-functionalized reporter molecule (e.g., Azido-PEG4-Biotin, Alexa Fluor 488 Azide)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Amicon® Ultra Centrifugal Filter Units (appropriate MWCO for the target protein)

Equipment
  • UV-Vis Spectrophotometer

  • Benchtop microcentrifuge

  • End-over-end rotator or shaker

  • SDS-PAGE and fluorescence imaging system

  • Standard laboratory glassware and consumables

Experimental Protocols

This protocol is optimized for labeling 1-5 mg of a typical IgG antibody (150 kDa). Adjustments to reagent stoichiometry may be necessary for other proteins based on their molecular weight and number of accessible lysine residues.

Protocol Part A: Covalent Labeling of Protein with EHB

This first stage installs the alkyne handle onto the protein.

  • Protein Preparation:

    • Buffer exchange the target protein into 0.1 M Sodium Bicarbonate Buffer, pH 8.5. Amine-free buffers are critical to prevent competition with the lysine residues.

    • Adjust the protein concentration to 2-5 mg/mL. Higher concentrations generally improve labeling efficiency.[11]

  • EHB Stock Solution Preparation:

    • Expert Tip: Prepare this solution immediately before use. Aldehydes can oxidize, and EHB may be unstable in solution over long periods.

    • Prepare a 100 mM stock solution of EHB in anhydrous DMSO. (e.g., dissolve 1.46 mg of EHB in 100 µL of DMSO).

  • Labeling Reaction:

    • Add a 20 to 50-fold molar excess of EHB to the protein solution. For a 1 mg/mL solution of a 150 kDa protein (~6.7 µM), this corresponds to adding ~1.3 to 3.4 µL of the 100 mM EHB stock per 1 mL of protein solution.

    • Causality Note: A molar excess is required to drive the reaction equilibrium towards Schiff base formation. The optimal ratio should be determined empirically for each protein to balance labeling efficiency with the risk of protein precipitation or inactivation.

    • Incubate the reaction for 2-4 hours at room temperature with gentle mixing on an end-over-end rotator.

Protocol Part B: Removal of Unreacted EHB

This step is critical to prevent unreacted EHB from interfering with the subsequent click reaction.

  • Purification:

    • Remove the excess, unreacted EHB using a desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO) equilibrated with PBS, pH 7.4.

    • Alternatively, use centrifugal filter units. Add PBS to the reaction mixture, concentrate the protein, and repeat this wash step at least three times to ensure complete removal of the small molecule linker.

    • The resulting solution contains the Alkyne-Tagged Protein . This intermediate can be stored at 4°C for immediate use or at -20°C for longer-term storage.

Experimental Workflow Overview

Caption: Step-by-step workflow for EHB protein labeling.

Protocol Part C: Bioorthogonal Conjugation (CuAAC)

This final stage conjugates the reporter molecule to the alkyne-tagged protein.

  • Reagent Stock Preparation:

    • Copper(II) Sulfate: 50 mM in deionized water.

    • Sodium Ascorbate: 100 mM in deionized water. Expert Tip: Prepare fresh, as ascorbate solutions oxidize quickly, which will inhibit the reaction.

    • THPTA Ligand: 50 mM in deionized water.

    • Azide-Reporter: 10 mM in DMSO or water, depending on solubility.

  • Click Reaction Assembly:

    • Trustworthiness Check: Perform a control reaction that omits the copper catalyst to confirm that conjugation is copper-dependent and not due to non-specific binding.

    • To your alkyne-tagged protein solution (in PBS, pH 7.4), add the following reagents sequentially, mixing gently after each addition:

      • Azide-Reporter: to a final concentration of 100-200 µM (a 5-10 fold molar excess over the protein).

      • Copper(II) Sulfate: to a final concentration of 1 mM.

      • THPTA Ligand: to a final concentration of 5 mM. The ligand accelerates the reaction and protects the protein from oxidative damage caused by copper.[5][6][9]

      • Sodium Ascorbate: to a final concentration of 5 mM. This reduces Cu(II) to the catalytically active Cu(I) state.[9]

  • Incubation:

    • Incubate the reaction for 1 hour at room temperature. If using a fluorescent reporter, protect the reaction from light.

  • Final Purification:

    • Remove excess reporter and reaction components using a desalting column or centrifugal filtration as described in Part B.

    • The purified product is the final Labeled Protein . Store appropriately (typically 4°C short-term, -80°C long-term).

Validation and Data Analysis

Successful labeling can be confirmed using several methods:

Analytical MethodPrincipleExpected Outcome
SDS-PAGE Separates proteins by size. If a fluorescent azide was used, the gel can be imaged for fluorescence.A fluorescent band should appear at the molecular weight of the target protein. No fluorescence should be observed in the no-copper control lane.
UV-Vis Spectroscopy Measures absorbance to determine the concentration of protein and the attached dye.Allows for the calculation of the Degree of Labeling (DOL) by comparing the absorbance of the protein (at 280 nm) and the dye (at its λmax).
Mass Spectrometry Precisely measures the mass of the protein before and after labeling.An increase in mass corresponding to the addition of the EHB linker plus the azide-reporter will confirm covalent modification.

Troubleshooting

ProblemPotential CauseSuggested Solution
Low Labeling Efficiency Insufficient molar excess of EHB or azide-reporter. Inactive (oxidized) sodium ascorbate. Inaccessible lysine residues on the protein.Increase the molar excess of labeling reagents. Prepare fresh sodium ascorbate solution for each experiment. Denature the protein slightly (if function is not critical) or accept lower labeling efficiency.
Protein Precipitation High concentration of organic solvent (DMSO). Protein instability at alkaline pH. Copper-induced aggregation.Ensure the final DMSO concentration is <5% (v/v). Reduce the incubation time for the EHB labeling step. Ensure a sufficient excess of ligand (e.g., THPTA) is used in the click reaction.
High Background Signal Incomplete removal of unreacted EHB or azide-reporter.Improve the purification steps (Parts B and C). Use multiple desalting columns or additional wash steps in centrifugal filtration.
No Labeling in Click Step Omission of a critical component (copper, ascorbate). Degradation of the alkyne or azide functional groups.Double-check the addition of all click reaction components. Use fresh reagents and store azide/alkyne stocks properly (protected from light and moisture).

References

Application Note: A Step-by-Step Guide for Bioconjugation using 5-Ethynyl-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Dual-Functionality Linker

In the landscape of bioconjugation, precision and efficiency are paramount. The choice of a linker molecule can dictate the success of downstream applications, from targeted drug delivery to advanced cellular imaging. 5-Ethynyl-2-hydroxybenzaldehyde emerges as a particularly powerful tool for researchers due to its unique bifunctional nature. This molecule incorporates a terminal alkyne, a versatile handle for "click chemistry" and other coupling reactions, and a salicylaldehyde moiety, which can participate in various ligation strategies. This dual functionality allows for a diverse range of conjugation possibilities, enabling the stable and specific linkage of biomolecules to reporter tags, solid supports, or therapeutic agents.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in bioconjugation protocols. We will delve into the mechanistic underpinnings of the key conjugation reactions, provide detailed step-by-step protocols, and offer insights into the purification and characterization of the resulting bioconjugates.

Chemical Properties and Handling

This compound (C₉H₆O₂) is a solid with a molecular weight of 146.14 g/mol .[1] It is crucial to handle this reagent with appropriate safety precautions. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, it is imperative to work in a well-ventilated area and use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always refer to the material safety data sheet (MSDS).[2][3]

Core Bioconjugation Strategies

The terminal alkyne group of this compound is the primary reactive handle for several highly efficient and bioorthogonal conjugation reactions. The choice of strategy will depend on the nature of the biomolecule, the desired reaction conditions, and the intended application.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of "click chemistry," renowned for its high efficiency, selectivity, and mild reaction conditions.[4][] It involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted-1,2,3-triazole linkage.[4][][6] This reaction is exceptionally specific, as neither the alkyne nor the azide functional groups are naturally present in biomolecules, thus minimizing side reactions.[4]

Mechanism of CuAAC

The catalytic cycle of CuAAC involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing intermediate. This intermediate then undergoes reductive elimination to yield the triazole product and regenerate the copper(I) catalyst. To maintain the active Cu(I) oxidation state, a reducing agent such as sodium ascorbate is typically added to the reaction mixture.[6] The addition of a copper-coordinating ligand can accelerate the reaction and protect biomolecules from oxidative damage.[6][7]

CuAAC_Mechanism cluster_0 Catalytic Cycle Alkyne R1-C≡CH Cu-Acetylide R1-C≡C-Cu(I) Alkyne->Cu-Acetylide + Cu(I) Azide R2-N3 Cu(I) Cu(I) Intermediate Six-membered Cu-intermediate Cu-Acetylide->Intermediate + Azide Intermediate->Cu(I) Regenerates Catalyst Triazole Triazole Product Intermediate->Triazole Reductive Elimination

Caption: The catalytic cycle of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: CuAAC Conjugation

This protocol outlines a general procedure for conjugating an azide-modified biomolecule to this compound.

Materials:

  • Azide-modified biomolecule (e.g., protein, oligo)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Degassed water

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in degassed water.

    • Prepare a 100 mM stock solution of sodium ascorbate in degassed water. This solution should be made fresh.

    • Prepare a 50 mM stock solution of THPTA ligand in degassed water.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the azide-modified biomolecule in PBS to a final concentration of 1-10 mg/mL.

    • Add this compound from the stock solution to achieve a 10- to 50-fold molar excess over the biomolecule.

    • In a separate tube, premix the CuSO₄ and THPTA ligand in a 1:5 molar ratio.

    • Add the CuSO₄/ligand mixture to the reaction tube to a final copper concentration of 0.1-1 mM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight. Protect the reaction from light if using fluorescently tagged molecules.

  • Reaction Quenching (Optional):

    • The reaction can be quenched by adding a chelating agent such as EDTA to a final concentration of 10 mM.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For biological systems where the cytotoxicity of copper is a concern, SPAAC offers a metal-free alternative.[8][] This reaction utilizes a strained cyclooctyne, which reacts spontaneously with an azide without the need for a catalyst.[][10][11] While this compound itself is not a strained alkyne, it can be conjugated to a biomolecule that is subsequently reacted with a cyclooctyne-modified partner. Conversely, a biomolecule can be modified with this compound and then reacted with a cyclooctyne-bearing molecule.

Mechanism of SPAAC

The driving force for SPAAC is the release of ring strain in the cyclooctyne upon the [3+2] cycloaddition reaction with an azide.[] This results in the formation of a stable triazole linkage. The reaction kinetics are highly dependent on the structure and substitution of the cyclooctyne.[12]

SPAAC_Mechanism cluster_1 Strain-Promoted Reaction Cyclooctyne Strained Cyclooctyne Transition_State [3+2] Cycloaddition Transition State Cyclooctyne->Transition_State + Azide Azide R-N3 Triazole Triazole Product Transition_State->Triazole Spontaneous

Caption: The mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocol: Two-Step SPAAC Labeling

This protocol describes the initial conjugation of this compound to a primary amine-containing biomolecule, followed by a SPAAC reaction with a cyclooctyne-modified reporter molecule.

Part A: Amine Modification with this compound

This step utilizes the aldehyde functionality to form a Schiff base with a primary amine on the biomolecule, which is then reduced to a stable secondary amine linkage.

Materials:

  • Biomolecule with accessible primary amines (e.g., protein with lysine residues)

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN)

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

  • DMSO

Procedure:

  • Reaction Setup:

    • Dissolve the biomolecule in the reaction buffer.

    • Add a 20- to 50-fold molar excess of this compound (from a DMSO stock).

    • Incubate at room temperature for 1-2 hours to form the Schiff base.

  • Reductive Amination:

    • Add sodium cyanoborohydride to a final concentration of 20 mM.

    • Incubate at room temperature for an additional 2-4 hours or at 4°C overnight.

  • Purification:

    • Remove excess reagents by dialysis or size-exclusion chromatography.

Part B: SPAAC Reaction

Materials:

  • Alkyne-modified biomolecule (from Part A)

  • Cyclooctyne-modified reporter molecule (e.g., DBCO-fluorophore)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Combine the alkyne-modified biomolecule and a 1.5- to 5-fold molar excess of the cyclooctyne-modified reporter in the reaction buffer.

  • Incubation:

    • Incubate at room temperature for 1-12 hours, or at 4°C for 12-48 hours. The reaction progress can be monitored by an appropriate analytical method (e.g., fluorescence for a fluorophore tag).

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[13][14] This reaction forms a stable carbon-carbon bond and is particularly useful for conjugating this compound to biomolecules that have been pre-functionalized with an aryl iodide or bromide.[13][15] Copper-free Sonogashira coupling protocols have also been developed for biological applications to minimize cellular toxicity.[16]

Mechanism of Sonogashira Coupling

The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to a Pd(0) complex is followed by transmetalation with a copper(I)-acetylide intermediate. Reductive elimination then yields the coupled product and regenerates the Pd(0) catalyst. The copper cycle facilitates the formation of the copper(I)-acetylide.[14]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R1-Pd(II)(X)L2 OxAdd->PdII_complex + R1-X Transmetalation Transmetalation PdII_complex->Transmetalation Coupled_Pd R1-Pd(II)(C≡CR2)L2 Transmetalation->Coupled_Pd RedElim Reductive Elimination Coupled_Pd->RedElim RedElim->Pd0 Regenerates Catalyst Product R1-C≡C-R2 RedElim->Product CuX CuX Cu_Acetylide R2-C≡C-Cu CuX->Cu_Acetylide + Alkyne + Base Alkyne R2-C≡CH Cu_Acetylide->Transmetalation To Pd Cycle Base Base

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of an iodoaryl-functionalized biomolecule with this compound.

Materials:

  • Iodoaryl-functionalized biomolecule

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Aqueous-compatible base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous, degassed solvent (e.g., DMF or a mixture of DMF and aqueous buffer)

Procedure:

  • Reaction Setup:

    • In an inert atmosphere (e.g., under argon or nitrogen), dissolve the iodoaryl-functionalized biomolecule in the chosen solvent system.

    • Add this compound (1.5- to 5-fold molar excess).

    • Add the palladium catalyst (1-5 mol%) and CuI (2-10 mol%).

    • Add the base (2-4 equivalents).

  • Incubation:

    • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by an appropriate analytical technique (e.g., HPLC, LC-MS).

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be diluted with buffer and purified to remove the catalyst and excess reagents.

Purification and Analysis of Bioconjugates

The successful purification of the bioconjugate is critical for its downstream application.[17] The choice of purification method will depend on the properties of the biomolecule and the conjugate.

Purification TechniquePrincipleApplication
Size-Exclusion Chromatography (SEC) Separates molecules based on size.Removal of unreacted small molecules (e.g., this compound, catalysts).
Ion-Exchange Chromatography (IEX) Separates molecules based on net charge.[18]Separation of the conjugate from the unmodified biomolecule if the conjugation alters the isoelectric point.[17]
Affinity Chromatography Utilizes specific binding interactions.[]Purification of conjugates where one component has a specific binding partner (e.g., antibody-protein A).[]
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates molecules based on hydrophobicity.High-resolution purification of peptides and small protein conjugates.
Tangential Flow Filtration (TFF) Separates molecules based on size using a semi-permeable membrane.Buffer exchange and removal of small molecule impurities from large biomolecules.

Analysis: The purity and identity of the final bioconjugate should be confirmed by appropriate analytical techniques, such as:

  • SDS-PAGE: To visualize the increase in molecular weight upon conjugation.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the precise mass of the conjugate and determine the conjugation ratio.

  • UV-Vis Spectroscopy: To quantify the concentration of the biomolecule and, if applicable, the incorporated dye or tag.

  • HPLC: To assess purity and quantify the conjugate.

Conclusion

This compound is a valuable and versatile reagent for bioconjugation, offering multiple avenues for the covalent modification of biomolecules. By understanding the principles behind CuAAC, SPAAC, and Sonogashira coupling, and by employing the detailed protocols and purification strategies outlined in this application note, researchers can effectively utilize this powerful linker to advance their work in drug development, diagnostics, and fundamental biological research. The careful selection of the conjugation strategy and rigorous purification and analysis will ensure the generation of high-quality bioconjugates for a wide range of applications.

References

5-Ethynyl-2-hydroxybenzaldehyde as a probe for metabolic labeling of RNA

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Metabolic Labeling of Nascent RNA Using an Ethynyl-Uridine Analog and Click Chemistry

Audience: Researchers, scientists, and drug development professionals.

A Note on Reagent Selection: 5-Ethynyluridine (5-EU) as the Validated Probe

This guide provides a comprehensive overview and detailed protocols for the metabolic labeling of newly synthesized RNA. The user's query specified 5-ethynyl-2-hydroxybenzaldehyde as the probe. However, a thorough review of scientific literature reveals that 5-ethynyluridine (5-EU) is the established and scientifically validated reagent for this application.[1][2][3] this compound, a salicylaldehyde derivative, is not a nucleoside analog and lacks the necessary structure to be incorporated into nascent RNA transcripts by cellular machinery.[4]

Therefore, to ensure scientific integrity and provide a functional, trustworthy protocol, this document will focus exclusively on the correct and widely used probe, 5-ethynyluridine (5-EU) . The underlying principle of utilizing an ethynyl group for subsequent bioorthogonal "click" chemistry remains the same, and this guide is designed to fulfill the user's core objective of understanding and implementing this powerful technique.

Introduction: Unveiling Transcriptional Dynamics with 5-EU

The study of gene expression is fundamental to understanding cellular function, development, and disease. While techniques like RT-qPCR and standard RNA-sequencing provide a static snapshot of the total RNA population, they do not capture the dynamic processes of RNA synthesis and decay. Metabolic labeling with nucleoside analogs offers a powerful solution to track newly synthesized (nascent) transcripts in real-time within living cells and organisms.[5][6]

5-Ethynyluridine (5-EU) is a cell-permeable analog of the natural ribonucleoside, uridine.[2][7] When introduced to cells, it is processed by the endogenous salvage pathway and incorporated into RNA by RNA polymerases during transcription.[2][3] The key feature of 5-EU is the small, bio-inert ethynyl group at the 5-position of the uracil base. This ethynyl handle does not significantly disrupt RNA polymerase activity or cellular processes during short labeling periods.[1][2]

The true power of this method lies in the subsequent detection step: a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][8][9] The ethynyl group on the incorporated 5-EU reacts covalently with a reporter molecule containing an azide group, such as a fluorescent dye for imaging or a biotin tag for affinity purification and sequencing.[9][10] This bio-orthogonal reaction provides a robust and versatile platform to visualize, isolate, and quantify nascent RNA, offering profound insights into the transcriptome's dynamics.[9][11]

The Scientific Principle: From Incorporation to Detection

The 5-EU labeling and detection workflow is a two-stage process grounded in cellular metabolism and bio-orthogonal chemistry.

Stage 1: Metabolic Incorporation

  • Cellular Uptake: 5-EU is added to the cell culture medium and is readily transported into the cell.[7]

  • Phosphorylation: Once inside the cell, cellular kinases, primarily uridine-cytidine kinase (UCK), phosphorylate 5-EU to 5-ethynyluridine monophosphate (5-EUMP), then diphosphate (5-EUDP), and finally the active triphosphate form, 5-ethynyluridine triphosphate (5-EUTP).[2]

  • Transcriptional Incorporation: During transcription, RNA polymerases recognize 5-EUTP as an analog of UTP and incorporate it into the elongating RNA chain opposite adenosine bases in the DNA template.[1][3]

Stage 2: Bio-orthogonal Detection (Click Chemistry)

  • Cell Fixation & Permeabilization (for imaging): Cells are fixed to preserve their structure and then permeabilized to allow the click chemistry reagents to enter.

  • CuAAC Reaction: A reaction cocktail containing an azide-functionalized reporter molecule (e.g., Alexa Fluor 488 Azide), a copper(I) source (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand is added.

  • Covalent Ligation: The copper(I) catalyst facilitates the rapid and specific formation of a stable triazole ring, covalently linking the reporter molecule to the 5-EU-labeled RNA.[8] This reaction is highly efficient and bio-orthogonal, meaning it does not react with other functional groups present in biological systems.[9]

G cluster_0 Stage 1: In Vivo Metabolic Labeling cluster_1 Stage 2: Ex Vivo Bio-orthogonal Detection EU 5-Ethynyluridine (5-EU) (Cell Medium) EU_in 5-EU (Cytoplasm) EU->EU_in Uptake EUTP 5-EUTP (Active Form) EU_in->EUTP Phosphorylation (Salvage Pathway) RNA_Pol RNA Polymerase EUTP->RNA_Pol Nascent_RNA Nascent RNA with incorporated 5-EU RNA_Pol->Nascent_RNA Transcription Labeled_RNA Fluorescently Labeled RNA Nascent_RNA->Labeled_RNA Click_Reagents Click Reaction Cocktail (Azide-Fluorophore, Cu(I)) Click_Reagents->Labeled_RNA Click Chemistry (CuAAC) Analysis Downstream Analysis (Microscopy, Sequencing) Labeled_RNA->Analysis

Caption: Workflow of 5-EU metabolic labeling and detection.

Applications in Research and Drug Development

The versatility of the 5-EU platform enables a wide range of applications:

  • Visualizing Global RNA Synthesis: Rapidly assess the overall transcriptional activity in cell populations and identify variations between cell types or in response to stimuli.[3]

  • Pulse-Chase Experiments for RNA Stability: By providing a pulse of 5-EU followed by a "chase" with excess unlabeled uridine, researchers can track the decay rates of specific RNA transcripts, providing crucial information on RNA half-life.[11][12]

  • Spatial Analysis of Transcription: Determine the subcellular localization of newly synthesized RNA within the nucleus and cytoplasm.

  • Cell-Specific RNA Profiling: In complex tissues or co-culture systems, 5-EU labeling can be combined with cell-specific markers to analyze transcription in a targeted cell population.

  • High-Throughput Screening: The simplicity and robustness of the fluorescence readout make it suitable for screening compound libraries for their effects on transcription.[1]

  • Nascent Transcriptome Sequencing (e.g., EU-Seq): Coupling 5-EU labeling with biotin-azide conjugation allows for the specific capture and sequencing of newly transcribed RNA, providing a dynamic view of the transcriptome.[7]

Feature5-EU Click ChemistryBrU Immunodetection³H-Uridine Autoradiography
Detection Method Covalent chemical ligationAntibody-antigen bindingRadioactive decay
Sensitivity HighModerate to HighHigh, but low resolution
Speed Fast (1-2 hours for detection)Moderate (requires blocking, incubations)Very Slow (days to weeks)
Harsh Conditions No (mild, biocompatible)Yes (requires DNA denaturation)[13]No
Multiplexing Easy (with different fluorophores)DifficultNo
Cost & Safety Moderate cost, non-radioactiveModerate costHigh cost, radioactive hazard

Caption: Comparison of RNA metabolic labeling techniques.

Detailed Experimental Protocols

General Requirement: Always maintain an RNase-free environment. Use RNase-free water, reagents, and consumables.[14]

Protocol 1: Metabolic Labeling of Nascent RNA in Adherent Mammalian Cells

This protocol provides a starting point for labeling cultured cells with 5-EU. Optimization of concentration and time is recommended for each cell line and experimental goal.

Materials:

  • Adherent cells cultured on coverslips in a multi-well plate

  • Complete cell culture medium, pre-warmed to 37°C

  • 5-Ethynyluridine (5-EU) stock solution (e.g., 100 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution: 3.7% Formaldehyde in PBS

Procedure:

  • Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate at a density that will result in 60-80% confluency on the day of the experiment. Allow cells to adhere and grow for at least 24 hours.

  • Prepare Labeling Medium: Thaw the 5-EU stock solution. Just before use, prepare the labeling medium by diluting the 5-EU stock into pre-warmed complete culture medium to the desired final concentration. A common starting range is 0.1 mM to 1 mM.[15] For a final concentration of 0.5 mM, add 5 µL of 100 mM 5-EU stock to 1 mL of medium.[7]

  • Labeling: Aspirate the old medium from the cells and gently add the prepared labeling medium.

  • Incubation: Return the plate to the incubator (37°C, 5% CO₂) for the desired labeling period. Labeling times can range from 20 minutes to several hours, depending on the experimental aim. For detecting primary transcripts, a short pulse (e.g., 30-60 minutes) is often sufficient.[7]

  • Washing: After incubation, aspirate the labeling medium and wash the cells twice with 1 mL of PBS.

  • Fixation: Add 0.5 mL of 3.7% formaldehyde in PBS to each well. Incubate at room temperature for 15 minutes.

  • Final Washes: Aspirate the fixative and wash the cells three times with PBS. The coverslips are now ready for permeabilization and the click chemistry reaction (Protocol 2).

Protocol 2: In Situ Nascent RNA Detection via Click Chemistry (for Fluorescence Microscopy)

This protocol describes the conjugation of a fluorescent azide to 5-EU-labeled RNA in fixed cells.

Materials:

  • Fixed cells on coverslips (from Protocol 1)

  • Permeabilization Buffer: 0.5% Triton™ X-100 in PBS

  • Click Reaction Buffer (prepare fresh):

    • 100 mM Tris-HCl, pH 8.5

    • 1 mM CuSO₄

    • Fluorescent Azide (e.g., Alexa Fluor™ 488 Azide), final concentration 2-10 µM

    • 100 mM Sodium Ascorbate (add last)

  • Wash Buffer: PBS with 0.05% Tween-20

  • Nuclear Stain (e.g., DAPI)

  • Mounting Medium

Procedure:

  • Permeabilization: Add 0.5 mL of Permeabilization Buffer to each well. Incubate at room temperature for 15-20 minutes.

  • Washing: Wash the cells twice with PBS.

  • Prepare Click Cocktail: Prepare the click reaction cocktail immediately before use. For 1 mL of cocktail, combine the components in the order listed above. Add the sodium ascorbate last to initiate the reaction. Mix gently by inversion.

    • Critical Step: The sodium ascorbate reduces Cu(II) to the catalytic Cu(I) state. It must be added immediately before applying the solution to the cells.

  • Click Reaction: Aspirate the PBS from the wells and add 200-400 µL of the click reaction cocktail to each coverslip. Protect from light and incubate at room temperature for 30-60 minutes.

  • Washing: Aspirate the reaction cocktail and wash the cells three times for 5 minutes each with the Wash Buffer.

  • Counterstaining (Optional): Incubate cells with a nuclear stain like DAPI (e.g., 1 µg/mL in PBS) for 5 minutes.

  • Final Wash: Wash once with PBS.

  • Mounting: Carefully remove the coverslips from the wells, dip briefly in deionized water to remove salts, and mount onto a microscope slide using an appropriate mounting medium.

  • Imaging: Visualize the nascent RNA signal using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

G cluster_0 Click Chemistry (CuAAC Reaction) EU_RNA Ethynyl-RNA (Alkyne) Triazole_Link Labeled RNA (Stable Triazole Linkage) EU_RNA->Triazole_Link Azide_Fluor Azide-Fluorophore (Azide) Azide_Fluor->Triazole_Link Copper Cu(I) Catalyst Copper->Triazole_Link Catalyzes

Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or Weak Signal - Inefficient 5-EU incorporation (low transcription rate, short pulse).- 5-EU concentration too low.- Inactive click reaction cocktail.- Increase 5-EU labeling time or concentration.- Use transcriptionally active cells.- Prepare the click cocktail fresh, especially the sodium ascorbate solution.
High Background - Non-specific binding of the fluorescent azide.- Autofluorescence of cells.- Increase the number and duration of washes after the click reaction.- Include an additional blocking step (e.g., with BSA) before the click reaction.- Image an unlabeled control to assess autofluorescence.
Cell Death/Toxicity - 5-EU concentration is too high.- Prolonged exposure to 5-EU.- Perform a dose-response curve to find the optimal, non-toxic 5-EU concentration.- Reduce the labeling time. For long-term studies, use lower concentrations.
Signal Only in Nucleolus - RNAPI transcription of rRNA is dominant.- This is expected, especially with short pulses, as rRNA is the most abundant nascent transcript. For mRNA-specific analysis, consider isolating poly(A) RNA after labeling.
DNA Labeling - In some organisms, 5-EU can be converted to 5-EdU and incorporated into DNA.[16][17]- Co-stain with a DNA synthesis marker (e.g., EdU with a different fluorophore) to check for co-localization.- Treat samples with RNase A; a true RNA signal should disappear, while a DNA signal will persist.[17]

References

Application Notes and Protocols: 5-Ethynyl-2-hydroxybenzaldehyde for Advanced Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Tool for Bioorthogonal Chemistry

In the dynamic field of cellular biology, the ability to visualize specific biomolecules in their native environment is paramount. Bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes, has revolutionized our ability to tag and track these molecules.[1][2] At the heart of many of these techniques lies the "click chemistry" paradigm, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3][4][5]

This document introduces 5-Ethynyl-2-hydroxybenzaldehyde , a versatile chemical probe designed for applications in fluorescence microscopy. This molecule uniquely combines two key functional groups:

  • An ethynyl (alkyne) group , which serves as a handle for highly specific bioorthogonal ligation with azide-modified reporters via click chemistry.

  • A 2-hydroxybenzaldehyde (salicylaldehyde) moiety , which has shown potential for targeting specific amino acid residues, such as lysine or N-terminal cysteine, on proteins of interest.[6][7][8][9]

This dual functionality opens up possibilities for targeted protein labeling, allowing researchers to investigate protein localization, trafficking, and interactions with unprecedented detail. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound for advanced cellular imaging.

Core Principle: Two-Step Labeling for High Specificity

The power of this compound lies in a two-step labeling strategy. This approach decouples the biological targeting from the fluorescence detection, offering significant advantages in terms of probe size and experimental flexibility.

  • Targeting & Covalent Labeling: The salicylaldehyde group on the probe selectively reacts with a specific amino acid residue (e.g., a reactive lysine) on the protein of interest (POI) within the cell. This step covalently attaches the alkyne handle to the POI.

  • Bioorthogonal "Click" Reaction & Visualization: A small, azide-functionalized fluorescent dye is introduced. This dye specifically and efficiently reacts with the alkyne handle on the POI through a click reaction, rendering the protein fluorescent for visualization by microscopy.

This methodology allows for the use of a small, non-fluorescent probe for the initial biological targeting, minimizing potential steric hindrance or alteration of the protein's natural function. The subsequent click reaction with a bright, photostable fluorescent azide provides a robust signal for high-resolution imaging.

Experimental Workflow Overview

The overall process, from cell preparation to final image analysis, follows a logical sequence designed to ensure specificity and high-quality data.

G cluster_prep Preparation cluster_label Labeling cluster_analysis Analysis cell_culture 1. Cell Culture & Seeding probe_treatment 2. Treatment with This compound cell_culture->probe_treatment fix_perm 3. Fixation & Permeabilization (for CuAAC) probe_treatment->fix_perm click_reaction 4. Click Reaction with Fluorescent Azide fix_perm->click_reaction wash 5. Washing Steps click_reaction->wash imaging 6. Fluorescence Microscopy wash->imaging data_analysis 7. Image & Data Analysis imaging->data_analysis

Figure 1: General experimental workflow for protein labeling.

Choosing Your Click Chemistry Reaction: CuAAC vs. SPAAC

The ligation of the fluorescent azide to the alkyne-tagged protein can be achieved through two primary methods: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between them is critical and depends on the experimental system.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and rapid reaction, making it a "gold standard" for click chemistry.[4][5] It requires a copper(I) catalyst, which is typically generated in situ from copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate.

  • Advantages: Very fast reaction kinetics, high yield, and a wide variety of commercially available terminal alkyne and azide reagents.

  • Disadvantages: The copper catalyst can be toxic to living cells, primarily through the generation of reactive oxygen species (ROS).[10][11][12] Therefore, CuAAC is best suited for fixed and permeabilized cells. For live-cell applications, it must be used with caution and specialized reagents to mitigate toxicity.[3]

Figure 2: Schematic of the CuAAC reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The ring strain of the cyclooctyne is sufficient to drive the reaction with an azide without the need for a catalyst.[13][14][15][16]

  • Advantages: Highly biocompatible, making it the method of choice for live-cell imaging.[14][15] It avoids the toxicity issues associated with copper.

  • Disadvantages: The reaction kinetics are generally slower than CuAAC. The cyclooctyne reagents are bulkier, which could potentially interfere with protein function in some cases.

Note: To use SPAAC with this compound, the labeling strategy would be reversed. The protein would be metabolically or enzymatically labeled with an azide-containing probe, and then reacted with a cyclooctyne-functionalized fluorescent dye. For the purposes of this application note focusing on the title compound, we will primarily detail the CuAAC protocol. However, researchers should be aware of SPAAC as a powerful alternative for live-cell studies.[16]

Decision-Making Guide

G start What is your experimental system? fixed Fixed & Permeabilized Cells start->fixed live Live Cells start->live cu_choice Use CuAAC Protocol fixed->cu_choice live_q Is your cell line sensitive to copper? live->live_q spaac_choice Strongly consider SPAAC (requires azide-probe) live_q->spaac_choice  Yes cu_live_choice Use Live-Cell CuAAC Protocol (with toxicity mitigation) live_q->cu_live_choice No / Unknown  

Figure 3: Decision tree for choosing the appropriate click reaction.

Data Presentation: Reagents for Fluorescence Detection

A wide array of fluorescent azides are commercially available, allowing for flexibility in experimental design and multiplexing. The choice of fluorophore should be based on the available excitation sources and emission filters of your microscopy system.

Fluorophore (Azide Derivative)Excitation (nm, approx.)Emission (nm, approx.)ColorKey Features
Coumarin Azide 404477BlueGood for multiplexing with green/red fluorophores.
FAM Azide 492517GreenBright and widely used.
TAMRA Azide 544576OrangePhotostable, good for longer imaging sessions.
Sulfo-Cy3 Azide 553566Orange-RedWater-soluble and bright.
Sulfo-Cy5 Azide 647663Far-RedIdeal for reducing cellular autofluorescence.

This table is a representative sample. Please consult vendor specifications for precise spectral properties.[1][17][18][19][20]

Experimental Protocols

Disclaimer: These protocols provide a general framework. Optimization of incubation times, probe concentrations, and imaging parameters will be necessary for specific cell types and proteins of interest.

Protocol 1: CuAAC Labeling in Fixed Cells

This protocol is recommended for achieving the highest labeling efficiency and signal-to-noise ratio.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • This compound (stock in DMSO)

  • Paraformaldehyde (PFA), 4% in PBS

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

  • Click Reaction Cocktail:

    • Fluorescent Azide (stock in DMSO)

    • Copper(II) Sulfate (CuSO₄) (freshly prepared stock in H₂O)

    • Copper-chelating ligand (e.g., THPTA) (stock in H₂O)

    • Reducing Agent (e.g., Sodium Ascorbate) (Must be prepared fresh )

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Antifade mounting medium with DAPI (optional, for nuclear counterstain)

Procedure:

  • Cell Seeding: Seed cells on appropriate imaging dishes or coverslips to achieve 60-70% confluency at the time of the experiment.

  • Probe Incubation:

    • Treat cells with the desired concentration of this compound (typically 10-100 µM) in complete culture medium.

    • Incubate for a duration appropriate for your biological question (e.g., 1-4 hours) at 37°C, 5% CO₂.

    • Rationale: This step allows the probe to enter the cells and covalently bind to its target protein. The optimal concentration and time should be determined empirically.

  • Washing: Gently wash the cells three times with warm DPBS to remove any unbound probe.

  • Fixation:

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Rationale: Fixation crosslinks proteins and preserves cellular morphology.

    • Wash three times with PBS.

  • Permeabilization:

    • Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Rationale: This step creates pores in the cell membranes, allowing the click chemistry reagents to access intracellular targets.

    • Wash three times with PBS.

  • Click Reaction:

    • Prepare the Click Reaction Cocktail immediately before use. Add the components in the following order to a tube of PBS:

      • Fluorescent Azide (final concentration 2-10 µM)

      • CuSO₄ (final concentration 100-200 µM)

      • THPTA ligand (final concentration 500-1000 µM, maintaining a 5:1 ratio with CuSO₄)

      • Sodium Ascorbate (final concentration 2.5 mM)

    • Rationale: The ligand protects the catalyst and improves reaction efficiency.[3][10] Sodium ascorbate reduces Cu(II) to the active Cu(I) state. Adding it last initiates the reaction.

    • Aspirate the PBS from the cells and add the Click Reaction Cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Final Washes:

    • Remove the reaction cocktail and wash the cells three times with PBS.

    • If desired, perform a final wash with a nuclear counterstain like DAPI.

  • Mounting and Imaging:

    • Mount the coverslips onto slides using an antifade mounting medium.

    • Image the cells using a fluorescence or confocal microscope with appropriate filter sets for your chosen fluorophore.

Protocol 2: Live-Cell CuAAC Labeling (with Toxicity Mitigation)

This protocol should only be used when fixation is not possible and SPAAC is not an option. It is crucial to minimize copper exposure to maintain cell health.

Materials:

  • Same as Protocol 1, but without PFA and Permeabilization Buffer.

  • Phenol red-free live-cell imaging medium.

Procedure:

  • Cell Seeding and Probe Incubation: Follow steps 1-3 from Protocol 1.

  • Prepare Live-Cell Click Reaction Cocktail:

    • Prepare the cocktail in phenol red-free medium or DPBS. Crucially, use lower concentrations of copper.

    • Final concentrations:

      • Fluorescent Azide (2-5 µM)

      • CuSO₄ (10-50 µM)

      • THPTA or BTTAA ligand (50-250 µM, maintaining a 5:1 ratio)

      • Sodium Ascorbate (1-2.5 mM, prepared fresh)

    • Rationale: Using a chelating ligand and the lowest effective copper concentration is essential to minimize the generation of ROS and subsequent cytotoxicity.[10][11]

  • Live-Cell Click Reaction:

    • Aspirate the medium and add the Live-Cell Click Reaction Cocktail.

    • Incubate for a very short duration (5-15 minutes) at room temperature, protected from light.

    • Rationale: Minimizing the incubation time is the most critical factor in preventing cell death.

  • Washing and Imaging:

    • Gently aspirate the reaction cocktail.

    • Wash the cells three times with warm, phenol red-free imaging medium.

    • Immediately proceed with live-cell imaging on a microscope equipped with an environmental chamber (37°C, 5% CO₂).

Trustworthiness: Controls and Troubleshooting

A robust experimental design includes proper controls to validate the results.

Mandatory Controls:

  • No-Probe Control: Cells that are not treated with this compound but undergo the full click reaction and imaging protocol. This control assesses non-specific binding of the fluorescent azide.

  • No-Click Control: Cells that are treated with the alkyne probe but do not undergo the click reaction. This control measures any intrinsic fluorescence from the probe or cells.

  • Viability Control (for live-cell imaging): A parallel plate of cells that undergoes the entire live-cell labeling protocol but is then stained with a viability dye (e.g., Calcein-AM/EthD-1) to confirm that the labeling procedure is not inducing widespread cell death.

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
No or Low Signal 1. Inefficient probe incorporation. 2. Inactive click reaction cocktail. 3. Imaging settings incorrect.1. Increase probe concentration or incubation time. 2. Always prepare sodium ascorbate fresh. Ensure proper reagent concentrations. 3. Verify excitation/emission filters match your fluorophore. Increase exposure time or laser power.[21]
High Background 1. Non-specific binding of the fluorescent azide. 2. Incomplete removal of unbound reagents. 3. Cellular autofluorescence.1. Decrease the concentration of the fluorescent azide. Include additional wash steps after the click reaction. 2. Increase the number and duration of wash steps. Add a mild detergent like Tween-20 to wash buffers (for fixed cells).[22] 3. Image in a spectral window with less autofluorescence (e.g., far-red). Use appropriate background subtraction during image analysis.
High Cell Death (Live Imaging) 1. Copper toxicity.1. Confirm that your sodium ascorbate is fresh and your ligand-to-copper ratio is at least 5:1. Reduce copper concentration further. Crucially, shorten the click reaction incubation time (try 5 minutes). If toxicity persists, SPAAC is the recommended alternative.[10]

References

Application Notes and Protocols for the Synthesis of Fluorescent Derivatives from 5-Ethynyl-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking New Fluorescent Probes

5-Ethynyl-2-hydroxybenzaldehyde is a versatile building block for the synthesis of novel fluorescent probes. Its unique structure, featuring a reactive terminal alkyne and a salicylaldehyde moiety, opens up a variety of synthetic pathways to create bespoke fluorophores for a wide range of applications in biological imaging and drug discovery. The terminal alkyne allows for the introduction of various fluorescent fragments via robust and efficient reactions such as the Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". Furthermore, the salicylaldehyde group can readily undergo condensation reactions to form fluorescent Schiff bases. This application note provides detailed protocols and technical insights into these synthetic strategies, enabling researchers to harness the potential of this compound in their quest for novel fluorescent tools.

Core Synthetic Strategies

Two primary strategies for elaborating this compound into fluorescent derivatives are the Sonogashira cross-coupling reaction and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). A third, straightforward approach involves the formation of fluorescent Schiff bases.

Sonogashira Cross-Coupling: Forging a Direct C-C Bond to a Fluorophore

The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system.[1][2] This reaction is ideal for directly conjugating this compound to a fluorescent aryl halide.

Causality of Experimental Choices:

  • Catalyst System: A combination of a palladium(0) catalyst (like Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI) is typically employed. The palladium catalyst is crucial for the oxidative addition to the aryl halide and the subsequent reductive elimination to form the product. The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1]

  • Base: An amine base, such as diisopropylamine or triethylamine, is essential to deprotonate the terminal alkyne, forming the reactive acetylide.[1]

  • Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to prevent side reactions and catalyst deactivation.[3]

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne and deactivate the palladium catalyst. Therefore, maintaining an inert atmosphere (e.g., argon or nitrogen) is critical for high yields.

Experimental Workflow: Sonogashira Coupling

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep1 Dry reaction flask under vacuum prep2 Add this compound, fluorescent aryl halide, Pd(PPh₃)₂Cl₂, and CuI prep1->prep2 prep3 Purge with Argon prep2->prep3 reac1 Add anhydrous THF and diisopropylamine prep3->reac1 reac2 Stir at room temperature reac1->reac2 reac3 Monitor by TLC reac2->reac3 work1 Quench with sat. aq. NH₄Cl reac3->work1 work2 Extract with ethyl acetate work1->work2 work3 Dry organic layer (Na₂SO₄) work2->work3 work4 Concentrate in vacuo work3->work4 work5 Purify by column chromatography work4->work5

Caption: Workflow for Sonogashira Coupling.

Protocol 1: Synthesis of a Benzofurazan-Containing Fluorescent Probe

This protocol describes the synthesis of a novel fluorescent probe by coupling this compound with 4-bromo-7-nitrobenzofurazan.

Materials:

  • This compound

  • 4-Bromo-7-nitrobenzofurazan

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Diisopropylamine (DIPA)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), 4-bromo-7-nitrobenzofurazan (1.1 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and diisopropylamine (3.0 eq) via syringe.

  • Stir the reaction mixture at room temperature for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired fluorescent probe.

Expected Photophysical Properties:

PropertyExpected Value
Excitation Maximum (λex)~480 nm
Emission Maximum (λem)~550 nm
Stokes Shift~70 nm
AppearanceColored solid
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A "Click Chemistry" Approach

"Click chemistry" encompasses reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The CuAAC reaction between an azide and a terminal alkyne to form a stable triazole ring is a prime example and an excellent method for conjugating this compound with an azide-modified fluorophore.[4]

Causality of Experimental Choices:

  • Catalyst System: A copper(I) source is essential for this reaction. This can be added directly as a Cu(I) salt (e.g., CuI) or generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[4]

  • Ligand: A ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) oxidation state and improve reaction efficiency, especially in aqueous media.

  • Solvent System: The reaction is often performed in a mixture of an organic solvent (like DMSO or t-butanol) and water to dissolve both the organic substrates and the copper catalyst system.

Experimental Workflow: CuAAC (Click Chemistry)

cluster_prep Reagent Preparation cluster_reaction Reaction Execution cluster_workup Purification prep1 Prepare stock solutions: - this compound in DMSO - Azide-fluorophore in DMSO - CuSO₄ in water - Sodium Ascorbate in water reac1 Combine alkyne and azide solutions prep1->reac1 reac2 Add CuSO₄ solution reac1->reac2 reac3 Initiate with Sodium Ascorbate reac2->reac3 reac4 Stir at room temperature reac3->reac4 work1 Dilute with water reac4->work1 work2 Collect precipitate by filtration work1->work2 work3 Wash with water and ether work2->work3 work4 Dry under vacuum work3->work4

Caption: Workflow for CuAAC (Click Chemistry).

Protocol 2: Synthesis of a Fluorogenic Coumarin Derivative

This protocol details the synthesis of a highly fluorescent triazole derivative by reacting this compound with 3-Azido-7-hydroxycoumarin, a fluorogenic dye that exhibits a significant increase in fluorescence upon triazole formation.[1][2]

Materials:

  • This compound

  • 3-Azido-7-hydroxycoumarin[1]

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

Procedure:

  • In a vial, dissolve this compound (1.0 eq) and 3-Azido-7-hydroxycoumarin (1.0 eq) in a minimal amount of DMSO.

  • Add deionized water to the mixture.

  • To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq).

  • Then, add an aqueous solution of CuSO₄·5H₂O (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with water and then with diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the pure triazole-coumarin derivative.

Photophysical Properties of the Product:

PropertyValueReference
Excitation Maximum (λex)404 nm[1][2]
Emission Maximum (λem)477 nm[1][2]
Stokes Shift73 nm[1][2]
AppearanceYellow solid
Schiff Base Formation: A Straightforward Condensation Approach

The aldehyde functionality of this compound provides a direct route to fluorescent Schiff bases through condensation with various primary amines. This method is often simple, high-yielding, and can be performed under mild conditions.

Causality of Experimental Choices:

  • Amine Partner: The choice of the primary amine is crucial as it will become an integral part of the final fluorophore. Aromatic amines, particularly those with electron-donating or extended conjugated systems, are often used to generate fluorescent Schiff bases.

  • Solvent: Alcohols, such as ethanol or methanol, are common solvents for Schiff base formation as they readily dissolve the reactants and the product can often be isolated by precipitation or crystallization upon cooling.

  • Catalyst: While many Schiff base formations proceed without a catalyst, a catalytic amount of a weak acid (e.g., acetic acid) can accelerate the reaction.

Experimental Workflow: Schiff Base Formation

cluster_reaction Reaction cluster_isolation Product Isolation reac1 Dissolve this compound and primary amine in ethanol reac2 Add catalytic acetic acid (optional) reac1->reac2 reac3 Reflux the mixture reac2->reac3 iso1 Cool the reaction mixture reac3->iso1 iso2 Collect the precipitate by filtration iso1->iso2 iso3 Wash with cold ethanol iso2->iso3 iso4 Dry the product iso3->iso4

Caption: Workflow for Schiff Base Formation.

Protocol 3: Synthesis of a Fluorescent Schiff Base

This protocol describes the synthesis of a fluorescent Schiff base from this compound and 2-amino-4-methylphenol.

Materials:

  • This compound

  • 2-Amino-4-methylphenol

  • Ethanol

  • Glacial acetic acid (optional)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of 2-amino-4-methylphenol (1.0 eq) in ethanol to the flask.

  • (Optional) Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 4-6 hours.

  • Allow the mixture to cool to room temperature. The product should precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the product with cold ethanol and dry under vacuum.

Expected Photophysical Properties:

PropertyExpected Value
Excitation Maximum (λex)~380-420 nm
Emission Maximum (λem)~480-550 nm
Stokes Shift> 80 nm
AppearanceCrystalline solid

Characterization of Fluorescent Derivatives

The synthesized fluorescent derivatives should be thoroughly characterized to confirm their structure and evaluate their photophysical properties.

  • Structural Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the synthesized compounds.

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Photophysical Characterization:

    • UV-Visible Absorption Spectroscopy: To determine the absorption spectrum and the wavelength of maximum absorption (λabs).

    • Fluorescence Spectroscopy: To measure the emission spectrum, the wavelength of maximum emission (λem), and the fluorescence quantum yield (ΦF). The Stokes shift can be calculated from the difference between λem and λabs.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of fluorescent probes. The Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition, and Schiff base formation represent robust and accessible synthetic strategies for creating novel fluorophores. The detailed protocols provided in this application note offer a solid foundation for researchers to develop customized fluorescent probes for their specific needs in biological imaging, diagnostics, and drug development.

References

how to perform cell lysate labeling with 5-Ethynyl-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Chemoproteomic Target Discovery: Cell Lysate Labeling with 5-Ethynyl-2-hydroxybenzaldehyde

Authored by: A Senior Application Scientist

Introduction: Unmasking Protein Targets with Covalent Chemoproteomics

In the landscape of modern drug discovery, identifying the specific protein targets of bioactive small molecules is a paramount challenge. Chemoproteomics has emerged as a powerful discipline to address this, enabling the global profiling of protein-small molecule interactions directly within complex biological systems.[1][2][3] This guide focuses on a specific, potent strategy within this field: the use of this compound (5-EHA), a cysteine-reactive covalent probe, for the activity-based protein profiling (ABPP) of cell lysates.

This compound is a strategically designed chemical probe. It features two key functionalities:

  • A salicylaldehyde moiety that acts as a "warhead," forming a covalent bond with the nucleophilic thiol group of reactive cysteine residues on proteins.[4]

  • A terminal alkyne group that serves as a "bioorthogonal handle." This handle is chemically inert within the complex proteome but can be specifically modified in a subsequent step.[5][6]

The workflow leverages this dual functionality in a two-step process. First, the probe is incubated with a cell lysate, allowing it to covalently label accessible and reactive cysteines. Second, a reporter tag—typically biotin for enrichment—is attached to the alkyne handle via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[6][7] The biotinylated proteins can then be enriched using streptavidin affinity capture, isolated from the complex mixture, and finally identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][8][9] This methodology provides a robust platform for identifying the targets of covalent ligands and mapping ligandable cysteine hotspots across the proteome.[10][11]

Mechanism of Action: A Tale of Two Reactions

The success of the 5-EHA labeling strategy hinges on two distinct and highly specific chemical transformations: covalent cysteine adduction and bioorthogonal click chemistry.

Step 1: Covalent Labeling of Cysteine Residues

The salicylaldehyde warhead of 5-EHA reacts with the nucleophilic thiol side chain of a cysteine residue. The reaction proceeds via a nucleophilic attack of the sulfur atom on the aldehyde's carbonyl carbon, followed by cyclization to form a stable thiazolidine linkage. This reaction is favored under physiological or near-physiological pH conditions and effectively captures proteins bearing hyper-reactive cysteines, which are often found in enzyme active sites or allosteric pockets.

Step 2: Bioorthogonal Reporter Tagging via CuAAC (Click Chemistry)

Following covalent labeling, the proteome is studded with proteins bearing the 5-EHA probe, each presenting a terminal alkyne handle. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is then employed to attach a reporter molecule, such as Biotin-PEG-Azide.[12] In this reaction, a copper(I) catalyst, typically generated in situ from Copper(II) sulfate and a reducing agent like sodium ascorbate, activates the terminal alkyne.[13][14][15] This facilitates a [3+2] cycloaddition with the azide group on the biotin reporter, forming a highly stable triazole ring.[5][6] The "bioorthogonal" nature of this reaction is critical; the alkyne and azide groups are essentially invisible to and non-reactive with the vast array of other functional groups present in the proteome, ensuring exquisitely specific ligation of the reporter tag only to the probe.[7]

Mechanism_of_Action cluster_0 Step 1: Covalent Cysteine Labeling cluster_1 Step 2: Bioorthogonal Click Chemistry Protein_Cys Protein with Reactive Cysteine (Cys-SH) Labeled_Protein Covalently Labeled Protein (Thiazolidine Adduct) Protein_Cys->Labeled_Protein Reaction with Salicylaldehyde EHA This compound (5-EHA Probe) EHA->Labeled_Protein Tagged_Protein Biotinylated Protein for Enrichment Labeled_Protein->Tagged_Protein CuAAC Reaction Biotin_Azide Biotin-Azide Reporter Tag Biotin_Azide->Tagged_Protein Click_Reagents Cu(I) Catalyst (CuSO4 + Na-Ascorbate) Click_Reagents->Tagged_Protein

Caption: The two-step mechanism for labeling and tagging proteins using 5-EHA.

Experimental Design and Key Considerations

A well-designed chemoproteomic experiment is a self-validating system. Careful planning and the inclusion of appropriate controls are essential for generating high-confidence data.

  • Probe Concentration and Incubation Time: The concentration of 5-EHA must be optimized. Too low a concentration will result in poor labeling efficiency, while too high a concentration can lead to non-specific labeling and potential artifacts. A typical starting point is 10-50 µM, with incubation for 1 hour at room temperature. These parameters should be empirically determined for your specific cell type and lysate conditions.

  • Competitive Profiling for Target Validation: The most powerful application of this workflow is in competitive profiling to confirm target engagement of a non-alkyne bearing lead compound.[10][11] In this setup, the lysate is pre-incubated with the lead compound (the "competitor") before the addition of the 5-EHA probe. If the lead compound binds to the same cysteine as 5-EHA, it will block the probe from labeling that site. In the final MS analysis, true targets of the lead compound will be identified as proteins showing significantly reduced signal in the competitor-treated sample compared to the vehicle control.

  • Essential Controls:

    • DMSO Vehicle Control: The primary negative control. Lysate is treated with the same volume of DMSO used to deliver the 5-EHA probe. This sample is crucial for distinguishing genuinely labeled proteins from background binders to the streptavidin beads.

    • No-Probe Control: A lysate sample that undergoes the entire click chemistry and enrichment process without any 5-EHA addition. This helps identify proteins that non-specifically interact with the click reagents or beads.

  • Lysate Preparation: The quality of the cell lysate is critical.

    • Avoid Reducing Agents: Buffers should NOT contain dithiothreitol (DTT) or β-mercaptoethanol, as these will cap cysteine residues and prevent labeling by 5-EHA.

    • Avoid Chelators: Avoid using EDTA in the lysis buffer, as it can chelate the copper catalyst required for the click reaction.[16] Use an EDTA-free protease inhibitor cocktail.

    • Protein Concentration: Ensure the protein concentration is accurately determined (e.g., via BCA assay) and normalized across all samples to ensure equal loading.[16] A concentration of 2-5 mg/mL is recommended.

Detailed Protocols

This section provides a step-by-step methodology for performing a competitive chemoproteomic experiment using 5-EHA.

Protocol 1: Reagent and Cell Lysate Preparation

  • Stock Solutions: Prepare the following stock solutions.

    Reagent Stock Concentration Solvent Storage
    This compound (5-EHA) 50 mM DMSO -20°C, protected from light
    Competitor Compound 50 mM DMSO -20°C
    Biotin-PEG4-Azide 10 mM DMSO -20°C
    Copper(II) Sulfate (CuSO₄) 50 mM Deionized Water Room Temperature
    THPTA Ligand 50 mM Deionized Water -20°C

    | Sodium Ascorbate | 400 mM | Deionized Water | Prepare Fresh Before Each Use |

  • Cell Culture and Harvesting: a. Culture cells of interest to ~80-90% confluency. For a typical experiment, 1-2x10⁷ cells per condition are required. b. Aspirate the culture medium and wash the cells twice with ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS). c. Harvest the cells by scraping into ice-cold DPBS. Transfer the cell suspension to a pre-chilled conical tube. d. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. e. Carefully aspirate the supernatant and flash-freeze the cell pellet in liquid nitrogen. Pellets may be stored at -80°C until use.

  • Lysate Preparation: a. Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1% NP-40, supplemented with an EDTA-free protease inhibitor cocktail). A typical volume is 500 µL for a 1x10⁷ cell pellet. b. Lyse the cells by probe sonication on ice (e.g., 3 cycles of 10 seconds ON, 30 seconds OFF). c. Clarify the lysate by centrifugation at 20,000 x g for 15 minutes at 4°C to pellet cell debris.[17] d. Transfer the supernatant (proteome) to a new pre-chilled tube. e. Determine the protein concentration using a BCA protein assay. f. Normalize the protein concentration of all samples to 2 mg/mL using Lysis Buffer.

Protocol 2: Competitive Labeling with 5-EHA
  • Aliquot 500 µL (1 mg of total protein) of the normalized lysate for each experimental condition (e.g., DMSO control, Competitor-treated).

  • Pre-incubation: To the "Competitor-treated" sample, add the competitor compound to a final concentration of 50 µM. To the "DMSO control" sample, add an equivalent volume of DMSO.

  • Incubate all samples for 30 minutes at room temperature with gentle rotation.

  • Probe Labeling: Add 5-EHA stock solution to both samples to a final concentration of 50 µM.

  • Incubate all samples for 1 hour at room temperature with gentle rotation, protected from light.

Protocol 3: Biotin Tagging via Click Chemistry

Note: The following additions should be made sequentially, vortexing briefly after each addition.[13][15]

  • To each 500 µL sample of labeled lysate, add the following click reagents:

    • 10 µL of 10 mM Biotin-PEG4-Azide (Final concentration: 200 µM)

    • 20 µL of 50 mM THPTA ligand (Final concentration: 2 mM)

    • 10 µL of 50 mM CuSO₄ (Final concentration: 1 mM)

  • Initiate the reaction by adding 20 µL of freshly prepared 400 mM Sodium Ascorbate (Final concentration: 16 mM).

  • Incubate the reaction for 1 hour at room temperature with gentle rotation, protected from light.[14][18]

Protocol 4: Protein Precipitation and Enrichment
  • Protein Precipitation: a. Add 4 volumes of ice-cold methanol (~2.4 mL) to each sample. Vortex thoroughly. b. Add 1 volume of ice-cold chloroform (~0.6 mL). Vortex thoroughly. c. Add 3 volumes of deionized water (~1.8 mL). Vortex thoroughly. d. Centrifuge at 15,000 x g for 10 minutes at 4°C. A white protein disc will form at the interface of the aqueous and organic layers.[13][19] e. Carefully aspirate and discard the upper aqueous layer. Add ~2 mL of ice-cold methanol, vortex, and centrifuge again at 15,000 x g for 5 minutes to pellet the protein. f. Repeat the methanol wash once more. After the final centrifugation, carefully remove all supernatant and allow the protein pellet to air-dry for 5-10 minutes. Do not over-dry.

  • Enrichment of Biotinylated Proteins: a. Resuspend the air-dried protein pellet in 500 µL of 1% SDS in PBS by vortexing and brief sonication. b. Prepare streptavidin magnetic beads by washing 50 µL of slurry per sample three times with 1% SDS in PBS.[20][21] c. Add the resuspended protein solution to the washed beads. d. Incubate for 2 hours at room temperature on a rotator to allow for binding of biotinylated proteins.[17] e. Pellet the beads using a magnetic rack and discard the supernatant. f. Wash the beads sequentially with 1 mL of each of the following buffers, rotating for 5 minutes for each wash:[22]

    • 1% SDS in PBS (twice)
    • 8 M Urea in 100 mM Tris-HCl, pH 8.0
    • PBS (twice)

Protocol 5: On-Bead Digestion for MS Analysis
  • After the final wash, resuspend the beads in 200 µL of Digestion Buffer (2 M Urea, 100 mM Tris-HCl, pH 8.0).

  • Add DTT to a final concentration of 5 mM and incubate at 37°C for 30 minutes with shaking to reduce disulfide bonds.

  • Cool to room temperature. Add iodoacetamide to a final concentration of 15 mM and incubate for 30 minutes in the dark to alkylate cysteines.

  • Add 1 µg of sequencing-grade trypsin and incubate overnight at 37°C with shaking.

  • The next day, pellet the beads on a magnetic rack and transfer the supernatant containing the digested peptides to a new tube.

  • Acidify the peptides by adding trifluoroacetic acid (TFA) to a final concentration of 1%.

  • Desalt the peptides using a C18 StageTip or equivalent protocol.

  • Elute, dry the peptides in a vacuum concentrator, and resuspend in an appropriate buffer (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.

Workflow Visualization

Chemoproteomic_Workflow Start Prepare Cell Lysate (2 mg/mL) PreIncubate Pre-incubate: 1. DMSO Vehicle 2. Competitor Compound Start->PreIncubate ProbeLabel Add 5-EHA Probe (50 µM, 1 hr) PreIncubate->ProbeLabel ClickChem Click Chemistry: Add Biotin-Azide & Cu(I) Catalyst (1 hr) ProbeLabel->ClickChem Precipitate Methanol/Chloroform Protein Precipitation ClickChem->Precipitate Enrich Enrich on Streptavidin Beads (2 hr) Precipitate->Enrich Wash Stringent Washes (SDS, Urea, PBS) Enrich->Wash Digest On-Bead Tryptic Digestion (Overnight) Wash->Digest MS LC-MS/MS Analysis Digest->MS Analysis Data Analysis: Identify Enriched Proteins (Target Identification) MS->Analysis

Caption: Overall experimental workflow for target identification using 5-EHA.

Conclusion

The this compound probe, coupled with a robust chemoproteomic workflow, offers a powerful method for identifying the protein targets of covalent inhibitors and for discovering novel ligandable sites within the proteome. By carefully designing experiments with appropriate controls, particularly competitive profiling, researchers can generate high-confidence datasets that accelerate the drug development process. The protocols outlined herein provide a comprehensive framework for implementing this technology, from initial lysate preparation to final mass spectrometry analysis, empowering scientists to illuminate the mechanisms of action of small molecules on a global scale.

References

Application Notes & Protocols for In Situ Hybridization Utilizing Alkyne-Modified Probes and Click Chemistry Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Paradigm in Nucleic Acid Visualization

In situ hybridization (ISH) is a cornerstone technique that provides unparalleled insights into the spatial organization of gene expression within the context of intact tissues and cells.[1] Traditional methods, while powerful, often rely on enzymatic amplification or direct labeling of probes with bulky fluorophores, which can present challenges related to probe penetration, steric hindrance, and harsh detection conditions.[2]

This guide details a modern approach that leverages the power of bioorthogonal chemistry—specifically, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry".[3][4] This methodology employs oligonucleotide probes containing a small, inert alkyne functional group. The detection of this alkyne-modified probe, after it has hybridized to its target nucleic acid, is achieved through a rapid and highly specific "click" reaction with a fluorescently labeled azide molecule.[5][6]

The elegance of this system lies in its two-step nature: the hybridization event is decoupled from the signal generation. This allows for the use of smaller, more efficient probes and exceptionally mild detection conditions, preserving the delicate morphology of the sample and the integrity of other cellular epitopes for multiplexing applications.[7][8] While a variety of alkyne-containing precursors can be used to synthesize these advanced probes, such as derivatives of 5-Ethynyl-2-hydroxybenzaldehyde , the principles and protocols outlined herein are broadly applicable to any probe featuring a terminal alkyne modification.

Principle of the Method: A Two-Step Bioorthogonal Approach

The experimental workflow is a logical sequence of preparing the biological sample, introducing the specialized probe, and executing a highly specific chemical ligation for visualization. The core of this technique is the CuAAC reaction, which forms a stable triazole linkage between the probe's alkyne and the reporter's azide.[9] This reaction is bioorthogonal, meaning it does not interfere with or participate in native biochemical processes, ensuring that the signal is generated exclusively at the site of hybridization.[10][11]

G cluster_prep Sample Preparation cluster_hyb Hybridization cluster_detect Click Chemistry Detection cluster_final Imaging P1 Tissue Fixation & Sectioning P2 Deparaffinization & Rehydration P1->P2 P3 Permeabilization (Proteinase K) P2->P3 H1 Prehybridization P3->H1 H2 Hybridize with Alkyne-Probe H1->H2 H3 Stringent Washes H2->H3 D1 Incubate with Click Reaction Cocktail (Fluorescent Azide, Cu²⁺, Reductant) H3->D1 D2 Post-Click Washes D1->D2 F1 Counterstain (e.g., DAPI) D2->F1 F2 Mount & Image F1->F2

Caption: High-level workflow for Alkyne-Probe ISH with Click Detection.

The chemical basis for the detection step is the formation of a stable covalent bond between the alkyne and azide. This reaction is catalyzed by Copper(I), which is typically generated in situ by the reduction of a Copper(II) salt (e.g., CuSO₄) with a mild reducing agent like sodium ascorbate.[9]

reaction Probe Probe—C≡CH plus1 + Reporter N₃—Fluorophore Product Probe—Triazole—Fluorophore Catalyst CuSO₄ Sodium Ascorbate Catalyst->midpoint Catalyst midpoint->Product Click Reaction

References

A Senior Application Scientist's Guide to Ethynyl and Aldehyde Probes in Modern DNA Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Bioorthogonal Chemistry in DNA Analysis: From Synthesis to Integrity

Editorial Note: This guide addresses the core chemical principles underlying the query for "5-Ethynyl-2-hydroxybenzaldehyde for DNA synthesis analysis." While direct, documented applications of this specific bifunctional molecule in DNA synthesis analysis are not established in the scientific literature, its constituent functional groups—the ethynyl (alkyne) group and the aldehyde group—are central to two of the most powerful and distinct strategies in modern molecular biology.

Therefore, this document provides a comprehensive, field-tested guide to these two cornerstone technologies:

  • Part 1: The Ethynyl Moiety for Probing DNA Synthesis. We will explore the use of alkyne-modified nucleosides, exemplified by the widely adopted 5-Ethynyl-2'-deoxyuridine (EdU), for the metabolic labeling and visualization of newly synthesized DNA. This is the gold standard for analyzing cell proliferation, DNA replication, and repair.

  • Part 2: The Aldehyde Moiety for Probing DNA Integrity. We will detail the methodology for detecting DNA damage, specifically abasic (AP) sites, through their reactive aldehyde functionality using Aldehyde Reactive Probes (ARPs). This is a critical assay in toxicology, cancer research, and studies of aging.

By dissecting the topic into these two key applications, this guide offers researchers, scientists, and drug development professionals a practical and scientifically rigorous overview of how these bioorthogonal chemistries are leveraged to gain deep insights into DNA dynamics.

Part 1: Metabolic Labeling of Nascent DNA Synthesis with Alkyne-Modified Nucleosides

The accurate measurement of de novo DNA synthesis is fundamental to assessing cell health, proliferation, genotoxicity, and the efficacy of therapeutic agents.[1] For decades, this was accomplished by tracking the incorporation of labeled nucleoside analogs, most notably [³H]-thymidine and 5-bromo-2'-deoxyuridine (BrdU). However, these methods suffer from significant drawbacks, including the use of radioactivity or the need for harsh DNA denaturation steps that can compromise sample integrity and prevent multiplexing.[1][2]

The advent of click chemistry has revolutionized this field. By using a thymidine analog containing a small, bio-inert alkyne group—5-ethynyl-2'-deoxyuridine (EdU)—researchers can label nascent DNA without perturbing the system.[3][4][5] This alkyne handle serves as a docking site for a fluorescent azide probe, which is attached via a highly specific, copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4][6] This method is faster, more sensitive, and preserves cellular architecture, enabling richer, multi-parametric analyses.[1][2][6]

Principle of EdU-Based DNA Synthesis Analysis

The workflow is a two-step process:

  • Metabolic Incorporation: Cells are incubated with EdU, a nucleoside analog of thymidine.[6] During the S-phase of the cell cycle, DNA polymerases incorporate EdU into newly synthesized DNA strands.[3][4] The ethynyl group is a minor structural modification that does not significantly affect DNA replication or structure.[4]

  • Click Chemistry Detection: After incorporation, cells are fixed and permeabilized. A "click reaction cocktail," containing a fluorescent azide (e.g., Alexa Fluor™ 488 azide) and a copper(I) catalyst, is added. The copper catalyst mediates the rapid and covalent ligation of the fluorescent azide to the alkyne group on the EdU, allowing for direct visualization of the cells that were actively replicating their DNA during the labeling period.[2][6]

G cluster_0 Step 1: In-Cell Metabolic Labeling cluster_1 Step 2: Bioorthogonal Detection cluster_2 Step 3: Analysis Proliferating_Cell Proliferating Cell in S-Phase Incorporation EdU incorporated into newly synthesized DNA Proliferating_Cell->Incorporation DNA Replication EdU_Media Culture Media + EdU (5-Ethynyl-2'-deoxyuridine) EdU_Media->Proliferating_Cell Incubation Fix_Perm Fix & Permeabilize Cell Incorporation->Fix_Perm Click_Cocktail Add Click Reaction Cocktail: - Fluorescent Azide - CuSO₄ + Reductant (e.g., Ascorbate) Fix_Perm->Click_Cocktail Detection Covalent Labeling of DNA (CuAAC Reaction) Click_Cocktail->Detection Analysis Visualize & Quantify (Microscopy or Flow Cytometry) Detection->Analysis

Figure 1. Workflow for labeling and detecting nascent DNA synthesis using EdU and click chemistry.

Comparative Analysis of DNA Labeling Agents

The choice of labeling agent depends on the experimental goals, such as the need for multiplexing, concerns about cytotoxicity in long-term studies, and required sensitivity. While EdU is a highly efficient marker, other analogs like 5-ethynyl-2'-deoxycytidine (EdC) offer alternatives, particularly where lower cytotoxicity is desired.[7][8]

Parameter5-Ethynyl-2'-deoxyuridine (EdU)5-Ethynyl-2'-deoxycytidine (EdC)5-Bromo-2'-deoxyuridine (BrdU)
Detection Method Copper-Catalyzed Click Chemistry (CuAAC)Copper-Catalyzed Click Chemistry (CuAAC)Antibody-based (Immunocytochemistry)
DNA Denaturation Not required[1][4]Not required[8]Required (Acid, heat, or DNase)[2]
Protocol Time Fast (~1-2 hours post-labeling)Fast (~1-2 hours post-labeling)Slow (~4-6 hours post-labeling)
Sensitivity Very HighHighHigh
Multiplexing Excellent; compatible with antibody stainingExcellent; compatible with antibody stainingDifficult; denaturation can destroy other epitopes[2]
Cytotoxicity Can be cytotoxic with long exposure or high doses[5]Reported to be less cytotoxic than EdU in some contexts[8]Can induce DNA damage and cell cycle arrest
Key Advantage Speed, simplicity, and preservation of sample integrityPotentially lower cytotoxicity for long-term studiesLong-standing, well-validated historical method
Protocol 1: EdU Cell Proliferation Assay for Fluorescence Microscopy

This protocol provides a general method for labeling proliferating cells in culture with EdU and detecting the incorporated EdU using a copper-catalyzed click reaction. Optimization may be required for specific cell types and experimental conditions.

A. Reagent Preparation

  • EdU Stock Solution (10 mM): Dissolve 5 mg of EdU (MW ~252.2 g/mol ) in 1.98 mL of high-quality DMSO or PBS.[3] Aliquot and store at ≤–20°C, protected from light. The solution is stable for 1-2 years when stored correctly.[6]

  • Fluorescent Azide Stock Solution (10 mM): Prepare a 10 mM stock solution of your chosen fluorescent azide (e.g., Alexa Fluor™ 488 Azide) in DMSO. Aliquot and store at ≤–20°C, protected from light.

  • Click Reaction Buffer: Prepare a buffer of 100 mM Tris-HCl, pH 7.5.

  • Copper (II) Sulfate (CuSO₄) Stock (100 mM): Prepare a 100 mM solution of CuSO₄ in deionized water. This solution is stable at room temperature.[9]

  • Reducing Agent / Additive Stock (500 mM): Freshly prepare a 500 mM solution of Sodium Ascorbate in deionized water. Use immediately, as it is prone to oxidation.[10]

    • Expert Insight: The use of a copper(I)-stabilizing ligand like THPTA or TBTA is highly recommended to improve reaction efficiency and protect fluorescent proteins from copper-induced damage.[9][10] If using a ligand, pre-complex it with CuSO₄ before adding it to the final reaction mix.

B. Cell Labeling, Fixation, and Permeabilization

  • Cell Seeding: Plate cells on coverslips in a multi-well plate and grow to the desired confluency.

  • EdU Labeling: Add EdU stock solution to the culture medium to a final concentration of 10 µM.

    • Causality: The final concentration and incubation time are critical parameters. A typical incubation is 1-2 hours, but this can be varied from 30 minutes to 24 hours depending on the cell cycle length and experimental design. Longer incubations or higher concentrations can lead to cytotoxicity.[5]

  • Fixation: Remove the EdU-containing medium and wash cells once with PBS. Fix the cells with 3.7% formaldehyde or 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash twice with PBS containing 3% BSA. Permeabilize the cells with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.

    • Causality: Permeabilization is essential to allow the click reaction components to access the nuclear DNA. The choice and concentration of the detergent must be sufficient to permeabilize both the plasma and nuclear membranes without destroying cellular morphology.

C. Click Reaction and Staining

  • Prepare Click Reaction Cocktail: For each coverslip (e.g., 100 µL volume), prepare the following mix immediately before use. Add reagents in the order listed.

    • Click Reaction Buffer: 85 µL

    • CuSO₄ (from 100 mM stock): 2 µL (Final: 2 mM)

    • Fluorescent Azide (from 10 mM stock): 0.5 µL (Final: 50 µM)

    • Sodium Ascorbate (from 500 mM stock, freshly made): 10 µL (Final: 50 mM)

    • Expert Insight: The sodium ascorbate reduces the Cu(II) from the CuSO₄ stock to the catalytically active Cu(I) state in situ. Adding it last initiates the reaction.[10][11]

  • Incubation: Remove the permeabilization buffer, wash cells twice with PBS + 3% BSA, and add the click reaction cocktail. Incubate for 30 minutes at room temperature, protected from light.

  • Washing: Remove the reaction cocktail and wash the cells three times with PBS + 3% BSA.

  • DNA Counterstaining: Incubate cells with a DNA stain such as Hoechst 33342 or DAPI in PBS for 15 minutes to visualize all cell nuclei.

  • Mounting and Imaging: Wash once more with PBS. Mount the coverslip on a microscope slide with an anti-fade mounting medium. Image using appropriate filter sets on a fluorescence microscope.

Part 2: Detection of DNA Damage via Aldehyde Reactive Probes

DNA is under constant assault from endogenous and environmental agents, leading to various forms of damage.[12] A common and highly mutagenic lesion is the apurinic/apyrimidinic (AP or abasic) site, which arises from the spontaneous hydrolysis of the N-glycosidic bond or as an intermediate in base excision repair.[13]

The deoxyribose sugar at an AP site exists in equilibrium between a cyclic furanose form and a minor open-chain form, which uniquely contains a reactive aldehyde group.[13] This aldehyde serves as a chemical handle for detection. Aldehyde Reactive Probes (ARPs) are alkoxyamine- or hydrazine-based reagents that specifically and covalently react with this aldehyde to form a stable oxime or hydrazone linkage, respectively.[13][14][15] The ARP is typically tagged with biotin, allowing for highly sensitive downstream quantification using avidin- or streptavidin-based reporter systems.[13][15]

Principle of ARP-Based AP Site Detection
  • Aldehyde Reaction: Purified DNA containing AP sites is incubated with an ARP reagent (e.g., N'-(Aminooxyacetyl)-N'-biotinylhydrazine). The alkoxyamine or hydrazine moiety of the ARP attacks the aldehyde group of the open-chain sugar at the AP site.

  • Stable Adduct Formation: This reaction results in the formation of a stable covalent bond, effectively tagging each AP site with a biotin molecule.[13]

  • Quantification: The biotin-tagged DNA can then be quantified using various methods. A common approach is an ELISA-like dot blot assay, where the DNA is immobilized on a membrane and detected with a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent or colorimetric substrate.

G cluster_0 Step 1: DNA Damage & Lesion Formation cluster_1 Step 2: Chemical Labeling cluster_2 Step 3: Detection & Quantification DNA_Strand Double-Stranded DNA AP_Site Formation of Abasic (AP) Site (e.g., via depurination) DNA_Strand->AP_Site Aldehyde Ring-Chain Tautomerism exposes reactive Aldehyde AP_Site->Aldehyde ARP_Probe Incubate with Aldehyde Reactive Probe (ARP) (Biotin-Alkoxyamine) Aldehyde->ARP_Probe Covalent_Bond Stable Oxime Bond Forms (DNA is now Biotin-Tagged) ARP_Probe->Covalent_Bond Immobilize Immobilize DNA on Membrane (Dot Blot) Covalent_Bond->Immobilize Detection Incubate with Streptavidin-HRP + Substrate Immobilize->Detection Signal Generate Colorimetric or Chemiluminescent Signal Detection->Signal

Figure 2. General workflow for the detection and quantification of abasic sites using an Aldehyde Reactive Probe (ARP).

Protocol 2: Quantification of AP Sites in Purified DNA

This protocol describes an ELISA-like dot blot method for quantifying AP sites in a DNA sample.

A. Reagent Preparation

  • ARP Stock Solution (10 mM): Prepare a 10 mM stock solution of ARP (e.g., Dojindo, Cat#: A305) in sterile, nuclease-free water.[14] Aliquot and store at 4°C for up to one year.[14]

  • DNA Sample Preparation: Adjust the concentration of your purified DNA sample to 100 µg/mL in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.4).

  • Detection Reagents:

    • Streptavidin-HRP conjugate (diluted according to manufacturer's instructions).

    • Blocking Buffer (e.g., 5% non-fat dry milk in TBS-T).

    • Wash Buffer (TBS-T: Tris-Buffered Saline with 0.1% Tween-20).

    • Chemiluminescent or colorimetric HRP substrate.

B. ARP Labeling Reaction

  • In a microcentrifuge tube, mix equal volumes of the 100 µg/mL DNA solution and the 10 mM ARP stock solution (e.g., 50 µL of DNA + 50 µL of ARP).

    • Causality: Using a large molar excess of the ARP probe ensures that the reaction goes to completion and that all accessible AP sites are labeled.

  • Incubate the reaction at 37°C for 1 hour.[14]

  • DNA Purification: Remove unreacted ARP probe. This is a critical step to reduce background signal. Use a spin column-based DNA purification kit appropriate for the size of your DNA, or perform an ethanol precipitation.

    • Ethanol Precipitation: Add 0.1 volumes of 3 M Sodium Acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol. Mix and incubate at -20°C for at least 30 minutes. Centrifuge at high speed (e.g., >12,000 x g) for 15 minutes at 4°C. Carefully discard the supernatant, wash the pellet with 70% ethanol, air dry briefly, and resuspend the DNA in TE buffer.

C. Dot Blot Detection and Quantification

  • Membrane Preparation: Pre-wet a nitrocellulose or nylon membrane in TBS buffer.

  • DNA Spotting: Carefully spot 1-2 µL of each ARP-labeled DNA sample (and a negative control of unlabeled DNA) onto the membrane. Allow the spots to dry completely.

  • Crosslinking: UV-crosslink the DNA to the membrane according to the manufacturer's protocol (e.g., using a Stratalinker).

  • Blocking: Place the membrane in a container with Blocking Buffer and incubate for 1 hour at room temperature with gentle agitation.

    • Causality: Blocking prevents non-specific binding of the streptavidin-HRP conjugate to the membrane, which is essential for low background and accurate quantification.

  • Streptavidin-HRP Incubation: Discard the blocking buffer and add the diluted Streptavidin-HRP conjugate. Incubate for 1 hour at room temperature with agitation.

  • Washing: Discard the conjugate solution. Wash the membrane three times for 5-10 minutes each with Wash Buffer (TBS-T).

  • Signal Development: Incubate the membrane with the HRP substrate as per the manufacturer's instructions.

  • Imaging: Acquire the signal using a chemiluminescence imager or by eye/scanner for colorimetric substrates. The intensity of the signal is proportional to the number of AP sites in the spotted DNA. A standard curve using DNA with a known number of AP sites can be used for absolute quantification.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 5-Ethynyl-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Ethynyl-2-hydroxybenzaldehyde. This molecule is a valuable building block in medicinal chemistry and materials science, prized for its versatile functional groups. However, its multi-step synthesis, typically culminating in a Sonogashira cross-coupling reaction, can present challenges, with low yield being a frequent concern.

This guide is designed to provide researchers, scientists, and drug development professionals with a systematic, experience-driven approach to troubleshooting and optimizing this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you diagnose issues and implement robust solutions in your laboratory.

Section 1: Understanding the Synthetic Pathway

The most common and effective route to this compound involves a palladium/copper-catalyzed Sonogashira coupling. The overall strategy involves coupling a protected form of 5-bromo-2-hydroxybenzaldehyde with a terminal alkyne, followed by a deprotection step to reveal the final product.

The Rationale Behind the Workflow
  • Protection: Both the phenolic hydroxyl (-OH) and the aldehyde (-CHO) groups on the starting material, 5-bromosalicylaldehyde, are reactive. The hydroxyl proton is acidic and can interfere with the basic conditions of the coupling reaction. The aldehyde can potentially coordinate with the metal catalysts. Therefore, protecting these groups is often a critical first step to prevent side reactions and catalyst deactivation. Silyl ethers (e.g., TBDMS) are common for the hydroxyl group.

  • Sonogashira Coupling: This is the key C-C bond-forming step. A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI) are used to couple the aryl bromide with a terminal alkyne, such as trimethylsilylacetylene (TMSA).[1][2][3] An amine base (e.g., triethylamine or diisopropylethylamine) is required to act as a solvent and to neutralize the HBr generated during the reaction.[2][3]

  • Deprotection: After successful coupling, the protecting groups are removed to yield the final product. For a trimethylsilyl (TMS) group on the alkyne and a TBDMS group on the phenol, a fluoride source like tetrabutylammonium fluoride (TBAF) is typically effective.[4]

General Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a typical yield for this synthesis? A1: Reported yields can vary significantly based on the specific protecting groups, catalyst system, and reaction conditions used. A well-optimized reaction should provide yields in the range of 70-90% for the coupling step. However, suboptimal conditions can lead to drastically lower yields.

Q2: Are protecting groups always necessary? A2: While some Sonogashira protocols tolerate free phenols, protection is highly recommended for this specific substrate. The acidic phenolic proton can react with the amine base and interfere with the formation of the crucial copper(I) acetylide intermediate. This can slow down or completely stall the reaction.

Q3: What are the most critical parameters for the Sonogashira coupling step? A3: The three most critical factors are:

  • Inert Atmosphere: Oxygen must be rigorously excluded. Oxygen promotes the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is the most common and yield-reducing side reaction.[2][5][6]

  • Catalyst Activity: The palladium and copper catalysts must be active. Poor quality or degraded catalysts are a primary cause of reaction failure.[5]

  • Solvent and Base Quality: Solvents and the amine base must be anhydrous and free of impurities. Water can hydrolyze intermediates and affect catalyst stability.

Q4: How can I tell if my palladium catalyst is active? A4: A common sign of catalyst decomposition is the formation of a black precipitate, known as "palladium black".[5][7] This indicates that the Pd(0) active species has aggregated and fallen out of the catalytic cycle. Using fresh, high-quality catalysts and ligands can mitigate this issue. For Pd(II) precatalysts like PdCl₂(PPh₃)₂, an initial color change from yellow/orange to a darker solution upon addition of the amine and alkyne can indicate the in-situ reduction to the active Pd(0) species.

Section 3: Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental issues. Identify your symptom and follow the diagnostic steps to pinpoint the cause and implement a solution.

Problem 1: Low or No Consumption of Starting Aryl Bromide

This is one of the most common failures, indicating the catalytic cycle is not turning over.

  • Potential Cause A: Inactive Catalyst System

    • Diagnosis: The most likely culprit. Has the palladium or copper catalyst been stored properly? Is the copper(I) iodide white/light tan, or has it turned greenish-gray, indicating oxidation?

    • Solution:

      • Use Fresh Catalysts: Always use fresh, high-purity Pd and Cu catalysts from a reliable supplier.[5]

      • Proper Storage: Store catalysts under an inert atmosphere (argon or nitrogen) and away from light and moisture.

      • Ligand Quality: If using a palladium source like Pd(OAc)₂ with a separate phosphine ligand, ensure the ligand is not oxidized.

  • Potential Cause B: Insufficiently Anhydrous/Anaerobic Conditions

    • Diagnosis: Did you thoroughly degas your solvent and reagents? Is your reaction setup truly sealed from the atmosphere?

    • Solution:

      • Degassing is Critical: Degas the solvent and the reaction mixture containing the aryl halide, catalyst, and base using at least three freeze-pump-thaw cycles. Alternatively, sparging with argon or nitrogen for 20-30 minutes can be effective.[5]

      • Maintain Inert Atmosphere: Run the reaction under a positive pressure of high-purity argon or nitrogen using a balloon or a manifold.

  • Potential Cause C: Suboptimal Temperature or Base

    • Diagnosis: The oxidative addition of aryl bromides to Pd(0) is often the rate-limiting step and may require heat.[1][8] Is the base sufficiently strong and non-coordinating?

    • Solution:

      • Increase Temperature: If running at room temperature, try heating the reaction to 50-80 °C. Monitor by TLC for starting material consumption.[8]

      • Base Selection: Triethylamine (Et₃N) or diisopropylamine are standard choices.[5] Ensure the base is dry and used in sufficient excess (typically 2-5 equivalents).

Troubleshooting Logic: No Starting Material Consumption

Troubleshooting_No_Reaction Symptom Symptom: No Consumption of Aryl Bromide Cause1 Potential Cause: Inactive Catalyst Symptom->Cause1 Cause2 Potential Cause: Poor Atmosphere Control Symptom->Cause2 Cause3 Potential Cause: Suboptimal Conditions Symptom->Cause3 Solution1 Solution: Use fresh Pd/Cu catalysts. Check storage. Cause1->Solution1 Solution2 Solution: Degas solvents via Freeze-Pump-Thaw. Maintain positive N2/Ar pressure. Cause2->Solution2 Solution3 Solution: Increase temperature (50-80 °C). Ensure base is dry and in excess. Cause3->Solution3

Caption: Diagnostic workflow for a stalled Sonogashira reaction.

Problem 2: Low Yield with Significant Side Product Formation

This often indicates that while the catalyst is active, competing reaction pathways are dominating.

  • Potential Cause A: Alkyne Homocoupling (Glaser Coupling)

    • Diagnosis: You observe a new, less polar spot on your TLC plate and isolate a symmetrical diyne (e.g., bis(trimethylsilyl)buta-1,3-diyne) during purification. This is the most common side reaction, caused by the oxidation of the copper acetylide intermediate.[2][9][10]

    • Solution:

      • Rigorous Oxygen Exclusion: This is the most effective solution. Improve your degassing technique and ensure a leak-proof reaction setup.[5][6]

      • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These reactions may require a different palladium catalyst/ligand system and are often run at higher temperatures, but they completely eliminate the Glaser coupling pathway.[2]

      • Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the alkyne can help favor the cross-coupling pathway.

  • Potential Cause B: Protodeprotection of the Alkyne

    • Diagnosis: If your starting material is being consumed but you are not forming the product, and you have trace amounts of water, the TMS-alkyne could be deprotected to acetylene gas, which then escapes the reaction.

    • Solution:

      • Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

      • Dry Amine Base: Ensure your amine base is dry. Distilling it over CaH₂ or using a fresh bottle from a reliable supplier is recommended.

Problem 3: Failure of the Deprotection Step

This issue arises after a successful coupling reaction.

  • Potential Cause A: Incomplete Deprotection

    • Diagnosis: NMR or LC-MS analysis of the final product shows a mixture of the fully deprotected product and partially deprotected intermediates (e.g., only the TMS group is removed, but the TBDMS on the phenol remains).

    • Solution:

      • Increase Reagent Stoichiometry/Time: Increase the equivalents of your deprotection agent (e.g., TBAF) or extend the reaction time. Monitor carefully by TLC.

      • Choice of Reagent: Phenolic silyl ethers can be more stubborn to remove than alkyl silyl ethers.[11][12] While TBAF is generally effective for both, other reagents like KHF₂ in methanol can be highly selective for phenolic silyl ethers.[12]

  • Potential Cause B: Product Degradation

    • Diagnosis: The reaction mixture darkens significantly during deprotection, and TLC shows multiple new, often streaky, spots. The final isolated yield is low despite complete consumption of the starting material. Aldehydes can be sensitive to strongly basic conditions.

    • Solution:

      • Milder Conditions: Use buffered fluoride sources (e.g., HF-Pyridine) or milder reagents. An efficient method for aryl silyl ether cleavage is using sodium hydride (NaH) in DMF, which can be rapid at room temperature.[13]

      • Careful Workup: Ensure the workup quenches the deprotection reagent effectively and neutralizes the pH to avoid product degradation during extraction and purification.

Section 4: Optimized Baseline Protocol

This protocol serves as a validated starting point. Always perform reactions on a small scale first to optimize before scaling up.

Step 1: Protection of 5-Bromosalicylaldehyde

  • Dissolve 5-bromosalicylaldehyde (1.0 eq) in anhydrous DMF.

  • Add imidazole (2.5 eq).

  • Add tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography to yield 5-bromo-2-((tert-butyldimethylsilyl)oxy)benzaldehyde.

Step 2: Sonogashira Coupling

  • To a dry Schlenk flask under argon, add the protected aryl bromide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Add anhydrous, degassed triethylamine (3.0 eq) and anhydrous, degassed THF as a co-solvent.

  • Degas the mixture with three freeze-pump-thaw cycles.

  • Add trimethylsilylacetylene (1.2 eq) via syringe.

  • Stir the reaction at 60 °C and monitor by TLC.

  • Once the starting material is consumed (typically 6-12 hours), cool the reaction, dilute with diethyl ether, and filter through a pad of Celite.

  • Concentrate the filtrate and purify by flash chromatography.

Step 3: Deprotection

  • Dissolve the coupled product (1.0 eq) in THF.

  • Add TBAF (1.0 M solution in THF, 2.5 eq) at 0 °C.

  • Stir at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography to yield this compound.

Section 5: Data Summary Table

The following table summarizes key parameters that can be varied for optimization.

ParameterRecommended Starting PointRange for OptimizationRationale & Key Considerations
Pd Catalyst Pd(PPh₃)₂Cl₂ (3 mol%)1-5 mol%Pd(PPh₃)₄ is also common. Higher loading may be needed for less reactive bromides.[2]
Cu Co-catalyst CuI (5 mol%)2-10 mol%Essential for the standard mechanism but can be omitted in "copper-free" protocols.[2][5]
Base Triethylamine (Et₃N)2-5 eq.Must be anhydrous. Diisopropylamine or piperidine are also effective.[1][5]
Solvent THF / Et₃N mixtureDMF, DioxaneSolvent choice can impact catalyst solubility and stability.[8][14]
Temperature 60 °CRT - 100 °CAryl bromides typically require heat. Higher temperatures risk catalyst decomposition.[8][15]
Alkyne eq. 1.2 equivalents1.1 - 1.5 eq.A slight excess favors cross-coupling over homocoupling.

References

Technical Support Center: Optimizing Reaction Conditions for 5-Ethynyl-2-hydroxybenzaldehyde Click Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, with a specific focus on the use of 5-Ethynyl-2-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common issues and optimizing reaction conditions for robust and reproducible outcomes.

Introduction: The Nuances of "Clicking" with this compound

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," celebrated for its efficiency, specificity, and broad functional group tolerance.[1][2] This reaction facilitates the formation of a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[3] While the CuAAC reaction is generally robust, its success with structurally complex substrates like this compound hinges on a nuanced understanding of the reaction mechanism and potential pitfalls.

The presence of a phenolic hydroxyl and an aldehyde group ortho to each other in this compound introduces specific challenges that are not encountered with simple alkynes. These functional groups can interact with the copper catalyst, potentially leading to reaction inhibition or undesired side reactions. This guide will provide a systematic approach to overcoming these challenges and achieving high-yielding, clean conversions.

Frequently Asked Questions (FAQs)

Q1: My click reaction with this compound is not working or giving very low yields. What are the most likely causes?

A1: Low or no yield in a CuAAC reaction is a common issue that can almost always be traced back to the integrity of the catalytic system. The primary culprits are:

  • Inactivation of the Copper(I) Catalyst: The catalytically active species is Cu(I).[4] Dissolved oxygen in your reaction mixture can readily oxidize Cu(I) to the inactive Cu(II) state.

  • Poor Quality of Reagents: Ensure your azide and this compound are pure. Impurities can interfere with the reaction.

  • Sub-optimal Reagent Stoichiometry: The ratio of copper, ligand, and reducing agent is critical.

  • Inappropriate Solvent Choice: The solvent must fully dissolve all reactants to ensure a homogeneous reaction mixture.

  • Potential Chelation by the Substrate: The salicylaldehyde moiety of your alkyne can chelate the copper catalyst, potentially hindering its catalytic activity.[5]

Q2: How can I prevent the inactivation of my copper catalyst?

A2: Maintaining the copper in its active Cu(I) state is paramount. Here are several strategies:

  • Use a Reducing Agent: Sodium ascorbate is the most common and effective reducing agent to convert any oxidized Cu(II) back to Cu(I).[4] It is typically used in excess.

  • Employ a Stabilizing Ligand: Nitrogen-based ligands like Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are widely used to stabilize the Cu(I) catalyst, prevent its oxidation, and increase its solubility.[6] THPTA is particularly suitable for aqueous reactions.

  • Degas Your Solvents: Removing dissolved oxygen from the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes prior to use can significantly minimize the oxidation of Cu(I).

  • Work Under an Inert Atmosphere: For highly sensitive reactions, performing the experiment in a glovebox under an inert atmosphere provides the best protection against oxygen.

Q3: What is the optimal order of addition for the reagents in a CuAAC reaction?

A3: The order of reagent addition can significantly impact the reaction's success. A generally recommended procedure is:

  • Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA). This allows for the formation of the copper-ligand complex.

  • Add this premixed catalyst solution to the solution containing your azide and this compound substrates.

  • Initiate the reaction by adding the reducing agent (e.g., sodium ascorbate).

Adding the ascorbate last is crucial to prevent the premature reduction of Cu(II) before the ligand has had a chance to coordinate, which could lead to the formation of insoluble copper species.

Q4: Can the solvent affect the yield of my CuAAC reaction?

A4: Absolutely. The choice of solvent is critical. The CuAAC reaction is known to be effective in a wide range of solvents, and the primary consideration should be the solubility of all reactants.[7]

  • Common Solvents: Mixtures of water and organic solvents like DMSO, t-butanol, or THF are commonly used.

  • Bioconjugation: For reactions involving biological molecules, aqueous buffers are typical.

  • For this compound: Given its aromatic nature, a solvent system like DMSO/water or THF/water is a good starting point to ensure its solubility along with the azide and catalyst components.

Q5: How does temperature influence the reaction?

A5: CuAAC reactions are generally performed at room temperature. However, gentle heating to 40-50°C can be applied if the reaction is sluggish, particularly with sterically hindered substrates. For some systems, higher temperatures may be required to achieve a reasonable reaction rate. It is advisable to monitor the reaction progress by TLC or LC-MS to avoid potential degradation of starting materials at elevated temperatures.

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Explanation Recommended Solution
Catalyst Inactivation The Cu(I) catalyst has been oxidized to inactive Cu(II) by atmospheric oxygen.Degas all solvents thoroughly. Work under an inert atmosphere (N₂ or Ar). Ensure a sufficient excess of sodium ascorbate is used.
Ligand Instability or Incompatibility The chosen ligand may not be stable under the reaction conditions or may not effectively stabilize the Cu(I) center.For aqueous systems, use a water-soluble ligand like THPTA. For organic solvents, TBTA is a good choice. Ensure the ligand-to-copper ratio is optimized (typically 1:1 to 5:1).
Poor Reagent Quality Impurities in the this compound or the azide can poison the catalyst or lead to side reactions.Verify the purity of your starting materials using techniques like NMR or mass spectrometry. Consider purifying your starting materials if necessary.
Substrate-Catalyst Interaction The salicylaldehyde moiety of this compound may be chelating the copper, rendering it catalytically inactive.[5]Increase the catalyst and/or ligand loading. Alternatively, consider protecting the phenolic hydroxyl group as a methyl ether or another stable ether before the click reaction.[8][9]
Incorrect Order of Reagent Addition Premature addition of the reducing agent can lead to the precipitation of copper salts.Always add the sodium ascorbate solution last to the mixture of substrates and the pre-formed copper-ligand complex.
Issue 2: Formation of Side Products
Potential Cause Explanation Recommended Solution
Alkyne Homocoupling (Glaser Coupling) In the absence of a sufficient amount of reducing agent, Cu(II) can promote the oxidative homocoupling of the terminal alkyne to form a diyne.[4]Increase the concentration of sodium ascorbate. Ensure the reaction is protected from oxygen.
Aldehyde or Phenol Oxidation The aldehyde or phenol group in this compound may be susceptible to oxidation under certain conditions, especially in the presence of copper and oxygen.Maintain an inert atmosphere and use degassed solvents. If oxidation persists, protecting the phenol and/or aldehyde may be necessary.[10]
Michael Addition Ethynyl aldehydes can potentially act as Michael acceptors, leading to undesired side reactions.[11]This is less likely with aromatic aldehydes but can be minimized by ensuring the click reaction proceeds rapidly. Optimize catalyst and ligand concentrations for faster conversion.
Issue 3: Difficulty in Product Purification

| Potential Cause | Explanation | Recommended Solution | | Residual Copper Catalyst | Copper salts can be difficult to remove and may co-elute with the product during chromatography. | Wash the crude reaction mixture with an aqueous solution of a chelating agent like EDTA to sequester and remove copper ions.[7] | | High Polarity of the Triazole Product | The newly formed triazole ring increases the polarity of the molecule, which can lead to purification challenges on normal-phase silica gel. | Consider using reverse-phase chromatography (C18). For normal-phase silica, eluent systems containing a small amount of methanol or triethylamine may improve separation.[7] | | "Oiling Out" of the Product | The product may not crystallize and instead form an oil, often due to the presence of impurities. | Re-dissolve the oil in a minimal amount of a suitable solvent and attempt to precipitate the product by adding a non-solvent. Trituration with a suitable solvent can also induce crystallization. |

Experimental Protocols

Protocol 1: General Procedure for CuAAC with this compound

This protocol is a starting point and may require optimization for your specific azide.

Reagents and Materials:

  • This compound

  • Azide coupling partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Solvent (e.g., 1:1 mixture of deionized water and DMSO, degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation of Stock Solutions:

    • Copper/Ligand Solution: Prepare a 10 mM stock solution of CuSO₄ and a 50 mM stock solution of THPTA in deionized water. To prepare the catalyst solution, mix one volume of the CuSO₄ stock with five volumes of the THPTA stock.

    • Sodium Ascorbate Solution: Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

  • Reaction Setup:

    • In a reaction vial, dissolve this compound (1.0 eq) and your azide (1.1 eq) in the chosen degassed solvent system (e.g., 1 mL of 1:1 water/DMSO).

    • Purge the vial with an inert gas for 5-10 minutes.

  • Addition of Catalyst:

    • Add the pre-mixed Copper/THPTA solution (e.g., 0.1 eq of Cu based on the alkyne).

  • Initiation of Reaction:

    • Add the freshly prepared sodium ascorbate solution (1.0 eq).

  • Reaction Monitoring:

    • Stir the reaction at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed (typically 1-4 hours).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a 0.1 M aqueous solution of EDTA to remove copper salts, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizing the Process

The CuAAC Catalytic Cycle

CuAAC_Cycle CuI Cu(I)-Ligand Alkyne R-C≡CH (this compound) Cu_Acetylide Cu(I)-Acetylide Complex Alkyne->Cu_Acetylide + Cu(I)-Ligand Azide R'-N₃ Metallacycle Copper Metallacycle Cu_Acetylide->Metallacycle + R'-N₃ Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->CuI Catalyst Regeneration Product 1,4-Disubstituted Triazole Triazolide->Product + H⁺ Troubleshooting_Workflow Start Low/No Yield in Click Reaction Check_Catalyst Is the Cu(I) catalyst active? Start->Check_Catalyst Optimize_Catalyst Degas solvents. Use fresh NaAsc. Optimize Ligand:Cu ratio. Check_Catalyst->Optimize_Catalyst No Check_Reagents Are starting materials pure? Check_Catalyst->Check_Reagents Yes Optimize_Catalyst->Check_Reagents Purify_Reagents Purify alkyne and azide. Check_Reagents->Purify_Reagents No Check_Conditions Are reaction conditions optimal? Check_Reagents->Check_Conditions Yes Purify_Reagents->Check_Conditions Optimize_Conditions Adjust solvent for full solubility. Gently heat (40-50°C). Check reagent addition order. Check_Conditions->Optimize_Conditions No Consider_Chelation Could substrate be chelating Cu? Check_Conditions->Consider_Chelation Yes Optimize_Conditions->Consider_Chelation Address_Chelation Increase catalyst/ligand loading. Consider protecting the salicylaldehyde moiety. Consider_Chelation->Address_Chelation Yes Success Reaction Successful Consider_Chelation->Success No Address_Chelation->Success

References

Technical Support Center: Enhancing Aqueous Solubility of 5-Ethynyl-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Ethynyl-2-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the solubility of this compound in aqueous buffers. As a compound with a hydrophobic aromatic structure, achieving sufficient aqueous solubility for various experimental assays can be a significant challenge. This document provides a series of frequently asked questions (FAQs) and troubleshooting workflows to address these issues effectively.

Understanding the Challenge: Physicochemical Properties of this compound

This compound is an aromatic aldehyde with a molecular structure that contributes to its limited water solubility. Key features influencing its solubility include a nonpolar benzene ring and an ethynyl group, alongside a polar hydroxyl and an aldehyde group.

PropertyValue/InformationSource
Molecular Formula C₉H₆O₂[1][2]
Molecular Weight 146.14 g/mol [1][2]
Structure Aromatic ring with hydroxyl, aldehyde, and ethynyl substituents.[1][2]
Predicted pKa ~7.02 (for the phenolic hydroxyl group)[3]
Appearance Solid[4][5]

The predicted pKa of the phenolic hydroxyl group is a critical parameter. At pH values above the pKa, the hydroxyl group will deprotonate to form a phenoxide ion, which is significantly more water-soluble. However, the stability of the entire molecule, particularly the ethynyl group, at high pH must be considered.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

A1: The solubility of this compound is limited in aqueous solutions due to its chemical structure. The benzene ring and the ethynyl group are hydrophobic, meaning they do not interact favorably with water molecules. While the hydroxyl and aldehyde groups are polar and can form hydrogen bonds with water, the overall hydrophobic character of the molecule dominates, leading to low aqueous solubility.

Q2: What is the first step I should take to dissolve this compound?

A2: The recommended initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock solution into your aqueous buffer. This is a common and effective strategy for many hydrophobic compounds.[6][7][8]

Recommended Organic Solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

General Protocol for Stock Solution Preparation:

  • Weigh out the desired amount of this compound powder.

  • Dissolve the powder in a minimal amount of the chosen organic solvent (e.g., DMSO).

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7]

Q3: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. What should I do?

A3: This is a common issue known as "crashing out." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous buffer, even with the presence of a co-solvent. The following troubleshooting guide provides a systematic approach to resolving this problem.

Troubleshooting Guide: Compound Precipitation in Aqueous Buffer

If you encounter precipitation upon diluting your organic stock solution of this compound into an aqueous buffer, follow this troubleshooting workflow.

Caption: Troubleshooting workflow for compound precipitation.

In-Depth Solubilization Protocols

Strategy 1: pH Adjustment

Principle of Causality: The phenolic hydroxyl group on this compound is weakly acidic. By increasing the pH of the aqueous buffer to a value above the compound's pKa, the hydroxyl group will deprotonate to form a negatively charged phenoxide ion. This ionization significantly increases the polarity of the molecule, thereby enhancing its aqueous solubility. Phenols typically have a pKa of around 10, but the predicted pKa for this specific molecule is closer to 7.[3][9][10] Therefore, a moderately alkaline pH may be sufficient.

Experimental Protocol:

  • Prepare a range of buffers with pH values from 7.0 to 9.0 (e.g., Tris-HCl or phosphate buffers).

  • Prepare a concentrated stock solution of this compound in a minimal amount of DMSO (e.g., 10-50 mM).

  • Add the stock solution dropwise to the different pH buffers while vortexing to achieve the desired final concentration.

  • Visually inspect for any precipitation immediately and after a period of incubation (e.g., 1 hour) at the experimental temperature.

  • Crucial Consideration: Assess the stability of the ethynyl group at the effective pH. While many ethynyl groups are stable, some can be susceptible to degradation under strongly alkaline conditions.[11] It is advisable to confirm the integrity of the compound via analytical methods like HPLC or NMR if it will be incubated in the buffer for an extended period. Some phenolic compounds can also be unstable at high pH.[12][13]

Data Summary Table: pH Adjustment

Buffer pHExpected Ionization StateExpected SolubilityPotential Concerns
< 6.0Primarily neutral (protonated)Low-
7.0 - 8.0Partially ionized (deprotonated)ModerateTest for desired solubility.
> 8.0Primarily ionized (deprotonated)HighPotential for compound instability.
Strategy 2: Use of Surfactants

Principle of Causality: Surfactants are amphiphilic molecules that, above a certain concentration known as the critical micelle concentration (CMC), form micelles in aqueous solutions.[14][15][16] These micelles have a hydrophobic core and a hydrophilic exterior. The hydrophobic this compound can partition into the hydrophobic core of the micelles, effectively increasing its apparent solubility in the aqueous medium.[17][18][19]

Experimental Protocol:

  • Select a suitable surfactant. Non-ionic surfactants like Tween® 80 or Triton™ X-100 are generally less harsh on biological systems than ionic surfactants like SDS.

  • Prepare the aqueous buffer containing the surfactant at a concentration above its CMC.

  • Prepare a concentrated stock solution of this compound in a minimal amount of DMSO.

  • Add the stock solution to the surfactant-containing buffer while vortexing.

  • Visually inspect for precipitation.

  • Important Note: Always run a vehicle control (buffer with surfactant and DMSO) in your experiments, as high concentrations of surfactants can interfere with biological assays.[6]

Data Summary Table: Common Surfactants and their CMCs

SurfactantTypeCMC (in water)Recommended Starting Concentration
Sodium Dodecyl Sulfate (SDS) Anionic~8.3 mM (~0.24%)Use with caution due to denaturing properties.[6]
Tween® 80 (Polysorbate 80) Non-ionic~0.012 mM (~0.0016%)0.01% - 0.1% (v/v)
Triton™ X-100 Non-ionic~0.24 mM (~0.015%)0.01% - 0.1% (v/v)[6]
Strategy 3: Cyclodextrin Complexation

Principle of Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20] They can encapsulate hydrophobic molecules, like this compound, within their cavity, forming an inclusion complex.[20] This complex has a hydrophilic exterior, which allows it to be readily dissolved in aqueous solutions.[20]

Experimental Protocol:

  • Choose a suitable cyclodextrin. Modified cyclodextrins like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) often exhibit higher solubility and lower toxicity than native cyclodextrins.

  • Prepare an aqueous solution of the cyclodextrin (e.g., 1-10% w/v HP-β-CD in your buffer).

  • Add the powdered this compound directly to the cyclodextrin solution.

  • Stir or sonicate the mixture until the compound is fully dissolved. This may take some time. Gentle warming can sometimes aid dissolution.

  • Filter the final solution through a 0.22 µm filter to remove any undissolved particles.

Workflow for Cyclodextrin Complexation:

Caption: Workflow for preparing a cyclodextrin inclusion complex.

Final Recommendations and Best Practices

  • Always Prepare Fresh: It is best practice to prepare fresh dilutions of this compound in your final aqueous buffer immediately before each experiment to minimize the risk of precipitation over time.

  • Vehicle Controls are Essential: In any biological assay, it is crucial to include a vehicle control group. This group should be treated with the same final concentration of organic solvent, surfactant, or cyclodextrin as the experimental groups to account for any potential effects of the solubilizing agents themselves.

  • Mind the Final Co-solvent Concentration: For cell-based assays, the final concentration of DMSO should generally be kept below 0.5% (v/v), and ideally below 0.1% (v/v), to avoid cytotoxicity.[6][7][21]

  • Confirm Compound Integrity: When using methods that involve changes in pH or the addition of other chemicals, it is good practice to confirm the stability and integrity of this compound under your final experimental conditions, if feasible.

By systematically applying the strategies outlined in this guide, researchers can overcome the solubility challenges associated with this compound and obtain reliable and reproducible results in their aqueous-based experiments.

References

common side products in 5-Ethynyl-2-hydroxybenzaldehyde reactions and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Ethynyl-2-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile building block. As Senior Application Scientists, we provide not just protocols, but also the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is primarily used in cross-coupling reactions where the terminal alkyne is a key functional group. The most prevalent reaction is the Sonogashira coupling , which forms a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction is widely used in the synthesis of complex molecules, including pharmaceuticals and organic materials.[4] Additionally, the aldehyde and hydroxyl groups can participate in various other transformations, such as the formation of Schiff bases, cyclization reactions to form heterocyclic compounds, and other palladium-catalyzed reactions.[5][6][7]

Q2: What is the most significant side product I should be aware of?

A2: The most common and often most frustrating side product in reactions involving terminal alkynes like this compound is the homocoupling of the alkyne to form a 1,3-diyne. This is known as the Glaser coupling or Hay coupling .[8][9][10] This side reaction leads to the dimerization of your starting material, reducing the yield of your desired product and complicating purification.

Q3: Are the hydroxyl and aldehyde groups on this compound stable under typical reaction conditions?

A3: Generally, both the phenolic hydroxyl and the aromatic aldehyde groups are tolerant of Sonogashira coupling conditions.[11] However, the basic conditions often employed can lead to some complications. The phenolic proton is acidic and will be deprotonated by the amine base. While this does not usually interfere with the coupling, it's a factor to consider. The aldehyde group is generally stable, but prolonged reaction times at elevated temperatures or the presence of strong oxidizing or reducing agents could lead to side reactions.[12]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments with this compound.

Issue 1: Formation of a significant amount of a dimeric byproduct.
  • Problem: You observe a significant amount of a byproduct with a mass corresponding to two units of this compound coupled together. This is the Glaser coupling product.

  • Causality: Glaser coupling is an oxidative homocoupling of terminal alkynes, catalyzed by copper(I) salts in the presence of an oxidant, which is often atmospheric oxygen.[8][9] The mechanism involves the formation of a copper acetylide intermediate which then undergoes oxidation.

    Glaser coupling side reaction pathway.
  • Solutions:

    • Rigorous Exclusion of Oxygen: This is the most critical factor. Ensure all your solvents and reagents are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period. Maintain a positive pressure of inert gas throughout the reaction.

    • Copper-Free Sonogashira Conditions: The most direct way to avoid a copper-catalyzed side reaction is to eliminate copper from the reaction mixture.[13][14] Several copper-free Sonogashira protocols have been developed and are highly effective at preventing Glaser coupling.[13][14]

    • Slow Addition of the Alkyne: Adding the this compound solution slowly to the reaction mixture can help to keep its concentration low, favoring the cross-coupling reaction over homocoupling.

    • Use of a Reducing Agent: In some cases, the addition of a mild reducing agent can help to maintain the copper in its Cu(I) state and prevent the oxidative dimerization.[15]

IssueProbable CauseRecommended Solution
High levels of alkyne homocoupling (Glaser coupling) Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and reagents and maintain an inert atmosphere.
High concentration of copper(I) catalyst.Reduce the loading of the copper co-catalyst or switch to a copper-free protocol.
High concentration of the terminal alkyne.Add the this compound solution slowly to the reaction mixture.
Issue 2: Low or no conversion of starting materials.
  • Problem: Your starting materials (this compound and/or the aryl/vinyl halide) remain largely unreacted.

  • Causality: This can be due to several factors, including inactive catalysts, inappropriate reaction temperature, or an unsuitable base. The oxidative addition of the aryl halide to the palladium(0) complex is often the rate-limiting step, and this can be particularly slow for electron-rich or sterically hindered aryl halides.[16]

  • Solutions:

    • Catalyst Choice and Activation: Ensure your palladium catalyst is active. If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species. The choice of phosphine ligand on the palladium catalyst is also crucial. More electron-rich and bulky phosphine ligands can often improve the rate of oxidative addition.[17]

    • Reaction Temperature: While many Sonogashira reactions can proceed at room temperature, some less reactive aryl halides (especially bromides and chlorides) may require heating.[16] A systematic increase in temperature (e.g., to 50-80 °C) can significantly improve the reaction rate.

    • Base Selection: The choice of base is important. Amine bases like triethylamine or diisopropylamine are commonly used and often also serve as the solvent.[1] For less reactive substrates, a stronger base might be necessary.

    • Solvent: The choice of solvent can influence the reaction rate. Aprotic polar solvents like DMF or THF are commonly used.[16]

IssueProbable CauseRecommended Solution
Low or no product formation Inactive palladium catalyst.Use a fresh, high-quality catalyst. Consider using a more active ligand.
Insufficient reaction temperature.Gradually increase the reaction temperature, especially for less reactive aryl halides.
Inappropriate base or solvent.Screen different amine bases and solvents to find the optimal conditions for your specific substrates.
Issue 3: Complex product mixture and difficult purification.
  • Problem: You obtain a complex mixture of products that is difficult to separate by standard column chromatography.

  • Causality: This can be a result of multiple side reactions occurring simultaneously, including Glaser coupling, decomposition of starting materials or products, and reactions involving the aldehyde or hydroxyl groups. The polar nature of this compound and its derivatives can also lead to tailing on silica gel columns.[18]

  • Solutions:

    • Reaction Optimization: Before scaling up, it is crucial to optimize the reaction conditions on a small scale to minimize side product formation.

    • Purification Strategy:

      • Column Chromatography: For polar compounds, a more polar eluent system will be required. A gradient elution from a nonpolar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. For very polar compounds, adding a small amount of a more polar solvent like methanol to the eluent can help.[18]

      • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method to obtain very pure material.[18]

      • Acid-Base Extraction: The phenolic hydroxyl group allows for the possibility of using acid-base extraction to separate your product from non-acidic impurities.

Experimental Protocols

The following is a general, representative protocol for a Sonogashira coupling reaction with this compound. This should be optimized for your specific aryl halide.

Protocol 1: Standard Sonogashira Coupling

Sonogashira_Workflow cluster_workflow Sonogashira Coupling Workflow Setup 1. Reaction Setup - Dry, inert atmosphere (Ar/N₂) - Add aryl halide, Pd catalyst, CuI, and solvent Degas 2. Degassing - Freeze-pump-thaw cycles or inert gas bubbling Setup->Degas Addition 3. Reagent Addition - Add amine base - Slowly add this compound Degas->Addition Reaction 4. Reaction - Stir at RT or heat as needed - Monitor by TLC/LC-MS Addition->Reaction Workup 5. Work-up - Filter through Celite - Aqueous wash Reaction->Workup Purification 6. Purification - Column chromatography or recrystallization Workup->Purification

General workflow for Sonogashira coupling.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Pd(PPh₃)₂Cl₂ (0.02 - 0.05 eq)

  • Copper(I) iodide (CuI) (0.04 - 0.10 eq)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (as solvent or co-solvent)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous, degassed solvent, followed by the amine base.

  • In a separate flask, dissolve the this compound in a small amount of the reaction solvent.

  • Slowly add the this compound solution to the reaction mixture via a syringe pump over a period of 1-2 hours.

  • Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the catalysts.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[18]

Protocol 2: Copper-Free Sonogashira Coupling

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 eq)

  • Pd(OAc)₂ (0.02 eq)

  • A suitable phosphine ligand (e.g., SPhos, XPhos) (0.04 eq)

  • A suitable base (e.g., Cs₂CO₃, K₂CO₃) (2.0 eq)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, Pd(OAc)₂, the phosphine ligand, and the base.

  • Add the anhydrous, degassed solvent.

  • Add the this compound.

  • Heat the reaction mixture to the desired temperature (often 80-110 °C for copper-free conditions). Monitor the reaction progress by TLC or LC-MS.

  • Follow steps 6-10 from the standard Sonogashira protocol for work-up and purification.

To Protect or Not to Protect?

A common question is whether the hydroxyl and aldehyde groups of this compound require protection.

  • Hydroxyl Group: The phenolic hydroxyl group is acidic and will be deprotonated by the amine base used in the Sonogashira reaction. In most cases, this phenoxide does not interfere with the catalytic cycle. Therefore, protection of the hydroxyl group is generally not necessary .[11]

  • Aldehyde Group: The aldehyde group is also generally compatible with Sonogashira conditions. However, if you are using particularly harsh conditions (e.g., very strong bases, high temperatures for extended periods) or if your subsequent reaction steps are incompatible with an aldehyde, protection may be considered. A common method for protecting aldehydes is the formation of an acetal (e.g., by reacting with ethylene glycol in the presence of an acid catalyst). This protection would need to be done in a separate step before the coupling reaction and then removed afterward. Given the general tolerance of the Sonogashira reaction, it is advisable to first attempt the reaction without protecting the aldehyde .

Conclusion

Successfully employing this compound in your synthetic endeavors hinges on understanding and controlling the potential side reactions, most notably the Glaser coupling. By implementing the strategies outlined in this guide, such as ensuring an inert atmosphere and considering copper-free conditions, you can significantly improve your reaction outcomes. Remember that every substrate pairing is unique, and some optimization of the reaction conditions will likely be necessary to achieve the best results.

References

Technical Support Center: Purification of 5-Ethynyl-2-hydroxybenzaldehyde (EHB)-Labeled Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of proteins labeled with 5-Ethynyl-2-hydroxybenzaldehyde (EHB). This guide is designed for researchers, scientists, and drug development professionals who are leveraging bioorthogonal chemistry for protein enrichment and analysis. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this powerful technique and achieve robust, reproducible results.

Principle of the Method

The purification of EHB-labeled proteins is a multi-step process rooted in bioorthogonal click chemistry.[1] First, the EHB probe, which contains a reactive alkyne group, is introduced to a biological system (e.g., live cells or cell lysate) to covalently label target proteins. Following labeling, a reporter tag containing a complementary azide group (e.g., Biotin-Azide) is "clicked" onto the EHB alkyne handle via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1][2] This appends a biotin tag to the proteins of interest, enabling their highly specific capture and enrichment using streptavidin-coated affinity media.[3]

Experimental Workflow Overview

The diagram below illustrates the key stages of the EHB-labeled protein purification workflow, from initial cell labeling to the final elution of purified proteins.

G cluster_0 Upstream Processing cluster_1 Click Chemistry Reaction cluster_2 Affinity Purification A 1. Cell Culture & EHB Labeling B 2. Cell Lysis & Proteome Extraction A->B Harvest Cells C 3. Add Biotin-Azide & CuAAC Reagents B->C Input Lysate D 4. Incubate to Form Biotin-Protein Conjugate C->D Catalysis E 5. Incubate with Streptavidin Beads D->E F 6. Wash Beads (Remove Non-specific Binders) E->F Binding G 7. Elute Purified Proteins F->G Elution H H G->H Downstream Analysis (e.g., MS, WB)

Caption: General workflow for EHB-labeled protein purification.

Troubleshooting Guide

This section addresses common problems encountered during the purification workflow. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.

Section 2.1: Labeling and Click Reaction
Q1: My final yield is very low. How can I determine if the problem is poor EHB labeling or an inefficient click reaction?

A1: This is a critical diagnostic question. To isolate the issue, you need to validate each step independently.

  • Verify EHB Labeling: Before the click reaction and pulldown, run a small fraction of your EHB-labeled lysate on an SDS-PAGE gel. In parallel, run an unlabeled control lysate. Transfer the gel to a nitrocellulose or PVDF membrane and probe it with a fluorescently-labeled or biotinylated azide probe followed by streptavidin-HRP. If the EHB labeling was successful, you should see a smear or distinct bands in the labeled lane that are absent in the control.

  • Assess Click Reaction Efficiency: A common cause of low yield is an inefficient CuAAC reaction.[2] Potential causes include:

    • Oxidized Copper Catalyst: The active catalyst is Copper(I), which is easily oxidized to the inactive Cu(II) state by dissolved oxygen.[4][5]

      • Solution: Always use freshly prepared sodium ascorbate solution to reduce Cu(II) to Cu(I).[6][7] Degas all buffers and perform the reaction in vessels with minimal headspace, or under an inert atmosphere (nitrogen or argon).[6][7]

    • Catalyst Chelation: Buffers containing chelating agents like Tris or EDTA can sequester the copper catalyst, inhibiting the reaction.[2][6]

      • Solution: Exchange your protein lysate into a non-chelating buffer (e.g., HEPES or phosphate buffer) before starting the click reaction.

    • Inhibited Catalyst/Degraded Protein: The combination of copper and ascorbate can generate reactive oxygen species (ROS) that may damage proteins or inhibit the catalyst.[6][8]

      • Solution: Add a copper-chelating ligand such as THPTA or TBTA. These ligands protect the Cu(I) from oxidation, accelerate the reaction, and minimize ROS-induced damage to your proteins.[6][9][10] An aminoguanidine additive can also be used to scavenge reactive byproducts of ascorbate oxidation.[6][8]

Q2: I see a lot of protein precipitation after adding the click chemistry reagents. What can I do?

A2: Protein precipitation is a known issue when adding organic solvents (from reagent stock solutions) and click chemistry reagents to a concentrated lysate.[2]

  • Optimize Reagent Addition: Add the click reagents (e.g., Biotin-Azide in DMSO, Copper, Ligand, Ascorbate) to the lysate sequentially and slowly, with gentle mixing. Avoid adding a large volume of organic solvent at once.

  • Adjust SDS Concentration: Including a low concentration of SDS (e.g., 0.1% - 0.25%) in the lysis buffer can help maintain protein solubility during the reaction. However, be cautious, as higher SDS concentrations can sometimes increase non-specific background.[2]

  • Perform Reaction on Peptides: For mass spectrometry applications, an alternative workflow is to first digest the labeled proteome into peptides with trypsin. The click reaction can then be performed at the peptide level, which often has higher efficiency and avoids protein solubility issues.[11]

ReagentTypical ConcentrationPurposeTroubleshooting Tip
Biotin-Azide 50-100 µMReporter TagEnsure complete dissolution in DMSO before adding to lysate.
CuSO₄ 50-100 µMCatalyst SourcePrepare fresh. Mix with ligand before adding to lysate.[8]
THPTA/TBTA 250-500 µM (5x Cu)Cu(I) Stabilizing LigandUse a 5:1 ligand-to-copper ratio to protect the catalyst and biomolecules.[8][9]
Sodium Ascorbate 1-5 mMReducing AgentPrepare fresh immediately before use. Add this last to initiate the reaction.[8]

Table 1: Recommended CuAAC Reaction Component Concentrations.

Section 2.2: Affinity Purification and Elution
Q3: My Western blot of the final eluate shows many non-specific bands, similar to the input lysate. How can I reduce this background?

A3: High background from non-specifically bound proteins is a common challenge in affinity purification.[12] The goal is to maximize specific interactions (biotin-streptavidin) while minimizing non-specific ones (protein-bead, protein-protein).

  • Pre-clear the Lysate: Before adding your biotinylated lysate to the streptavidin beads, incubate it with beads that have no affinity for your tag (e.g., Protein A/G beads). This will remove proteins that non-specifically bind to the agarose or magnetic bead matrix itself.

  • Block the Beads: Before incubation with the lysate, block the streptavidin beads by incubating them with a solution of a non-relevant protein like BSA (Bovine Serum Albumin) and a non-ionic detergent like Tween-20.[12] This saturates non-specific binding sites on the bead surface.

  • Increase Wash Stringency: This is the most critical step for reducing background. After binding your biotinylated proteins, perform a series of stringent washes.[12]

    • High Salt Wash: Use a buffer with high salt concentration (e.g., 1M KCl) to disrupt ionic interactions.[12]

    • Urea Wash: A wash with 2M urea can help remove tightly-bound, non-specific interactors.[12]

    • Detergent Wash: Always include a non-ionic detergent (e.g., 0.1% Tween-20 or Triton X-100) in all your wash buffers to reduce hydrophobic interactions.[12][13]

Q4: I'm getting very low protein recovery during the elution step. How can I improve my elution efficiency?

A4: The interaction between biotin and streptavidin is one of the strongest non-covalent bonds known in nature, making elution challenging.[14][15] The optimal elution strategy depends on whether you need functional, native protein or are proceeding to denaturing analysis like SDS-PAGE or mass spectrometry.

  • For Denaturing Applications (SDS-PAGE, Mass Spec):

    • Harsh Elution: The most effective method is to boil the beads directly in SDS-PAGE loading buffer (containing SDS and a reducing agent like DTT or β-mercaptoethanol) at 95-100°C for 5-10 minutes.[14][16] This will denature the streptavidin and release the bound proteins. The streptavidin monomer itself will appear as a band on your gel.

  • For Native/Functional Protein Recovery:

    • Competitive Elution: This involves incubating the beads with a high concentration of free biotin (e.g., >10 mM) to displace the biotinylated protein. This method is often inefficient and may require elevated temperatures (e.g., 95°C) and long incubation times, which can still denature many proteins.[14]

    • Monomeric Avidin: Consider using monomeric avidin beads instead of streptavidin. Monomeric avidin has a lower binding affinity for biotin, allowing for elution under milder conditions with ~2 mM biotin at room temperature.[3]

    • Cleavable Linker: The best strategy for native protein recovery is to incorporate a cleavable spacer arm into your biotin-azide reporter tag (e.g., a disulfide bond). After washing, the protein can be released by adding a reducing agent like DTT or TCEP, leaving the biotin tag bound to the beads.[14]

Troubleshooting Decision Tree

G Start Problem: Low Yield of Purified Protein CheckLabeling Validate EHB Labeling (pre-click reaction) Start->CheckLabeling LabelingOK Labeling is strong CheckLabeling->LabelingOK Yes LabelingBad Labeling is weak/absent CheckLabeling->LabelingBad No CheckClick Assess Click Reaction (on-bead or in-lysate) ClickOK Click reaction is efficient CheckClick->ClickOK Yes ClickBad Click reaction failed CheckClick->ClickBad No CheckPulldown Check Pulldown & Elution (post-click reaction) ElutionBad Protein remains on beads CheckPulldown->ElutionBad No Elution LabelingOK->CheckClick Sol_Label Solution: - Increase EHB concentration - Increase labeling time - Check probe viability LabelingBad->Sol_Label ClickOK->CheckPulldown Sol_Click Solution: - Use fresh ascorbate - Add Cu-ligand (THPTA) - Degas buffers - Avoid Tris/EDTA ClickBad->Sol_Click Sol_Elution Solution: - Use harsh elution (boil in SDS buffer) - Increase free biotin concentration - Use cleavable linker ElutionBad->Sol_Elution

Caption: Decision tree for troubleshooting low protein yield.

Frequently Asked Questions (FAQs)

Q1: What is the optimal EHB concentration and incubation time for labeling in live cells? A1: This is highly cell-type and protein-dependent and must be empirically determined. Start with a concentration range of 25-100 µM and a time course of 4-24 hours. A good starting point is 50 µM for 16 hours. Always run a toxicity assay (e.g., MTT or Trypan Blue exclusion) to ensure the chosen EHB concentration is not harming the cells.

Q2: Can I perform the click reaction directly on live cells? A2: Yes, live-cell click chemistry is possible, but it requires careful optimization to minimize cytotoxicity from the copper catalyst.[9][10] For live-cell labeling, it is crucial to use a bio-compatible, water-soluble Cu(I)-stabilizing ligand like THPTA and keep the CuSO₄ concentration low (e.g., 25-50 µM).[9][10] The reaction time should also be minimized, often to 5-15 minutes.[9]

Q3: How do I remove excess click chemistry reagents before affinity purification? A3: It is critical to remove unreacted biotin-azide and copper before adding the lysate to the streptavidin beads, as these can interfere with the binding. This can be achieved by protein precipitation (e.g., with acetone or methanol) followed by resolubilization, or more commonly, by buffer exchange using spin desalting columns (e.g., Zeba columns) that are appropriate for your sample volume and protein size.

Q4: My sample contains a high amount of endogenous biotin. How does this affect my experiment? A4: Endogenously biotinylated proteins (e.g., carboxylases) will be co-purified along with your target proteins, representing a source of background. While difficult to eliminate completely, their relative abundance can be minimized by ensuring high labeling efficiency of your target protein. If this is a major issue for downstream mass spectrometry, strategies involving SILAC (Stable Isotope Labeling by Amino acids in Cell culture) can be used to differentiate specifically labeled proteins from non-specific background.

Q5: Can I reuse my streptavidin beads? A5: If you elute under harsh, denaturing conditions (e.g., boiling in SDS buffer), the streptavidin on the beads will be denatured and cannot be reused.[16] If you use a mild, competitive biotin elution or a cleavable linker, the beads can potentially be regenerated according to the manufacturer's protocol, but expect a decrease in binding capacity with each cycle. For quantitative applications, using fresh beads for each replicate is strongly recommended to ensure reproducibility.

References

Technical Support Center: Troubleshooting Guide for 5-Ethynyl-2-hydroxybenzaldehyde Labeling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Ethynyl-2-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioconjugation using this versatile alkynyl-labeling reagent. Here, we address common challenges encountered during labeling experiments, providing in-depth, field-proven insights and solutions in a direct question-and-answer format. Our goal is to empower you to achieve high-efficiency, reproducible labeling for your critical research needs.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of labeling with this compound?

This compound is a labeling reagent that contains a terminal alkyne group. This alkyne moiety serves as a reactive handle for covalent bond formation with an azide-functionalized molecule through a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2] This reaction is highly specific and efficient, forming a stable triazole linkage under mild, aqueous conditions suitable for biological samples.[1][3] The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (commonly sodium ascorbate).[1][4]

To enhance the efficiency and biocompatibility of the CuAAC reaction, a chelating ligand is often employed to stabilize the Cu(I) catalyst and minimize cytotoxicity.[2]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic System 5E2H This compound (Alkyne) Product Labeled Biomolecule (Triazole Linkage) 5E2H->Product Azide Azide-modified Biomolecule Azide->Product CuII Cu(II)SO₄ CuI Cu(I)-Ligand Complex CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI Ligand Ligand (e.g., THPTA) Ligand->CuI Stabilization CuI->Product Catalysis

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction pathway.

Troubleshooting Guide: Poor Labeling Efficiency

Q2: My labeling efficiency is very low or non-existent. Where do I start troubleshooting?

Low or no product yield is a frequent challenge in CuAAC reactions. A systematic approach is crucial to pinpoint the issue. We recommend a tiered troubleshooting workflow, starting with the most common culprits.

Troubleshooting_Workflow start Low/No Labeling Efficiency reagents Step 1: Verify Reagents & Concentrations start->reagents catalyst Step 2: Assess Catalyst Activity reagents->catalyst Reagents OK conditions Step 3: Optimize Reaction Conditions catalyst->conditions Catalyst OK biomolecule Step 4: Investigate Biomolecule-Specific Issues conditions->biomolecule Conditions OK success Successful Labeling biomolecule->success Issue Resolved

Caption: A systematic workflow for troubleshooting poor CuAAC labeling efficiency.

Step 1: Verify Reagents and Concentrations

Q2.1: Could my reagents be the problem?

Absolutely. The quality and concentration of your reagents are paramount.

  • This compound:

    • Purity and Storage: Ensure the reagent is of high purity and has been stored correctly (at -20°C, dry, and under inert gas) to prevent degradation.[5]

    • Solubility: While soluble in DMSO, its solubility in aqueous buffers may be limited.[5] Prepare a concentrated stock solution in an organic solvent like DMSO and add it to the reaction mixture to achieve the desired final concentration, ensuring the final concentration of the organic solvent is compatible with your biomolecule.

  • Azide-modified Biomolecule: Confirm the successful incorporation of the azide group into your biomolecule using an appropriate analytical method, such as mass spectrometry.

  • Sodium Ascorbate: This reducing agent is prone to oxidation. Always prepare a fresh solution immediately before use. [1]

  • Copper(II) Sulfate (CuSO₄): Ensure it is fully dissolved in water to the correct concentration.

Step 2: Assess Catalyst Activity

Q2.2: How do I know if my copper catalyst is active?

The catalytic cycle relies on the presence of Cu(I), which is readily oxidized to the inactive Cu(II) state by dissolved oxygen.[6]

  • Oxygen Removal: Degas your reaction buffer and other aqueous solutions by bubbling with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.[7] Performing the reaction under an inert atmosphere can also be beneficial.

  • Reducing Agent: Use a sufficient excess of freshly prepared sodium ascorbate (typically 3- to 10-fold molar excess over copper) to ensure the reduction of Cu(II) to Cu(I).[7]

  • Ligand Choice and Ratio: The use of a copper-chelating ligand is highly recommended. Ligands like THPTA and BTTAA stabilize the Cu(I) state, increase reaction rates, and reduce cytotoxicity.[8][9] A ligand-to-copper ratio of 5:1 is a good starting point for bioconjugation.[4][10]

LigandKey CharacteristicsRecommended Use
TBTA Low water solubility, can be cytotoxic.[1][8]Primarily for organic solvents.
THPTA Highly water-soluble, biocompatible, protects biomolecules from ROS.[8][9]General bioconjugation in aqueous buffers.
BTTAA High catalytic activity, low cytotoxicity.[1][8][11]When faster reaction kinetics are desired.
BTTES Good balance of reactivity and solubility.[1]Similar applications to BTTAA.
Step 3: Optimize Reaction Conditions

Q2.3: I've checked my reagents and catalyst, but the efficiency is still low. What's next?

Fine-tuning your reaction conditions can significantly improve yields.

  • Order of Addition: The order in which you add your reagents matters. A recommended procedure is:

    • Prepare a premixed solution of CuSO₄ and the ligand.[12]

    • Add this catalyst premix to your solution containing the azide and this compound.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate.[4][12]

  • pH: The CuAAC reaction is generally robust over a pH range of 4-12.[3] However, the stability of your biomolecule and potential side reactions of this compound should be considered. Salicylaldehyde derivatives can form Schiff bases with primary amines (like lysine residues) under weakly alkaline conditions, which could be a competing reaction.[13][14] A pH of 7-8 is a good starting point for most protein labeling experiments.

  • Temperature and Time: Most CuAAC reactions proceed efficiently at room temperature within 1-4 hours.[1] If the reaction is sluggish, gentle heating (e.g., to 37°C) may be beneficial, provided your biomolecule is stable at that temperature.[12]

  • Solvent: For biomolecules, aqueous buffers are standard. The addition of a co-solvent like DMSO (typically 5-20%) can help with the solubility of this compound and may also help to expose buried azide or alkyne groups on folded proteins.[7]

Step 4: Investigate Biomolecule-Specific Issues

Q2.4: Could my protein be interfering with the reaction?

Yes, the properties of your biomolecule can impact labeling efficiency.

  • Accessibility of Reactive Groups: The azide or alkyne groups may be buried within the folded structure of a protein, making them inaccessible to the reagents.[7] As mentioned, adding a denaturant like DMSO or slightly increasing the temperature can help.

  • Interference from Buffer Components: Avoid buffers containing chelators like EDTA, which will sequester the copper catalyst. High concentrations of thiols (e.g., from DTT or β-mercaptoethanol) can also interfere.[7]

  • Biomolecule Degradation: The Cu(II)/ascorbate system can generate reactive oxygen species (ROS) that may damage sensitive amino acids.[4][7] Using a ligand like THPTA and adding a scavenger like aminoguanidine can mitigate this.[4][7]

  • Protein Aggregation: Changes in buffer conditions or the addition of reagents can sometimes cause protein aggregation. If you observe precipitation, try optimizing the protein concentration, pH, or ionic strength of the buffer.[7]

Experimental Protocols

Protocol 1: Standard Labeling of a Protein with this compound

This protocol provides a starting point for labeling an azide-modified protein. Optimization may be required for your specific system.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound (stock solution in DMSO)

  • Copper(II) Sulfate (CuSO₄) (stock solution in water)

  • THPTA (stock solution in water)

  • Sodium Ascorbate (prepare fresh, stock solution in water)

  • Aminoguanidine (optional, stock solution in water)

Procedure:

  • Prepare the Protein Solution: In a microcentrifuge tube, prepare your azide-modified protein at a final concentration of 1-5 mg/mL.

  • Add this compound: Add the this compound stock solution to the protein solution to a final concentration of 10-50 fold molar excess over the protein.

  • Prepare the Catalyst Premix: In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio. For example, to achieve a final concentration of 1 mM CuSO₄ and 5 mM THPTA in a 100 µL reaction, you would mix 5 µL of 20 mM CuSO₄ with 25 µL of 20 mM THPTA.

  • Add Catalyst Premix: Add the catalyst premix to the protein/alkyne mixture.

  • (Optional) Add Scavenger: Add aminoguanidine to a final concentration of 5 mM.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Incubate: Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purification: Remove excess reagents and purify the labeled protein using a suitable method such as dialysis, size-exclusion chromatography, or affinity purification.

Protocol 2: Analysis of Labeling Efficiency by SDS-PAGE and In-Gel Fluorescence

This method provides a qualitative or semi-quantitative assessment of labeling efficiency.

Materials:

  • Labeled protein sample

  • SDS-PAGE loading buffer

  • Polyacrylamide gel

  • Electrophoresis running buffer

  • Fluorescence gel scanner

Procedure:

  • Sample Preparation: Mix your labeled protein sample with SDS-PAGE loading buffer. Do not boil the sample if your fluorescent azide is heat-sensitive. Heating to 50-60°C for 5-10 minutes is often sufficient for denaturation without quenching the fluorescence.[15]

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and run the electrophoresis according to standard procedures.[16][17]

  • In-Gel Fluorescence Scanning: After electrophoresis, rinse the gel with deionized water.[18] Scan the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for your fluorescent azide.

  • (Optional) Coomassie Staining: After fluorescence scanning, the same gel can be stained with Coomassie blue to visualize the total protein.[19]

  • Analysis: Compare the fluorescent signal of the labeled protein band to the total protein signal from the Coomassie stain to estimate the labeling efficiency.

Protocol 3: Quantification of Labeling Efficiency by Fluorescence Spectroscopy (Degree of Labeling)

This method provides a quantitative measure of the average number of dye molecules per protein.

Materials:

  • Purified labeled protein

  • UV-Vis spectrophotometer

Procedure:

  • Remove Unbound Dye: It is crucial to remove all unbound fluorescent azide from your labeled protein sample. This can be achieved by extensive dialysis or size-exclusion chromatography.[3][4]

  • Measure Absorbance: Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the fluorescent dye (Aₘₐₓ).[3][20]

  • Calculate Protein Concentration: Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

    • Where:

      • CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / Aₘₐₓ of dye).[3]

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.[3]

  • Calculate Degree of Labeling (DOL): DOL = Aₘₐₓ / (ε_dye × Protein Concentration (M))

    • Where:

      • ε_dye is the molar extinction coefficient of the fluorescent dye at its Aₘₐₓ.[4]

Protocol 4: Analysis of Labeling by Mass Spectrometry

Mass spectrometry can confirm the conjugation and identify the specific site(s) of labeling.

Procedure:

  • Intact Mass Analysis:

    • Analyze the purified labeled protein by LC-MS.

    • Deconvolute the resulting mass spectrum to determine the mass of the labeled protein.

    • The mass shift compared to the unlabeled protein will confirm the number of attached labels.[7]

  • Peptide Mapping:

    • Digest the labeled protein with a protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Search the MS/MS data against the protein sequence to identify the modified peptide(s) and pinpoint the exact amino acid residue(s) where the label is attached.[21]

References

minimizing cytotoxicity of 5-Ethynyl-2-hydroxybenzaldehyde in live-cell imaging

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Cytotoxicity in Live-Cell Imaging

Welcome to the technical support guide for 5-Ethynyl-2-hydroxybenzaldehyde (EHB). This document is designed for researchers, scientists, and drug development professionals utilizing this probe in live-cell imaging experiments. As EHB is a compound with significant potential but limited published characterization in live-cell applications, this guide provides a framework for systematically identifying and mitigating cytotoxic effects to ensure the scientific validity of your results.

Our approach is built on the core principle that a successful live-cell imaging experiment must not perturb the biological system under observation. We will explore the potential sources of EHB's cytotoxicity, provide detailed troubleshooting workflows, and answer common questions encountered in the field.

Understanding the Potential for Cytotoxicity: A Structural Perspective

The chemical structure of this compound presents two key moieties that are likely contributors to its biological activity and potential toxicity: the benzaldehyde core and the ethynyl group .

  • The Benzaldehyde Core: Benzaldehyde and its derivatives are known to exhibit biological effects, including cytotoxicity. Studies have shown that these compounds can induce apoptosis and cause DNA damage in a dose-dependent manner.[1] The aldehyde functional group is reactive and can participate in various cellular interactions. While some benzaldehyde derivatives have been explored for their anti-cancer properties due to this cytotoxicity, it is a critical factor to control in imaging applications where cell health must be maintained.[2][3]

  • The Ethynyl Group (-C≡CH): The triple bond in the ethynyl group is highly reactive and electron-rich. This chemical feature is shared with other well-known compounds used in cell biology, such as 5-ethynyl-2'-deoxyuridine (EdU). The reactivity of the ethynyl group in EdU is believed to contribute significantly to its cytotoxic and genotoxic effects.[4] This high reactivity, while useful for "click chemistry" ligation, may lead to off-target reactions with cellular nucleophiles, causing stress and damage.

Beyond intrinsic chemical toxicity, phototoxicity is an overarching concern in all fluorescence live-cell imaging. The excitation of any fluorophore can generate reactive oxygen species (ROS) that damage cellular components.[5][6] This effect is synergistic with chemical toxicity; a cell already stressed by a chemical agent will be more susceptible to photodamage.

Troubleshooting Guide: A Systematic Workflow for Mitigating Cytotoxicity

The primary goal is to find the "sweet spot": the lowest possible probe concentration and light dosage that provides a sufficient signal-to-noise ratio without altering cell physiology. The following workflow provides a systematic approach to achieving this balance.

cluster_workflow Workflow for Minimizing EHB Cytotoxicity A Step 1: Determine Optimal Concentration (Dose-Response Assay) B Step 2: Assess for Sub-Lethal Effects (Morphology & Proliferation) A->B Identify Max Tolerated Concentration (MTC) C Step 3: Minimize Phototoxicity (Microscope Settings) B->C Confirm No Phenotypic Perturbation at MTC D Final Optimized Protocol (Live-Cell Imaging Experiment) C->D Apply Imaging Best Practices

Figure 1. Systematic workflow for establishing a low-toxicity live-cell imaging protocol using EHB.
Step 1: Determine the Optimal Concentration with a Dose-Response Assay

Before beginning your imaging experiment, you must determine the concentration range of EHB that is non-toxic to your specific cell type. A live/dead cytotoxicity assay is the most direct method.

Experimental Protocol: Live/Dead Viability Assay

This protocol uses Calcein AM to identify live cells (green fluorescence) and Ethidium Homodimer-III (EthD-III) or Propidium Iodide (PI) to identify dead cells (red fluorescence).[7]

  • Cell Plating: Plate your cells in a multi-well imaging plate (e.g., a 96-well black, clear-bottom plate) at a density that will result in 60-80% confluency at the time of the assay.

  • Compound Dilution: Prepare a series of EHB dilutions in complete cell culture medium. A broad range is recommended for the initial test (e.g., 10 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Always include a "vehicle only" (e.g., DMSO) control and a "no treatment" control. A positive control for cytotoxicity (e.g., 10 µM Staurosporine) is also recommended.

  • Incubation: Replace the medium in the cell plate with the EHB dilutions and controls. Incubate for the duration of your planned live-cell imaging experiment (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO₂).

  • Staining: Prepare a 2X working solution of Calcein AM and EthD-III in a suitable buffer (e.g., PBS). Remove half the volume of culture medium from each well and add an equal volume of the 2X staining solution. This avoids washing away dead, detached cells.

  • Incubation & Imaging: Incubate the plate for 30-45 minutes at 37°C. Image the wells using a fluorescence microscope or plate reader with appropriate filters for green and red fluorescence.

  • Analysis: Quantify the number of live (green) and dead (red) cells in multiple fields of view for each condition. Calculate the percentage of viable cells for each EHB concentration.

Data Interpretation

Summarize your results in a table to identify the highest concentration that does not significantly reduce cell viability compared to the vehicle control. This is your Maximum Tolerated Concentration (MTC) . Your optimal imaging concentration should be at or, preferably, well below this MTC.

EHB Concentration% Cell Viability (± SD)Observations (Morphology)
No Treatment100%Normal, healthy
Vehicle Control99.5% (± 0.8)Normal, healthy
100 nM99.1% (± 1.1)Normal, healthy
1 µM98.5% (± 1.5)Normal, healthy
10 µM85.2% (± 4.3)Some rounded cells
50 µM35.7% (± 6.8)Significant cell death
Positive Control5.1% (± 2.1)Widespread cell death
Table 1: Example data from a dose-response cytotoxicity assay. In this example, 1 µM would be a reasonable MTC to carry forward for further testing.
Step 2: Assess for Sub-Lethal Cytotoxic Effects

Cells can be physiologically stressed long before they die. After determining the MTC, it is crucial to confirm that this concentration does not cause sub-lethal effects that could compromise your data.

  • Morphological Assessment: Culture your cells with EHB at the MTC and observe them over time using brightfield or DIC microscopy. Look for signs of stress:

    • Plasma membrane blebbing

    • Formation of large intracellular vacuoles

    • Cell rounding and detachment

    • Reduced cell motility or abnormal division

  • Proliferation Assay: A simple cell count over several days can reveal effects on proliferation. Plate cells at a low density and treat with the MTC of EHB. Count the cells daily and compare the growth curve to a vehicle-treated control. A significant slowing of proliferation indicates a sub-lethal cytotoxic effect.

If you observe sub-lethal effects at the MTC, you must repeat Step 1 and 2 with lower concentrations until you identify a concentration that is truly benign.

Step 3: Minimize Phototoxicity During Imaging

Once you have a safe chemical concentration, you must optimize your imaging parameters to minimize light-induced damage.

cluster_chem Chemical Toxicity cluster_photo Phototoxicity center Cell Health Conc Concentration Time Incubation Time Intensity Light Intensity Exposure Exposure Time Frequency Imaging Frequency Conc->center Increase leads to cell stress/death Time->center Prolonged exposure increases risk Intensity->center High power generates more ROS Exposure->center Longer exposure increases total dose Frequency->center More timepoints increase total dose

Figure 2. Interplay of chemical and physical factors affecting cell health in live imaging.
Best Practices for Microscope Setup:

  • Use the Lowest Light Intensity: Reduce your laser power or LED intensity to the minimum required for a detectable signal.

  • Minimize Exposure Time: Use the shortest camera exposure time that provides an adequate signal. A more sensitive detector (e.g., an sCMOS or EMCCD camera) is highly advantageous.[8]

  • Reduce Imaging Frequency: Only acquire images as often as is necessary to capture the dynamics of your biological process. An image every 15 minutes is better than one every 30 seconds if the process is slow.[5]

  • Avoid Unnecessary Illumination: Use hardware and software controls (e.g., TTL triggering) to ensure the light source is only on during the camera exposure time. This minimizes "illumination overhead," a significant source of phototoxicity.[9][10]

  • Run Controls: Always include a control where cells are stained with EHB but kept in the incubator (not imaged) and another where unstained cells are subjected to the full imaging protocol. Comparing these to your experimental sample helps distinguish chemical toxicity from phototoxicity.

Frequently Asked Questions (FAQs)

Q1: I performed a 24-hour cytotoxicity assay and found a safe concentration. But when I run my 24-hour time-lapse, all my cells die. What is happening?

A: This is a classic case of phototoxicity. Your initial assay only measured the chemical toxicity of the EHB in the dark. The repeated exposure to high-intensity excitation light during your time-lapse experiment is generating ROS and killing the cells. You must follow the recommendations in Step 3 to reduce the total light dose your cells receive.

Q2: What is a good starting concentration to test for this compound?

A: Since this is a small molecule probe, a good starting point for your dose-response assay is to test a wide logarithmic range, for example, from 10 nM to 50 µM. This broad range will likely capture the transition from non-toxic to toxic concentrations.

Q3: Can I just shorten the incubation time with EHB to reduce toxicity?

A: Yes, reducing the incubation time can be a valid strategy. Cytotoxicity is a function of both concentration and exposure duration. If you only need to image for a short period (e.g., 1-2 hours), you may be able to use a higher concentration of EHB than for a 72-hour experiment. However, you must still validate this shorter incubation period with the appropriate cytotoxicity controls.

Q4: My cells change their behavior (e.g., stop migrating) even at concentrations that don't cause cell death. Is this a problem?

A: Absolutely. This is a sub-lethal effect and indicates that the probe is perturbing the cell's normal physiology. Any data collected under these conditions would be suspect. You must lower the EHB concentration until you no longer observe this behavioral change.

Q5: What are my options if EHB proves to be too toxic for my cell type, even after optimization?

A: If you cannot find a non-perturbing concentration of EHB that still provides an adequate signal, you should search for an alternative probe. Look for compounds that target the same biological structure or process but have a different chemical scaffold. Specifically, you may want to look for probes that lack highly reactive moieties like aldehydes or terminal alkynes if you suspect these are the source of the toxicity.

References

Technical Support Center: Experimental Integrity of 5-Ethynyl-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Ethynyl-2-hydroxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and materials scientists to ensure the stability and integrity of this versatile building block throughout your experimental workflows. Due to its unique trifunctional nature—possessing a phenolic hydroxyl, an aromatic aldehyde, and a terminal alkyne—this molecule is susceptible to several degradation pathways. This document provides in-depth troubleshooting guides and frequently asked questions to help you anticipate and prevent these issues, ensuring the reliability and reproducibility of your results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments with this compound, linking them to potential degradation and providing actionable solutions.

Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure

Question: "My reaction (e.g., Sonogashira coupling, condensation, etherification) with this compound is giving inconsistent yields, or it's not working at all. I've confirmed the integrity of my other reagents."

Possible Causes & Solutions:

  • Oxidation of the Aldehyde Group: Aromatic aldehydes, particularly those with an activating hydroxyl group, are prone to air oxidation, converting the aldehyde (-CHO) to a carboxylic acid (-COOH).[1][2][3] This is often accelerated by light and trace metal impurities. The resulting carboxylic acid will not participate in typical aldehyde reactions.

    • Verification: Check the purity of your starting material via HPLC or NMR. Look for the appearance of a carboxylic acid proton signal in the NMR (~10-13 ppm, broad) and the disappearance of the aldehyde proton (~9.5-10.5 ppm).

    • Preventative Protocol:

      • Always handle the compound under an inert atmosphere (Nitrogen or Argon).

      • Use freshly opened or purified solvents, degassed to remove dissolved oxygen.

      • Store the solid compound in a desiccator, protected from light.[4]

  • Polymerization of the Alkyne Group: Terminal alkynes can undergo oligomerization or polymerization, especially in the presence of heat, light, or catalytic amounts of transition metals (e.g., copper, palladium).[5][6] This leads to a complex mixture of byproducts and consumption of the starting material.

    • Verification: On a TLC plate, you might observe a smear or multiple spots near the baseline, indicative of higher molecular weight, polar products. 1H NMR might show broad, unresolved signals.

    • Preventative Protocol:

      • Avoid excessive heating of reaction mixtures containing the compound.

      • Protect the reaction from light by wrapping the flask in aluminum foil.[7]

      • If using metal catalysts, use the minimum effective concentration and consider using ligands that stabilize the metal center and prevent side reactions.

  • Base-Induced Degradation: The presence of a strong base can deprotonate the acidic terminal alkyne (pKa ≈ 25) and the phenolic hydroxyl group.[8] The resulting acetylide or phenoxide can trigger side reactions or polymerization.

    • Verification: If your reaction involves a strong base, analyze a sample of your starting material under the basic conditions (without other reagents) to see if it degrades over time.

    • Preventative Protocol:

      • If possible, use a weaker, non-nucleophilic base.

      • If a strong base is required, consider protecting the terminal alkyne with a labile group like trimethylsilyl (TMS).[9][10][11] The TMS group can be easily removed later with a fluoride source (e.g., TBAF) or mild acid/base conditions.

Issue 2: Appearance of Unidentified Impurities in Post-Reaction Analysis

Question: "After my reaction and work-up, I'm seeing unexpected peaks in my HPLC or spots on my TLC plate that don't correspond to my starting material or expected product. What could they be?"

Possible Causes & Solutions:

  • Dakin Oxidation Product: If your reaction conditions are basic and involve an oxidant (even atmospheric oxygen over long periods), the hydroxybenzaldehyde moiety can undergo a Dakin-type oxidation to yield a catechol derivative.

    • Identification: This product would lack the aldehyde group and possess an additional hydroxyl group on the aromatic ring. LC-MS analysis would show a mass corresponding to the loss of a carbonyl group and the addition of an oxygen atom.[12]

    • Prevention: Maintain strict inert atmosphere conditions and avoid unnecessary exposure to oxidants, especially under basic conditions.

  • Photodegradation Products: Exposure to UV or even strong ambient light can induce various photochemical reactions in aromatic aldehydes.[7]

    • Identification: The nature of these products can be complex and varied. If you suspect photodegradation, a key diagnostic step is to run a control reaction in the dark and compare the results.

    • Prevention: Always protect solutions and solid samples of the compound from light. Use amber vials for storage and wrap reaction flasks in foil.[4][13]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Based on its chemical structure and data from similar compounds, the ideal storage conditions are as follows:

Parameter Recommendation Rationale
Temperature 2-8°C Reduces the rate of potential degradation pathways like autoxidation and polymerization.[14]
Atmosphere Inert gas (Argon or Nitrogen) Prevents oxidation of the sensitive aldehyde and phenol groups.[15]
Light In the dark (Amber vial/bottle) Protects against light-induced degradation and polymerization.[4][13]

| Moisture | Dry (Store in a desiccator) | Prevents potential hydrolysis of impurities and side reactions. |

Q2: My experimental protocol requires a strong base. How can I prevent the degradation of the terminal alkyne?

A2: The most robust strategy is to use a protecting group. The trimethylsilyl (TMS) group is a common and effective choice for terminal alkynes.[9][11]

Workflow for TMS Protection and Deprotection:

G cluster_0 Protection Workflow cluster_1 Main Reaction cluster_2 Deprotection Workflow A This compound B 1. Deprotonate with base (e.g., n-BuLi) 2. React with TMS-Cl A->B Step 1: Protect C TMS-Protected Compound B->C D Perform Reaction (e.g., using strong base) C->D C->D E Product with TMS group F Treat with Fluoride source (TBAF) or mild acid/base (K2CO3/MeOH) E->F Step 2: Deprotect E->F G Final Deprotected Product F->G

Caption: Workflow for protecting the terminal alkyne.

Q3: Can I protect the aldehyde group instead?

A3: Yes. If your planned reaction is incompatible with the aldehyde group (e.g., involves strong nucleophiles or reducing agents), you can protect it. The most common method is to form a cyclic acetal using a diol (like ethylene glycol) under acidic catalysis.[16][17][18][19]

Workflow for Acetal Protection and Deprotection:

G cluster_0 Protection Workflow cluster_1 Main Reaction cluster_2 Deprotection Workflow A This compound B React with Ethylene Glycol and an acid catalyst (e.g., p-TsOH) A->B Step 1: Protect C Acetal-Protected Compound B->C D Perform Reaction (e.g., Grignard, reduction) C->D C->D E Product with Acetal group F Treat with Aqueous Acid (e.g., dilute HCl) E->F Step 2: Deprotect E->F G Final Deprotected Product F->G

Caption: Workflow for protecting the aldehyde group.

Q4: What analytical methods are best for monitoring the stability of this compound?

A4: A combination of techniques is ideal for a comprehensive stability assessment:

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the parent compound and detecting the formation of non-volatile degradation products over time. A reverse-phase C18 column with a UV detector is a standard starting point.[20][21][22]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of unknown degradation products, which provides crucial clues to their structures.[20][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. The disappearance of the sharp aldehyde proton singlet (~9.8 ppm) or the alkyne proton singlet (~3.1 ppm), and the appearance of new, unexpected signals, are clear indicators of degradation.

Logical Flow for Investigating Degradation:

G A Experiment Fails or Shows Impurities B Check Purity of Starting Material (HPLC, NMR) A->B C Is Starting Material Pure? B->C D Purify Starting Material (e.g., Recrystallization, Chromatography) C->D No E Review Experimental Conditions C->E Yes D->B F Identify Stress Factors: Light? Heat? Air? Base? Metal? E->F G Run Control Experiment (e.g., in dark, under N2) F->G Stressors Identified I Analyze Byproducts (LC-MS, NMR) F->I Unknown H Implement Preventative Measures: Inert atmosphere, Protect from light, Use protecting groups G->H J Problem Solved? H->J I->H K Proceed with Optimized Protocol J->K Yes L Re-evaluate Hypothesis J->L No

Caption: Troubleshooting workflow for degradation issues.

References

Technical Support Center: Catalyst Optimization for 5-Ethynyl-2-hydroxybenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing reactions involving 5-Ethynyl-2-hydroxybenzaldehyde. This molecule is a valuable building block in medicinal chemistry and materials science, often employed in carbon-carbon bond-forming reactions. Its unique structure, featuring a terminal alkyne, a hydroxyl group, and an aldehyde, presents specific challenges and opportunities in catalyst selection and concentration optimization.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide researchers, scientists, and drug development professionals with both theoretical understanding and practical, actionable solutions for their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: The Catalyst System - Fundamentals

Q1: What is the most common reaction for this compound, and what is the standard catalyst system?

The most prevalent and powerful reaction for this substrate is the Sonogashira cross-coupling , which forms a C-C bond between the terminal alkyne of this compound and an aryl or vinyl halide.[1][2] The reaction is valued for its mild conditions and tolerance of various functional groups, including the aldehyde and hydroxyl moieties present on your substrate.[3]

The standard catalyst system consists of three core components:

  • Palladium Catalyst: A palladium(0) complex is the primary catalyst. Common examples include Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂], which is reduced in situ to the active Pd(0) species.[1][4]

  • Copper(I) Co-catalyst: A copper(I) salt, typically copper(I) iodide (CuI), is used to accelerate the reaction.[1][2]

  • Amine Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is required to act as a scavenger for the hydrogen halide formed during the reaction.[3][5]

Q2: What are the specific roles of the palladium and copper catalysts in the Sonogashira reaction?

Understanding the distinct roles of each metal is crucial for optimization. The reaction proceeds via two interconnected catalytic cycles.

  • The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide (R¹-X). The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate, followed by reductive elimination to yield the final coupled product (R¹-≡-R²) and regenerate the Pd(0) catalyst.[1][6]

  • The Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne (H-≡-R²) in the presence of the base to form a highly reactive copper(I) acetylide intermediate.[1][7] This species readily transfers its acetylide group to the palladium center during the transmetalation step, significantly increasing the overall reaction rate compared to copper-free systems.[2]

Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_oxidative R¹-Pd(II)L₂(X) Pd0->Pd_oxidative Oxidative Addition (R¹-X) Pd_transmetal R¹-Pd(II)L₂(C≡CR²) Pd_oxidative->Pd_transmetal Transmetalation Pd_transmetal->Pd0 Reductive Elimination Product_out Product (R¹-C≡C-R²) Pd_transmetal->Product_out CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR² CuX->Cu_acetylide Alkyne Activation (H-C≡CR², Base) Cu_acetylide->Pd_oxidative Transfers Acetylide Cu_acetylide->CuX Regeneration Cu_acetyl_out To Pd Cycle Cu_acetylide->Cu_acetyl_out

A simplified diagram of the interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Section 2: Optimizing Catalyst Concentration

Q3: My initial reaction yield is low. How should I approach optimizing the palladium catalyst concentration?

A low yield is a common issue that can often be resolved by systematically optimizing the catalyst loading.[8][9] Simply increasing the catalyst amount is not always the best solution, as it can lead to increased costs and purification challenges.

Systematic Approach to Optimization:

  • Establish a Baseline: Start with a standard catalyst loading, typically between 0.5 mol% and 2 mol% for the palladium catalyst.[4]

  • Screen Concentrations: Set up a series of parallel reactions varying the Pd catalyst concentration while keeping all other parameters (substrate ratio, copper concentration, base, temperature, solvent) constant.

  • Analyze the Trend: Monitor the reaction yield at each concentration. You are looking for the point of diminishing returns, where a further increase in catalyst loading does not significantly improve the yield.[10]

ParameterSymptom of Low ConcentrationSymptom of High ConcentrationRecommended Action
Pd Catalyst Concentration - Slow or stalled reaction- Incomplete conversion of starting material- High cost- Potential for side reactions- Difficulty in removing residual palladium from the productStart screening at 1 mol%. Decrease to 0.5 mol% or 0.1 mol% if the reaction is efficient. Increase to 2-5 mol% for challenging substrates.
Cu(I) Co-catalyst Concentration - Sluggish reaction rate- Significant alkyne homocoupling (Glaser coupling)- Complicates product purification[11]Maintain a Pd:Cu ratio of 1:1 to 1:2. If homocoupling is observed, reduce CuI concentration or switch to a copper-free protocol.
Ligand:Pd Ratio - Catalyst decomposition (formation of Pd black)- Poor reactivity- Can slow down the reaction by occupying coordination sitesFor phosphine ligands like PPh₃, a Ligand:Pd ratio of 2:1 to 4:1 is typical. This is inherent in catalysts like Pd(PPh₃)₄. If using a Pd source like Pd₂(dba)₃, the ligand must be added separately.

Q4: I'm observing a significant amount of a side product that appears to be a dimer of my this compound. What is happening and how can I prevent it?

This is a classic case of Glaser coupling , an oxidative homocoupling of terminal alkynes.[1] It is a primary side reaction in Sonogashira chemistry and is directly promoted by the copper co-catalyst, especially in the presence of oxygen.[12]

Troubleshooting Steps:

  • Ensure an Inert Atmosphere: This is the most critical step. The reaction must be run under an inert atmosphere (Argon or Nitrogen) using properly degassed solvents.[1] Oxygen facilitates the undesirable Cu(I) to Cu(II) oxidation that drives homocoupling.

  • Reduce Copper(I) Iodide Concentration: While CuI increases the rate of the desired reaction, an excess can accelerate homocoupling. Try reducing the CuI loading. A 1:1 ratio with the palladium catalyst is a good starting point.

  • Consider a "Copper-Free" Sonogashira Protocol: For sensitive substrates where homocoupling is persistent, copper-free variations have been developed.[1][11] These protocols often require a different choice of base or solvent but completely eliminate the Glaser coupling pathway.

Troubleshooting_Low_Yield Start Low Reaction Yield Observed Check_Purity Are starting materials (substrates, solvents, base) pure and anhydrous? Start->Check_Purity Optimize_Pd Screen Pd Catalyst Loading (e.g., 0.5, 1, 2 mol%) Check_Purity->Optimize_Pd Yes Purify_Materials Purify/Dry Reagents and Solvents Check_Purity->Purify_Materials No Check_Homocoupling Is Glaser Homocoupling (Alkyne Dimer) Observed? Optimize_Pd->Check_Homocoupling Inert_Atmosphere Ensure Rigorous Inert Atmosphere (Degas solvents, use Ar/N₂) Check_Homocoupling->Inert_Atmosphere Yes Check_Temp Optimize Reaction Temperature Check_Homocoupling->Check_Temp No Reduce_Cu Reduce CuI Concentration or Switch to Copper-Free Protocol Inert_Atmosphere->Reduce_Cu Reduce_Cu->Check_Temp Check_Ligand Is Catalyst Decomposition (Pd Black) Observed? Check_Temp->Check_Ligand Increase_Ligand Increase Ligand:Pd Ratio or Use a More Robust Ligand Check_Ligand->Increase_Ligand Yes Success Yield Improved Check_Ligand->Success No Increase_Ligand->Success Purify_Materials->Start

References

Validation & Comparative

A Senior Application Scientist's Guide to Alkyne Probes in Bioorthogonal Labeling: A Comparative Analysis Featuring 5-Ethynyl-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of molecular biology and drug development, the ability to selectively tag and visualize biomolecules within their native environment is paramount. Bioorthogonal chemistry provides a powerful arsenal of tools for this purpose, enabling covalent ligation reactions to proceed in living systems without interfering with endogenous biochemical processes.[1] At the heart of many of these strategies are alkyne-bearing probes, which react with azide-functionalized targets in a highly specific manner.

This guide provides an in-depth comparison of alkyne probes, with a special focus on the unique potential of functionalized terminal alkynes like 5-Ethynyl-2-hydroxybenzaldehyde. We will dissect the fundamental differences between the two primary azide-alkyne cycloaddition strategies, compare key classes of alkyne probes, and provide the experimental frameworks necessary to validate and select the optimal probe for your research needs.

The Two Pillars of Azide-Alkyne Bioorthogonal Chemistry

The foundation of alkyne-based bioorthogonal labeling rests on the [3+2] cycloaddition reaction between an azide and an alkyne to form a stable triazole ring.[2][3] However, the activation method for this reaction bifurcates the field into two distinct methodologies: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5] The choice between these pathways is the most critical decision in experimental design, as it dictates the type of alkyne probe required.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common "click chemistry" reaction.[][7] It utilizes a terminal alkyne and requires a copper(I) catalyst to proceed at biologically compatible temperatures and concentrations.[8] The catalyst dramatically accelerates the reaction by orders of magnitude and ensures the regioselective formation of the 1,4-disubstituted triazole.[7] While robust and efficient, the potential for copper-induced cytotoxicity is a critical consideration, often necessitating the use of stabilizing ligands to mitigate cellular damage.[9][10]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity, SPAAC was developed.[5] This reaction employs cyclooctynes, cyclic alkynes with significant ring strain.[11] This intrinsic strain is the driving force of the reaction, allowing it to proceed rapidly with azides without any metal catalyst.[12][13] This makes SPAAC exceptionally well-suited for live-cell and in-vivo imaging.[5]

cluster_0 Bioorthogonal Labeling Strategies Start Azide-labeled Biomolecule CuAAC CuAAC Pathway Start->CuAAC SPAAC SPAAC Pathway Start->SPAAC Terminal_Alkyne Terminal Alkyne Probe (e.g., this compound) CuAAC->Terminal_Alkyne Strained_Alkyne Strained Alkyne Probe (e.g., DBCO, BCN) SPAAC->Strained_Alkyne Catalyst Add Cu(I) Catalyst + Ligand Terminal_Alkyne->Catalyst No_Catalyst No Catalyst Required Strained_Alkyne->No_Catalyst Labeled_Product Covalently Labeled Product (Triazole Linkage) Catalyst->Labeled_Product No_Catalyst->Labeled_Product

Caption: Overview of CuAAC and SPAAC pathways for bioorthogonal labeling.

A Comparative Analysis of Alkyne Probe Classes

The selection of an alkyne probe extends beyond the choice between terminal and strained structures. Factors such as reaction kinetics, stability, steric bulk, and the presence of secondary functional groups must be carefully weighed.

cluster_0 Structures of Representative Alkyne Probes node_A This compound (Functionalized Terminal Alkyne) node_B 5-Ethynyl-2'-deoxyuridine (EdU) (Simple Terminal Alkyne) node_C DBCO (Strained Alkyne) node_D BCN (Strained Alkyne)

Caption: Chemical structures of key alkyne probes discussed.

Class 1: Simple Terminal Alkynes (e.g., EdU)

Probes like 5-ethynyl-2'-deoxyuridine (EdU) represent the workhorses of CuAAC-based labeling.[14] They are characterized by their small size, which minimizes perturbation to biological systems and facilitates efficient incorporation by cellular machinery.[9] Their primary role is to serve as a simple, inert handle for subsequent ligation.

  • Advantages: Small, sterically unobtrusive, and well-established in protocols for labeling DNA, RNA, and other biomolecules.[1][14]

  • Disadvantages: Absolutely dependent on a copper catalyst, which can be toxic to living systems.[9]

Class 2: Strained Cyclooctynes (e.g., DBCO, BCN)

Dibenzocyclooctyne (DBCO) and Bicyclononyne (BCN) are popular choices for copper-free SPAAC reactions.[15][16] The key difference between them lies in a trade-off between reaction speed and other physicochemical properties.

  • DBCO: Possesses high ring strain, leading to very fast reaction kinetics with azides.[17] However, its large, hydrophobic dibenzo-fused ring system can sometimes lead to non-specific binding and lower aqueous solubility.

  • BCN: Generally smaller and more hydrophilic than DBCO.[15] This can be advantageous for in-vivo applications and can reduce non-specific interactions. The trade-off is a slower reaction rate compared to DBCO.[17][18]

Class 3: Functionalized Terminal Alkynes (Case Study: this compound)

This compound (CAS 252771-08-7) represents an intriguing class of probes that contain a terminal alkyne for CuAAC alongside other reactive functional groups.[19] While direct comparative studies are not yet prevalent in the literature, we can infer its potential based on its chemical structure.

  • Alkyne Group: The terminal ethynyl group makes it a substrate for standard CuAAC reactions, allowing it to be ligated to any azide-modified biomolecule.

  • Aldehyde Group: This is the probe's most compelling feature. Aldehydes are themselves bioorthogonal handles that can react selectively with hydrazines, hydrazides, and aminooxy compounds to form stable hydrazones or oximes.[9] This opens up several advanced applications:

    • Sequential/Orthogonal Labeling: One could first perform a CuAAC reaction via the alkyne, and then, in a subsequent step, target the aldehyde with a hydrazine- or aminooxy-functionalized probe. This allows for multi-component labeling.

    • "Turn-On" Fluorescence: The electronic properties of the benzaldehyde ring are directly conjugated to the alkyne. The conversion of the alkyne to a triazole via CuAAC will alter the electronic nature of the molecule, which could potentially modulate the reactivity of the aldehyde or the fluorescence of a pre-attached fluorophore.

  • Hydroxy Group: The ortho-hydroxy group can influence the probe's solubility, membrane permeability, and electronic properties. It may also serve as a handle for further chemical modification.

FeatureSimple Terminal Alkyne (EdU)Strained Alkyne (DBCO)Strained Alkyne (BCN)This compound
Reaction Type CuAAC (Copper-Catalyzed)[1]SPAAC (Copper-Free)[17]SPAAC (Copper-Free)[17]CuAAC (Copper-Catalyzed)[19]
Requires Catalyst Yes (Cu(I))[]No[11]No[15]Yes (Cu(I))
Relative Kinetics Catalyst-DependentFast to Very Fast (~0.6-1.0 M⁻¹s⁻¹)[17]Moderate (~0.06-0.1 M⁻¹s⁻¹)[17]Catalyst-Dependent
Biocompatibility Limited by copper toxicity[9]ExcellentExcellentLimited by copper toxicity
Key Feature Small, non-perturbing handle[14]High reactivityGood balance of stability & size[15]Dual functionality (alkyne + aldehyde)
Primary Use Case Fixed cells, in vitro labeling[1]Live-cell imaging, in vivo[12]Live-cell imaging, in vivo[17]Advanced/sequential labeling, assay development

Experimental Protocols: A Framework for Validation

To ensure scientific rigor, any new probe must be validated. The following protocols provide a framework for performing a CuAAC reaction in a cellular context and for assessing the reaction kinetics of a new alkyne probe.

Protocol 1: General Procedure for Cellular Labeling via CuAAC

This protocol describes the labeling of azide-modified biomolecules within fixed cells using a terminal alkyne probe. The causality behind each step is explained to provide a deeper understanding of the process.

Rationale: This workflow is designed to covalently attach a fluorescent reporter (via its alkyne handle) to a biomolecule that has been metabolically labeled with an azide analog (e.g., L-azidohomoalanine (AHA) for proteins).[20] Fixation and permeabilization are necessary to allow the labeling reagents to access intracellular components.

Materials:

  • Azide-labeled cells on coverslips (e.g., cultured with AHA)

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution: 0.5% Triton X-100 in PBS

  • Alkyne-fluorophore probe (e.g., Alkyne-Alexa Fluor 488)

  • CuAAC "Click" Reaction Cocktail (prepare fresh):

    • Tris-buffered saline (TBS) or PBS, pH 7.4

    • Alkyne-fluorophore (final concentration 1-10 µM)

    • Copper(II) sulfate (CuSO₄) solution (final concentration 1 mM)

    • Sodium ascorbate solution (final concentration 50 mM)

    • Optional but recommended: Copper-stabilizing ligand like TBTA or THPTA (final concentration 5 mM)[10]

Workflow:

cluster_0 CuAAC Cellular Labeling Workflow start 1. Cell Culture & Labeling Metabolically incorporate azide tag (e.g., AHA) fix 2. Fixation Wash with PBS, then add 4% PFA for 15 min. (Cross-links proteins, preserving morphology) start->fix perm 3. Permeabilization Wash with PBS, then add 0.5% Triton X-100 for 10 min. (Creates pores in membranes for reagent entry) fix->perm block 4. Blocking (Optional) Incubate with 3% BSA in PBS. (Reduces non-specific background) perm->block click 5. Click Reaction Incubate with fresh CuAAC cocktail for 30-60 min at RT, protected from light. (Catalytic cycle forms the triazole linkage) block->click wash 6. Washing Wash 3x with PBS. (Removes unreacted reagents) click->wash mount 7. Mounting & Imaging Mount coverslip on slide with antifade medium. (Prepares sample for microscopy) wash->mount

Caption: Step-by-step workflow for labeling azide-modified cells using CuAAC.

Procedural Steps:

  • Cell Preparation: Wash azide-labeled cells twice with PBS.

  • Fixation: Add 4% PFA and incubate for 15 minutes at room temperature. Causality: PFA cross-links cellular components, locking them in place and preserving morphology.

  • Permeabilization: Wash twice with PBS. Add 0.5% Triton X-100 and incubate for 10 minutes. Causality: Triton X-100 is a detergent that creates pores in cellular membranes, allowing the relatively large click chemistry reagents to enter the cell.

  • Click Reaction: Wash twice with PBS. Prepare the CuAAC cocktail immediately before use. Add the components in order: buffer, alkyne probe, CuSO₄, and finally sodium ascorbate. Adding ascorbate last is critical as it reduces Cu(II) to the active Cu(I) state, initiating the reaction.[10] The optional ligand protects biomolecules from damage by reactive oxygen species and accelerates the reaction.[10][21]

  • Incubation: Add the cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing & Imaging: Wash the cells three times with PBS. Mount the coverslip onto a microscope slide with an appropriate antifade mounting medium and proceed with fluorescence microscopy.

Protocol 2: Determination of Reaction Kinetics via Fluorescence Quenching

Rationale: To objectively compare probes, one must quantify their reaction rates. This protocol uses a fluorogenic azide (one whose fluorescence is quenched) that becomes brightly fluorescent upon reaction with an alkyne. By monitoring the increase in fluorescence over time, the second-order rate constant can be determined.[10] This provides a self-validating system to assess probe performance.

Materials:

  • Fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin)

  • Alkyne probe to be tested (e.g., this compound)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • For CuAAC: CuSO₄, sodium ascorbate, ligand

  • 96-well plate (black, clear bottom)

  • Plate reader with fluorescence capabilities

Procedure:

  • Reagent Preparation: Prepare stock solutions of the fluorogenic azide and the alkyne probe in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, set up reactions under pseudo-first-order conditions, where the alkyne probe is in large excess (at least 10-fold) over the fluorogenic azide. This simplifies the rate law calculation.

  • Kinetic Measurement:

    • Dispense the buffer and the excess alkyne probe into the wells.

    • Initiate the reaction by adding the limiting fluorogenic azide (and the copper/ascorbate/ligand mix for CuAAC).

    • Immediately place the plate in a plate reader and begin monitoring the fluorescence increase at the appropriate excitation/emission wavelengths for the fluorophore over time.

  • Data Analysis:

    • Plot fluorescence intensity versus time. The data should fit to a pseudo-first-order exponential curve.

    • From this curve, extract the observed rate constant (k_obs).

    • Repeat the experiment with several different concentrations of the excess alkyne probe.

    • Plot k_obs versus the concentration of the alkyne probe. The slope of the resulting line is the second-order rate constant (k₂) for the reaction, providing a quantitative measure of the probe's reactivity.

Conclusion and Future Outlook

The field of bioorthogonal chemistry is dynamic, with continuous innovation in probe design.[9] While simple terminal alkynes and strained cyclooctynes form the bedrock of current methodologies, the future lies in the development of multi-functional probes.

This compound, with its dual alkyne and aldehyde handles, exemplifies this next generation of chemical tools. It offers the potential for more complex, sequential labeling experiments that can unravel intricate biological processes. While its performance in CuAAC reactions is expected to be robust, its true value will be realized in applications that leverage its unique aldehyde functionality. As researchers continue to push the boundaries of molecular imaging, such "smart" probes will become indispensable, allowing for a level of experimental control and sophistication previously unattainable. The experimental frameworks provided here offer a starting point for any researcher looking to evaluate and implement these next-generation tools in their own work.

References

A Comparative Guide to Control Experiments for 5-Ethynyl-2-hydroxybenzaldehyde-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals leveraging the power of chemical probes, ensuring the validity and reproducibility of experimental data is paramount. 5-Ethynyl-2-hydroxybenzaldehyde (5E2HBA) has emerged as a versatile covalent probe, particularly in the field of activity-based protein profiling (ABPP). Its utility stems from two key chemical features: a reactive salicylaldehyde moiety that can form covalent Schiff base linkages with nucleophilic residues (primarily lysine) on proteins, and a bioorthogonal ethynyl handle that allows for subsequent "click" chemistry conjugation to a reporter tag, such as a fluorophore or biotin.

The Foundation of Trust: A Framework for Assay Validation

The validation of any chemical probe experiment rests on a logical framework designed to systematically eliminate alternative explanations for an observed signal.[1][2] For 5E2HBA, the goal is to prove that the resulting fluorescence or enrichment is a direct consequence of the probe's specific, activity-dependent covalent reaction with its intended biological target(s). This requires dissecting the signal into its component parts: the specific signal, non-specific binding, and background noise. The controls described herein are designed to isolate and measure each of these components.

cluster_Validation Assay Validation Framework cluster_Controls Essential Control Categories TotalSignal Total Observed Signal Negative Negative Controls (Define Baseline) TotalSignal->Negative Deconvoluted by Positive Positive Controls (Confirm Viability) TotalSignal->Positive Deconvoluted by Specificity Specificity Controls (Prove On-Target) TotalSignal->Specificity Deconvoluted by

Caption: A logical framework for validating 5E2HBA assay data.

Negative Controls: Establishing a Credible Baseline

A. Vehicle-Only Control
  • Causality & Rationale: 5E2HBA is typically dissolved in an organic solvent like DMSO. This control assesses if the vehicle itself alters cellular health, protein expression, or contributes to the background signal, ensuring that observed effects are due to the probe, not its solvent.

  • Expected Outcome: Signal should be equivalent to untreated samples and represent the basal level of autofluorescence.

B. Unstained (No-Probe) Control
  • Causality & Rationale: Biological samples contain endogenous molecules that fluoresce naturally, a phenomenon known as autofluorescence.[3][4] Common sources include metabolic cofactors (NADH, flavins) and structural proteins (collagen, elastin).[5] This control measures the intrinsic fluorescence of the sample under the specific imaging conditions used, providing a true baseline of background noise.[6][7]

  • Expected Outcome: This sample defines the absolute background. Any signal above this level in other samples is attributable to the added reagents.

C. Inactive Analog Control
  • Causality & Rationale: This is arguably the most critical negative control for validating a covalent probe.[8][9] It uses a molecule that is structurally almost identical to 5E2HBA but lacks the key reactive group—the aldehyde. A suitable analog, such as 5-Ethynyl-2-methoxytoluene (where the aldehyde is replaced by a methyl group and the hydroxyl by a methoxy to prevent alternative reactivity), should share the same off-target profile but be unable to form a Schiff base.[10] A significant signal reduction with the active probe compared to this control strongly suggests that the labeling is dependent on the specific covalent chemistry.

  • Expected Outcome: The signal should be dramatically reduced compared to the 5E2HBA-treated sample, ideally approaching the level of the unstained control. A high signal indicates non-covalent, non-specific binding.

Table 1: Comparison of Negative Control Experiments

Control TypePurposeKey Parameter MeasuredInterpretation of High Signal
Vehicle-Only Assess solvent effectsVehicle-induced signal changesSolvent is cytotoxic or fluorescent
Unstained Measure native fluorescenceAutofluorescenceHigh intrinsic background in sample
Inactive Analog Test for covalent reactivityNon-specific/non-covalent bindingProbe scaffold has high non-specific affinity
Protocol 1: General Workflow for Negative Controls (Cell-Based Assay)
  • Plate Cells: Seed cells in a multi-well imaging plate and grow to desired confluency.

  • Treatment:

    • Well A (Unstained): Add cell culture medium only.

    • Well B (Vehicle): Add medium containing the final concentration of DMSO (or other vehicle) used for the probe.

    • Well C (Inactive Analog): Treat cells with the inactive analog at the same final concentration as 5E2HBA.

    • Well D (Active Probe): Treat cells with 5E2HBA.

  • Incubate: Incubate for the desired time (e.g., 1-4 hours) under standard cell culture conditions.

  • Wash: Gently wash cells 2-3 times with PBS to remove unbound probe.

  • Fix & Permeabilize: Fix with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100 in PBS.

  • Click Reaction: Prepare a click chemistry reaction cocktail (e.g., containing an Azide-Fluorophore, copper catalyst, and ligand) and add to all wells. Incubate as per the reagent manufacturer's protocol (typically 30-60 minutes at room temperature, protected from light).

  • Wash & Image: Wash cells thoroughly to remove click reagents. Add a nuclear counterstain (e.g., DAPI) if desired. Image all wells using identical acquisition settings (laser power, gain, exposure time).

cluster_Workflow Negative Control Workflow Start Plate Cells Treat Parallel Treatments Start->Treat Probe 5E2HBA Treat->Probe Inactive Inactive Analog Treat->Inactive Vehicle Vehicle (DMSO) Treat->Vehicle Unstained No Treatment Treat->Unstained Process Wash -> Fix -> Permeabilize Probe->Process Inactive->Process Vehicle->Process Unstained->Process Click Click Reaction (Add Azide-Fluorophore) Process->Click Image Image All Wells (Identical Settings) Click->Image

Caption: Parallel workflow for executing negative controls.

Positive Controls: Verifying Assay Competency

Positive controls are designed to confirm that the assay is capable of detecting the target interaction if it occurs.[11][12] They validate the experimental procedure, reagents, and the biological responsiveness of the system.

  • Causality & Rationale: If a known or putative target of 5E2HBA has been identified, using a cell line engineered to overexpress this target serves as an excellent positive control.[13] The increased concentration of the target protein should lead to a proportionally higher signal, confirming that the probe can successfully label its target and that the detection system is working with sufficient sensitivity.

  • Expected Outcome: A significantly higher fluorescence signal in the overexpressing cells compared to wild-type (WT) or empty-vector control cells treated under the same conditions.

Table 2: Comparison of Positive Control Strategies

Control StrategyPurposeKey Parameter MeasuredInterpretation of No Signal Increase
Target Overexpression Validate probe-target binding & assay sensitivitySignal increase relative to WTProbe does not label the target, or assay is not sensitive enough
Pathway Stimulation Confirm biological relevanceSignal change post-stimulationTarget activity is not modulated by the stimulus, or probe is not activity-dependent
Protocol 2: Target Overexpression Positive Control
  • Cell Culture: Co-culture wild-type (or empty-vector transfected) cells and cells stably overexpressing the protein of interest. Alternatively, seed in separate wells.

  • Probe Treatment: Treat both cell populations with the same concentration of 5E2HBA for the same duration.

  • Processing: Follow steps 4-8 from Protocol 1 (Wash, Fix, Click, Image).

  • Analysis: Quantify the mean fluorescence intensity per cell for both populations. The signal in the overexpression cells should be statistically significantly higher than in the control cells.

Specificity Controls: Demonstrating On-Target Engagement

Perhaps the most sophisticated controls, specificity assays are designed to prove that the probe's signal is generated from binding to the intended target and not from random, off-target reactions.

  • Causality & Rationale: The competition assay is the gold standard for demonstrating target engagement.[14][15] The principle is simple: if 5E2HBA binds to a specific site on a target protein, pre-treating the sample with an excess of a known, unlabeled ligand or inhibitor that binds to the same site will occupy it.[16][17] When 5E2HBA is subsequently added, it will be unable to bind, resulting in a significant reduction in signal. This demonstrates that the probe binding is specific and displaceable.

  • Expected Outcome: A dose-dependent decrease in the 5E2HBA-derived signal in samples pre-treated with the competitor molecule compared to those without.

Table 3: Comparison of Specificity Control Experiments

Control TypePurposeKey Parameter MeasuredInterpretation of No Signal Change
Competition Assay Confirm specific, displaceable bindingSignal reduction with competitorProbe is binding non-specifically or to a different site than the competitor
Orthogonal Probe Rule out scaffold-specific off-targetsConcordant labeling/phenotypeThe observed effect is likely an artifact of the 5E2HBA chemical structure
Protocol 3: Competition Assay Workflow
  • Plate Cells: Seed cells as in previous protocols.

  • Pre-incubation: Treat cells with varying concentrations of the competitor compound (e.g., 10-100 fold molar excess over the probe) for a sufficient time to allow target binding (e.g., 1 hour). Include a "no competitor" control well.

  • Probe Addition: Add 5E2HBA to all wells (including the "no competitor" control) at its final working concentration. Do not wash out the competitor.

  • Incubate: Incubate for the standard probe labeling time.

  • Processing & Analysis: Follow steps 4-8 from Protocol 1 (Wash, Fix, Click, Image). Quantify the fluorescence and plot it as a function of competitor concentration to observe displacement.

cluster_Competition Competition Assay Logic Start Live Cells with Target Protein BindingSite Target Binding Site Start->BindingSite Pretreat Pre-treat with excess unlabeled competitor Competitor Competitor Pretreat->Competitor Blocked Binding Site Blocked BindingSite->Blocked Competitor->BindingSite Occupies Probe Add 5E2HBA Probe->Blocked Cannot Bind Result Reduced Signal Blocked->Result

Caption: The mechanism of a successful competition assay.

Conclusion: An Integrated Approach to Data Integrity

No single control is sufficient to fully validate a this compound-based assay. Instead, a thoughtful combination of negative, positive, and specificity controls is required to build a compelling and scientifically sound story. By systematically ruling out artifacts from solvents, autofluorescence, and non-specific binding, while simultaneously confirming assay viability and on-target engagement, researchers can have high confidence in their data. Adhering to this rigorous, multi-faceted approach is not merely best practice; it is essential for generating the trustworthy, reproducible results that drive scientific progress and therapeutic innovation.

References

A Comparative Guide to the Stability of Triazole Linkages Derived from 5-Ethynyl-2-hydroxybenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and materials science, the covalent linkage of molecular entities is a cornerstone of innovation. The stability of these linkages is paramount, dictating the efficacy, longevity, and safety of the final product. Among the plethora of conjugation chemistries, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of "click chemistry," has risen to prominence for its efficiency in forming the robust 1,2,3-triazole ring.[1] This guide provides an in-depth, objective comparison of the stability of the triazole linkage, with a specific focus on those derived from reactions involving 5-ethynyl-2-hydroxybenzaldehyde, against other common bioorthogonal linkages.

The 1,2,3-triazole ring is not merely a passive connector; its inherent physicochemical properties, including a significant dipole moment and hydrogen-bond accepting capabilities, contribute to the overall characteristics of the conjugate.[2] Its exceptional stability across a wide range of chemical and biological conditions makes it a preferred choice for applications demanding enduring molecular connections.[3]

The Unwavering Stability of the 1,2,3-Triazole Linkage

The 1,2,3-triazole ring is widely recognized for its remarkable stability, a key advantage for its use in drug design and bioconjugation.[4][3] This stability extends across various stressors, including acidic and basic hydrolysis, enzymatic degradation, and redox conditions.[5][6]

  • Resistance to Hydrolysis: The triazole ring is exceptionally resistant to hydrolysis under both acidic and basic conditions.[3][6] This resilience is crucial for applications where the conjugate is exposed to varying pH environments, such as within different cellular compartments or during formulation.

  • Enzymatic Stability: A significant advantage of the triazole linkage is its high resistance to enzymatic cleavage.[1][5] Unlike amide bonds, which are susceptible to proteases, the triazole ring is not recognized as a substrate by most endogenous enzymes, contributing to a longer in vivo half-life of triazole-linked bioconjugates.[2][7]

  • Redox Stability: The triazole linkage is also stable under reducing and oxidizing conditions, which is important for intracellular applications where the redox environment can be challenging for other functional groups.[5][8]

  • Thermal Stability: The triazole ring generally exhibits good thermal stability.[9][10] However, it's important to note that the presence of adjacent functional groups, such as esters, can influence the overall thermal degradation profile of the molecule.[9][11]

Comparative Stability Analysis: Triazole vs. Alternative Linkages

To provide a clear perspective on the superior stability of the triazole linkage, the following table summarizes its performance in comparison to other commonly used bioconjugation linkages.

LinkageHydrolytic Stability (Acidic/Basic)Enzymatic StabilityRedox StabilityKey Considerations
1,2,3-Triazole Highly Stable [3][6]Highly Stable [2]Highly Stable [5][8]Exceptional overall stability, formed via efficient "click" chemistry.
AmideStableSusceptible to Proteases[2]StableThe natural peptide bond, but its enzymatic lability can be a drawback.[7]
EsterLabileSusceptible to EsterasesStableOften used for prodrugs where controlled release is desired.
ThioetherHighly StableHighly StableStableA very robust linkage, but formation chemistry can be less efficient than CuAAC.[1]
OximeGenerally StableGenerally StableStableStable linkage, but formation can be slower than CuAAC.[12]
HydrazonepH-dependent StabilityGenerally StableStableCleavable under acidic conditions, useful for drug delivery systems.
Experimental Protocols for Assessing Linkage Stability

To empirically validate the stability of a triazole linkage derived from this compound, a series of forced degradation studies are recommended.[4]

  • Preparation of Test Solutions: Prepare buffer solutions at various pH values (e.g., pH 2, 7.4, and 9).

  • Incubation: Dissolve the triazole-linked compound in each buffer to a final concentration of 1 mg/mL. Incubate the solutions at a controlled temperature (e.g., 37°C or 50°C).

  • Time-Point Analysis: At predetermined time points (e.g., 0, 2, 6, 12, 24, and 48 hours), withdraw an aliquot from each solution.

  • LC-MS Analysis: Analyze the aliquots by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to quantify the amount of intact compound remaining.

  • Data Interpretation: Plot the percentage of intact compound versus time to determine the degradation kinetics at each pH.

  • Enzyme Selection: Choose relevant enzymes based on the intended biological environment (e.g., human liver microsomes, plasma, or specific proteases).

  • Incubation: Incubate the triazole-linked compound with the selected enzyme preparation in a suitable buffer at 37°C.

  • Time-Point Analysis: At various time intervals, quench the enzymatic reaction (e.g., by adding a strong acid or organic solvent).

  • LC-MS Analysis: Analyze the samples by HPLC-MS to measure the concentration of the parent compound.

  • Data Interpretation: Calculate the metabolic half-life of the compound in the presence of the enzyme.

Visualizing the Formation and Stability Assessment Workflow

To further clarify the processes involved, the following diagrams illustrate the formation of the triazole linkage and the experimental workflow for its stability assessment.

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product This compound This compound Stable 1,2,3-Triazole Linkage Stable 1,2,3-Triazole Linkage This compound->Stable 1,2,3-Triazole Linkage Azide-containing Molecule Azide-containing Molecule Azide-containing Molecule->Stable 1,2,3-Triazole Linkage Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Stable 1,2,3-Triazole Linkage caption CuAAC Reaction for Triazole Linkage Formation.

Caption: CuAAC Reaction for Triazole Linkage Formation.

Stability_Workflow Start Start Triazole-Linked Compound Triazole-Linked Compound Start->Triazole-Linked Compound Forced Degradation Studies Forced Degradation Studies Triazole-Linked Compound->Forced Degradation Studies Hydrolytic Stability Hydrolytic Stability Forced Degradation Studies->Hydrolytic Stability Enzymatic Stability Enzymatic Stability Forced Degradation Studies->Enzymatic Stability Redox Stability Redox Stability Forced Degradation Studies->Redox Stability LC-MS Analysis LC-MS Analysis Hydrolytic Stability->LC-MS Analysis Enzymatic Stability->LC-MS Analysis Redox Stability->LC-MS Analysis Data Analysis & Comparison Data Analysis & Comparison LC-MS Analysis->Data Analysis & Comparison Conclusion Conclusion Data Analysis & Comparison->Conclusion caption Workflow for Assessing Triazole Linkage Stability.

Caption: Workflow for Assessing Triazole Linkage Stability.

Conclusion

The 1,2,3-triazole linkage, readily formed through the CuAAC reaction with precursors like this compound, stands out for its exceptional stability. It is highly resistant to hydrolytic, enzymatic, and redox degradation, making it an ideal linker for bioconjugates that require a long in vivo half-life and robust performance.[1] While other linkages may be suitable for specific applications requiring controlled cleavage, the triazole offers unparalleled stability for creating enduring molecular architectures. The choice of linker will ultimately depend on the specific application, with factors such as the desired pharmacokinetic profile and any requirements for controlled release influencing the final decision.[1]

References

A Researcher's Guide to the Quantitative Analysis of 5-Ethynyl-2-hydroxybenzaldehyde (EHB) Incorporation into Biomolecules

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the precise measurement of biomolecular dynamics, 5-Ethynyl-2-hydroxybenzaldehyde (EHB) has emerged as a versatile metabolic probe. Its terminal alkyne group allows for bioorthogonal ligation to a variety of reporter molecules via "click chemistry," enabling the quantification of its incorporation into newly synthesized biomolecules. This guide provides an in-depth, objective comparison of the primary quantitative techniques available, supported by experimental data and field-proven insights to aid in selecting the optimal method for your research needs.

Introduction to this compound (EHB) as a Bioorthogonal Probe

This compound is a small, cell-permeable molecule that can be metabolically incorporated into various biomolecular pathways. The presence of the ethynyl (alkyne) group provides a bioorthogonal handle for subsequent chemical modification, most commonly through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[1] The choice of the subsequent analytical technique dictates the reporter molecule to be "clicked" onto the EHB-labeled biomolecule. This guide will compare three major quantitative approaches: Mass Spectrometry, Fluorescence-Based Detection, and Stimulated Raman Scattering (SRS) Microscopy.

Comparative Analysis of Quantitative Methodologies

The selection of a quantitative method is a critical decision that hinges on factors such as the required sensitivity, the complexity of the biological sample, available instrumentation, and the specific biological question being addressed. Each technique offers a unique set of advantages and limitations.

FeatureMass Spectrometry (MS)Fluorescence-Based MethodsStimulated Raman Scattering (SRS)
Principle Identification and quantification of labeled peptides/biomolecules based on mass-to-charge ratio.Detection of light emission from a fluorescent probe attached to the labeled biomolecule.Direct, label-free detection of the characteristic vibrational frequency of the alkyne bond.
Sensitivity High (attomole to femtomole).[2][3]Moderate to High (picomole to femtomole).[4]Moderate (micromolar).[5][6]
Dynamic Range Wide (3-5 orders of magnitude).[7]Moderate (2-3 orders of magnitude).Linear concentration dependence.[5][6]
Specificity Very High (based on precursor mass and fragmentation pattern).Moderate (potential for background fluorescence).Very High (alkyne vibration is in a silent region of the cellular Raman spectrum).[8][9]
Throughput High (with modern LC-MS/MS systems).High (plate-based assays, in-gel fluorescence).Lower (requires point-by-point scanning for imaging).
Spatial Resolution None (bulk analysis).High (sub-cellular localization with microscopy).High (diffraction-limited, ~300 nm).
Sample Prep Extensive (lysis, digestion, enrichment).[10]Moderate (lysis, click reaction, washing).[11]Minimal (cell culture with probe).
Key Advantage Unambiguous identification and site-specific localization of the modification.Accessibility and suitability for high-throughput screening and imaging.Label-free, live-cell imaging and quantification without fixation or chemical reporters.
Key Limitation Complex workflow and data analysis.Indirect quantification, potential for phototoxicity and probe-induced artifacts.Lower sensitivity compared to MS and fluorescence, requires specialized laser and microscope setup.

In-Depth Methodological Workflows and Protocols

Quantitative Mass Spectrometry-Based Proteomics

Mass spectrometry offers unparalleled specificity for identifying and quantifying EHB-labeled proteins and even pinpointing the exact site of modification. The general workflow involves metabolic labeling, cell lysis, click chemistry with an azide-biotin probe, enrichment of biotinylated proteins, and finally, analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][12]

Experimental Workflow: Quantitative Proteomics of EHB-labeled Proteins

G cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A Metabolic Labeling with EHB B Cell Lysis & Protein Extraction A->B Harvest cells C Click Chemistry with Azide-Biotin B->C Protein lysate D Enrichment of Biotinylated Proteins (e.g., Streptavidin beads) C->D Biotinylated proteins E On-bead Tryptic Digestion D->E Enriched proteins F LC-MS/MS Analysis E->F Eluted peptides G Data Analysis & Quantification F->G MS/MS spectra

Caption: Workflow for quantitative mass spectrometry of EHB-labeled proteins.

Detailed Protocol: Quantitative Proteomics

  • Metabolic Labeling: Culture cells in the presence of an optimized concentration of EHB for a desired period to allow for incorporation into newly synthesized proteins.

  • Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse cells in a buffer containing detergents (e.g., SDS) and protease inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA).

  • Click Chemistry: To 1 mg of protein lysate, add the click chemistry reaction cocktail containing an azide-functionalized biotin probe, a copper(I) source (e.g., CuSO₄ and a reducing agent like TCEP), and a copper chelating ligand (e.g., TBTA).[11] Incubate for 1 hour at room temperature.

  • Protein Precipitation: Precipitate the protein to remove excess reaction reagents.

  • Enrichment: Resuspend the protein pellet and add streptavidin-coated magnetic beads to capture the biotinylated proteins.[13] Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer containing trypsin and incubate overnight at 37°C to digest the enriched proteins into peptides.

  • LC-MS/MS Analysis: Elute the peptides and analyze them using a high-resolution mass spectrometer. Peptides can be quantified using label-free methods (based on peptide intensity) or by using isobaric tags (e.g., TMT) for relative quantification between different samples.[7][14]

  • Data Analysis: Use specialized software to identify the EHB-modified peptides and quantify their abundance across different samples.

Fluorescence-Based Quantification

Fluorescence-based methods are highly versatile and can be adapted for both bulk quantification in a plate reader and for microscopic visualization of EHB incorporation within cells. The workflow involves a click reaction with a fluorescent azide probe.

Experimental Workflow: Fluorescence-Based Quantification

G cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation & Reaction cluster_analysis Analysis A Metabolic Labeling with EHB B Cell Lysis (for in-gel/plate reader) or Fixation & Permeabilization (for microscopy) A->B C Click Chemistry with Fluorescent Azide B->C D In-gel Fluorescence Scanning, Plate Reader Measurement, or Fluorescence Microscopy C->D E Image/Data Analysis & Quantification D->E

Caption: General workflow for fluorescence-based quantification of EHB incorporation.

Detailed Protocol: In-Gel Fluorescence Quantification

  • Metabolic Labeling and Lysis: Follow steps 1-3 from the mass spectrometry protocol.

  • Click Chemistry: To 50-100 µg of protein lysate, add the click reaction cocktail containing a fluorescent azide (e.g., azide-rhodamine), a copper(I) source, and a chelating ligand.[11] Incubate for 1 hour at room temperature.

  • Protein Precipitation: Precipitate the labeled proteins using methanol/chloroform to remove unreacted fluorescent probe.

  • SDS-PAGE: Resuspend the protein pellet in SDS-PAGE loading buffer, run on a polyacrylamide gel.

  • In-Gel Fluorescence Scanning: Scan the gel using a fluorescence imager at the appropriate excitation and emission wavelengths for the chosen fluorophore.[15]

  • Quantification: Quantify the fluorescence intensity of the protein bands or the entire lane using image analysis software. Normalize to total protein loading as determined by Coomassie staining of the same gel.[11]

Stimulated Raman Scattering (SRS) Microscopy

SRS microscopy is a powerful, label-free technique for imaging and quantifying the incorporation of alkyne-tagged molecules in live cells. It directly probes the vibrational signature of the ethynyl group, which has a unique Raman peak in a silent region of the cellular spectrum, thus providing high specificity without the need for a reporter molecule.[8][9]

Experimental Workflow: SRS Microscopy

G cluster_cell_culture Cell Culture & Labeling cluster_analysis Analysis A Metabolic Labeling with EHB in imaging dish B Live-cell SRS Microscopy A->B Direct imaging C Image Analysis & Quantification B->C SRS signal intensity

Caption: Simplified workflow for SRS microscopy of EHB-labeled biomolecules.

Detailed Protocol: SRS Microscopy Quantification

  • Cell Culture and Labeling: Plate cells on glass-bottom dishes suitable for high-resolution microscopy. Culture cells with EHB at the desired concentration and for the appropriate duration.

  • SRS Microscopy Setup: Use a stimulated Raman scattering microscope equipped with two picosecond lasers. Tune the pump and Stokes beams so that their energy difference matches the vibrational frequency of the alkyne bond (typically around 2125 cm⁻¹).[6]

  • Image Acquisition: Acquire SRS images of the live cells at the alkyne frequency. As a control, acquire images at an off-resonance frequency to ensure the signal is specific to the alkyne tag.[9]

  • Quantification: The intensity of the SRS signal is directly proportional to the concentration of the alkyne tags.[6] Measure the mean SRS signal intensity within regions of interest (e.g., whole cells or specific organelles) to quantify the relative amount of EHB incorporation. A calibration curve can be generated using known concentrations of an alkyne-containing standard to estimate the absolute concentration.

Comparison with Alternative Metabolic Probes

While EHB is a valuable tool, several other alkyne- or azide-containing metabolic probes are available for studying different biological processes. The choice of probe depends on the specific biomolecule class of interest.

ProbeTarget Biomolecule ClassKey AdvantageReference
5-Ethynyl-2'-deoxyuridine (EdU) DNAHighly specific for newly synthesized DNA, widely used for proliferation assays.[1]
Azidohomoalanine (AHA) ProteinsA methionine analog that is incorporated into newly synthesized proteins.[1]
Alkynyl-functionalized fatty acids (e.g., Alk-16) LipidsAllows for the study of protein lipidation.[11]
Alkynyl-functionalized sugars (e.g., Ac₄ManNAl) GlycansEnables the labeling and study of glycoproteins.[16]
5-Ethynyluridine (EU) RNAIncorporated into newly synthesized RNA for transcription analysis.[17]

The aldehyde group in EHB may offer additional functionalities, such as the potential for secondary reactions or specific interactions within the cellular environment, which could be an area for further investigation and may provide unique advantages over simpler alkyne probes.

Conclusion and Future Perspectives

The quantitative analysis of this compound incorporation into biomolecules is a powerful approach to dissect complex biological processes. Mass spectrometry provides the most detailed and specific quantitative data, making it the gold standard for in-depth proteomics studies. Fluorescence-based methods offer a more accessible and high-throughput alternative, particularly well-suited for microscopy and screening applications. Stimulated Raman Scattering microscopy represents the cutting edge of this field, enabling label-free, real-time quantification in living cells.

The choice of methodology should be carefully considered based on the specific research question, available resources, and the level of quantitative detail required. As instrumentation and probe chemistries continue to evolve, the precision and scope of these techniques will undoubtedly expand, offering even deeper insights into the dynamic world of biomolecules.

References

The Gold Standard vs. a Chemical Curiosity: A Comparative Guide to 5-ethynyl-2'-deoxyuridine (EdU) and 5-Ethynyl-2-hydroxybenzaldehyde for Proliferation Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise measurement of cell proliferation is a cornerstone of experimental biology. The choice of assay can profoundly influence experimental outcomes, demanding a nuanced understanding of the available methodologies. This guide provides an in-depth comparison between the widely adopted and validated 5-ethynyl-2'-deoxyuridine (EdU) assay and an inquiry into the potential, or lack thereof, of 5-Ethynyl-2-hydroxybenzaldehyde as a viable alternative for monitoring cell proliferation. While EdU has emerged as the gold standard, this guide will explore the fundamental chemical and biological principles that underscore its utility and contrast them with the hypothetical application of this compound, for which there is a notable absence of established use in this context.

Part 1: 5-ethynyl-2'-deoxyuridine (EdU) - The Modern Standard for Proliferation Assays

5-ethynyl-2'-deoxyuridine (EdU) is a nucleoside analog of thymidine, a fundamental building block of DNA.[1][2][3] During the S-phase of the cell cycle, actively dividing cells incorporate EdU into their newly synthesized DNA.[1][2] The key to EdU's utility lies in its terminal alkyne group, which facilitates a highly specific and efficient covalent reaction with a fluorescently labeled azide probe. This bioorthogonal reaction, known as "click chemistry" (specifically, a copper(I)-catalyzed azide-alkyne cycloaddition or CuAAC), forms a stable triazole linkage, allowing for robust and sensitive detection of proliferating cells.[1][2]

The EdU assay has largely supplanted the older 5-bromo-2'-deoxyuridine (BrdU) method due to several key advantages. The BrdU assay requires harsh DNA denaturation steps (using acid or heat) to expose the incorporated brominated nucleoside to a specific antibody.[4] This process can damage cellular morphology, destroy epitopes for co-staining, and introduce variability.[5] In contrast, the small size of the azide probe used in the EdU assay allows it to readily access the incorporated EdU without the need for DNA denaturation, preserving the structural integrity of the cell and its components.[1][2][6]

Mechanism of EdU Incorporation and Detection

The workflow for an EdU proliferation assay is straightforward and can be completed in a fraction of the time required for a BrdU assay.

EdU_Mechanism cluster_cell Living Cell (S-Phase) cluster_detection Detection (Post-Fixation) EdU EdU (Thymidine Analog) DNA_Polymerase DNA Polymerase EdU->DNA_Polymerase Uptake Genomic_DNA Newly Synthesized DNA DNA_Polymerase->Genomic_DNA Incorporation Fixed_DNA EdU-Labeled DNA Genomic_DNA->Fixed_DNA Fixation & Permeabilization Click_Reaction Click Chemistry (CuSO4, Fluorescent Azide) Fixed_DNA->Click_Reaction Fluorescent_Signal Fluorescently Labeled DNA Click_Reaction->Fluorescent_Signal Microscopy_or_FACS Fluorescence Microscopy or Flow Cytometry Fluorescent_Signal->Microscopy_or_FACS Analysis

Caption: Mechanism of EdU incorporation and detection.

Advantages and Disadvantages of the EdU Assay
Feature5-ethynyl-2'-deoxyuridine (EdU)
Mechanism Incorporation of a thymidine analog into newly synthesized DNA, followed by "click chemistry" detection.[1][2]
Protocol Simple, fast (typically under 2 hours post-labeling), and does not require DNA denaturation.[7]
Sensitivity High sensitivity and low background, allowing for clear identification of proliferating cells.[7]
Multiplexing Compatible with immunofluorescence (IF), immunohistochemistry (IHC), and fluorescent protein analysis due to the mild reaction conditions.[2][8]
Toxicity Can exhibit cytotoxicity and genotoxicity at higher concentrations or with prolonged exposure, which needs to be empirically determined for each cell type.[9][10][11]
Applications Widely used for in vitro and in vivo proliferation studies, including flow cytometry, high-content screening, and tissue analysis.[8][12]

Part 2: this compound - A Hypothetical Consideration

In stark contrast to the wealth of data supporting the use of EdU, there is a conspicuous absence of scientific literature describing the use of this compound for cell proliferation assays. Its chemical structure, featuring an ethynyl group, a hydroxyl group, and a benzaldehyde moiety, suggests a reactivity profile that is not readily amenable to tracking DNA synthesis.

Analyzing the Chemical Moieties
  • Ethynyl Group: While this group is the reactive handle for click chemistry in EdU, its presence on a benzene ring in this compound does not confer a mechanism for its incorporation into DNA. The cellular machinery for DNA synthesis specifically recognizes nucleoside structures, which this compound is not.[6]

  • Benzaldehyde Group: Aldehydes are reactive functional groups that can participate in various cellular reactions, often with proteins.[1][13] Benzaldehyde and its derivatives have been studied for their potential cytotoxic and anti-proliferative effects, which would confound any attempt to use them as inert proliferation markers.[7][9] Indeed, some probes are designed to react with cellular aldehydes as markers of oxidative stress, not proliferation.[1][14]

  • Hydroxybenzaldehyde Core: This phenolic aldehyde structure is not a substrate for DNA polymerases. There is no known metabolic pathway that would lead to its specific incorporation into newly synthesized DNA in a manner proportional to cell division.

A Hypothetical (and Flawed) Proliferation Assay

One could speculate a multi-step, indirect assay where proliferating cells might exhibit a change in a metabolic pathway that could be detected by this compound. However, this would be a highly speculative and unvalidated approach, fraught with potential artifacts and a lack of specificity. The inherent reactivity of the aldehyde group would likely lead to non-specific labeling of various cellular components, making it impossible to distinguish proliferating from non-proliferating cells with any degree of confidence.

Hypothetical_Mechanism Molecule 5-Ethynyl-2- hydroxybenzaldehyde Cell Cell Molecule->Cell NonSpecific_Binding Non-specific binding to proteins and other cellular components Cell->NonSpecific_Binding Aldehyde Reactivity DNA_Synthesis DNA Synthesis (Proliferation) DNA_Synthesis->Cell Confounded_Signal Confounded Signal NonSpecific_Binding->Confounded_Signal

Caption: Hypothetical and likely flawed mechanism of this compound in a cellular context.

Comparative Summary

Feature5-ethynyl-2'-deoxyuridine (EdU)This compound
Principle Direct measurement of DNA synthesis.[1][15]No established principle for proliferation assays.
Specificity High for S-phase cells.[1]Likely low due to non-specific aldehyde reactivity.[1][13]
Validation Extensively validated in thousands of publications.No validation data available for proliferation assays.
Protocol Standardized, robust, and commercially available kits.[13][16]No established protocol.
Recommendation Gold standard for modern proliferation assays.Not recommended for proliferation assays.

Experimental Protocols

EdU Cell Proliferation Assay for Fluorescence Microscopy

This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.

  • Cell Seeding: Plate cells on coverslips in a multi-well plate at a density that will ensure they are in logarithmic growth phase at the time of the assay.

  • EdU Labeling:

    • Prepare a 10 mM stock solution of EdU in DMSO.

    • Dilute the EdU stock solution in complete cell culture medium to a final working concentration (typically 10 µM).

    • Remove the old medium from the cells and add the EdU-containing medium.

    • Incubate for a duration appropriate for your cell type (e.g., 1-2 hours for rapidly dividing cells). This step may require optimization.

  • Fixation and Permeabilization:

    • Remove the EdU-containing medium and wash the cells twice with PBS.

    • Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.[16]

    • Remove the fixative and wash twice with 3% BSA in PBS.

    • Permeabilize the cells with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.[16]

  • Click-iT® Reaction:

    • Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. This typically involves adding a fluorescent azide and a copper(I) catalyst to a reaction buffer. Use the reaction cocktail within 15 minutes of preparation. [13]

    • Remove the permeabilization buffer and wash the cells twice with 3% BSA in PBS.

    • Add the Click-iT® reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[13][16]

  • Washing and Counterstaining:

    • Remove the reaction cocktail and wash the cells once with 3% BSA in PBS.

    • (Optional) If desired, you can now proceed with antibody staining for other cellular targets.

    • Stain the nuclei with a DNA dye such as Hoechst 33342 or DAPI.

    • Wash the cells twice with PBS.

  • Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope with the appropriate filter sets.

EdU Cell Proliferation Assay for Flow Cytometry

This protocol provides a general workflow for analyzing EdU incorporation by flow cytometry.

  • Cell Culture and EdU Labeling:

    • Culture cells in suspension or harvest adherent cells.

    • Add EdU to the culture medium at a final concentration of 10 µM and incubate for the desired time.

  • Cell Harvest and Fixation:

    • Harvest the cells and wash them with 1% BSA in PBS.

    • Fix the cells using a fixative such as Click-iT® fixative (4% paraformaldehyde in PBS) for 15 minutes at room temperature.[17]

    • Wash the cells with 1% BSA in PBS.

  • Permeabilization:

    • Permeabilize the cells with a saponin-based permeabilization and wash reagent for 15 minutes.[17]

  • Click-iT® Reaction:

    • Prepare the Click-iT® reaction cocktail as per the manufacturer's protocol.

    • Add the reaction cocktail to the permeabilized cells and incubate for 30 minutes at room temperature, protected from light.[17]

  • Washing and DNA Staining:

    • Wash the cells with the permeabilization and wash reagent.

    • (Optional) Perform intracellular antibody staining at this stage.

    • Resuspend the cells in a solution containing a DNA stain (e.g., propidium iodide or 7-AAD) for cell cycle analysis.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer, using the appropriate lasers and detectors to measure the fluorescence of the EdU-labeled cells and the DNA content stain.

Conclusion

For researchers seeking a reliable, sensitive, and efficient method to measure cell proliferation, the 5-ethynyl-2'-deoxyuridine (EdU) assay is the unequivocal choice. Its robust performance, streamlined protocol, and compatibility with a wide range of analytical techniques solidify its position as the current industry standard, far surpassing older methods like BrdU incorporation.[3] In contrast, this compound is a compound with no documented application in proliferation assays. A thorough analysis of its chemical structure suggests it is unsuitable for this purpose due to a lack of a specific incorporation mechanism into DNA and the high probability of non-specific, confounding reactions. This guide underscores the importance of selecting validated and mechanistically understood tools for generating reproducible and meaningful data in cell biology research.

References

A Senior Application Scientist's Guide to Evaluating the Quantum Yield of Novel 5-Ethynyl-2-hydroxybenzaldehyde-Derived Fluorophores

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel molecular tools for biomedical imaging and diagnostics, the intrinsic brightness of a fluorophore is a paramount concern. This brightness is a direct function of two key photophysical parameters: the molar extinction coefficient (how efficiently the molecule absorbs light) and the fluorescence quantum yield (Φf), which quantifies the efficiency of converting that absorbed light into emitted fluorescence.[1] The 5-ethynyl-2-hydroxybenzaldehyde scaffold is a promising platform for the development of new fluorophores. The ethynyl group offers a versatile handle for extending π-conjugation or for bio-orthogonal ligations, while the salicylaldehyde core is a well-known precursor for fluorophores exhibiting excited-state intramolecular proton transfer (ESIPT), a process that can lead to desirable large Stokes shifts.

While the quantum yield of a novel fluorophore is a critical performance metric, data for newly synthesized compounds are often absent from the public domain. This guide, therefore, serves a dual purpose. First, it provides a comprehensive, field-proven protocol for the accurate determination of the relative fluorescence quantum yield of novel fluorophores derived from this compound. Second, it establishes a framework for comparing these new chemical entities against existing fluorophores, using data from structurally related compounds to provide context for your experimental findings.

Pillar I: The Causality of Quantum Yield – Why Structure Dictates Efficiency

The fluorescence quantum yield (Φf) is defined as the ratio of the number of photons emitted to the number of photons absorbed.[2] A value of 1.0 signifies that every absorbed photon results in an emitted fluorescent photon, representing the maximum possible efficiency. In reality, the excited state can also decay through non-radiative pathways, such as internal conversion (heat dissipation) and intersystem crossing to a triplet state.[2] The competition between these radiative and non-radiative decay pathways determines the quantum yield.

For this compound derivatives, several structural features are expected to influence their quantum yield:

  • π-Conjugation: The introduction of an ethynyl group extends the π-conjugated system. This generally leads to a red-shift in absorption and emission spectra and can influence the quantum yield.[3] Further extension, by attaching other aromatic systems to the ethynyl group, can either enhance or diminish fluorescence depending on the nature of the substituent.

  • Structural Rigidity: Fluorophores with rigid structures tend to have higher quantum yields.[4] This is because conformational flexibility and rotational freedom can promote non-radiative decay. The intramolecular hydrogen bond inherent in the 2-hydroxybenzaldehyde moiety can impart some rigidity. Derivatives that further restrict rotation, for instance through the formation of Schiff bases or other condensation products at the aldehyde, can see a significant enhancement in quantum yield.

  • Intramolecular Charge Transfer (ICT): The electronic interplay between donor and acceptor groups within the fluorophore can lead to an ICT state upon excitation. While ICT is useful for creating environmentally sensitive (solvatochromic) probes, it can sometimes open up non-radiative decay channels, particularly in polar solvents, thus lowering the quantum yield.[5]

Pillar II: A Self-Validating Protocol for Relative Quantum Yield Determination

The most common and reliable method for determining the fluorescence quantum yield of a new compound is the comparative method.[2] This involves comparing the fluorescence properties of the unknown sample to a well-characterized fluorescence standard with a known quantum yield. The protocol described here is a self-validating system, designed to minimize common errors and ensure the trustworthiness of your results.

The relative quantum yield (ΦX) of a test sample is calculated using the following equation, which relates its integrated fluorescence intensity and absorbance to that of a standard (ΦST):

Where:

  • GradX and GradST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

  • ηX and ηST are the refractive indices of the solvents used for the sample and the standard.[6]

G cluster_prep Sample & Standard Preparation cluster_abs Absorbance Measurement cluster_flu Fluorescence Measurement cluster_analysis Data Analysis prep_sample Prepare 5-7 serial dilutions of test compound in chosen solvent abs_measure Record UV-Vis absorbance spectrum for each dilution (200-800 nm) prep_sample->abs_measure prep_std Prepare 5-7 serial dilutions of standard compound in chosen solvent prep_std->abs_measure abs_check Ensure Abs at λex is < 0.1 to avoid inner filter effects abs_measure->abs_check flu_setup Set spectrofluorometer λex (identical for sample & standard) abs_check->flu_setup Valid dilutions flu_measure Record corrected emission spectrum for each dilution flu_setup->flu_measure flu_integrate Integrate the area under each emission curve flu_measure->flu_integrate plot_data Plot Integrated Intensity vs. Abs at λex for both sample and standard flu_integrate->plot_data calc_grad Determine the gradient (slope) of the linear fit for each plot plot_data->calc_grad calc_qy Calculate Quantum Yield (ΦX) using the comparative formula calc_grad->calc_qy

Caption: Workflow for relative fluorescence quantum yield determination.

1. Selection of an Appropriate Standard:

  • Causality: The chosen standard must have absorption and emission profiles that are reasonably close to the test compound. This minimizes wavelength-related biases in the spectrometer's detector.

  • Action: For a novel this compound derivative, which is likely to absorb in the UV or blue region, Quinine Sulfate is an excellent choice. For derivatives with extended conjugation that emit in the green-orange region, Rhodamine 6G is a suitable standard.

2. Preparation of Solutions:

  • Causality: To establish a linear relationship between absorbance and fluorescence, and to avoid concentration-dependent quenching and inner-filter effects, measurements must be taken over a range of low concentrations.[2]

  • Action:

    • Prepare a stock solution of the test compound and the chosen standard in a high-purity, spectroscopic-grade solvent.
    • Perform serial dilutions to create 5 to 7 solutions of each, with absorbances at the chosen excitation wavelength ranging from approximately 0.01 to 0.1.[2]

3. Absorbance Measurements:

  • Causality: Accurate absorbance values are critical for the calculation. The absorbance at the excitation wavelength is directly proportional to the number of photons being absorbed.

  • Action:

    • Using a UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the test compound and the standard.
    • Use the same cuvette for the blank (pure solvent) and all samples to maintain a consistent path length.
    • Note the precise absorbance value at the intended excitation wavelength (λex) for each solution.

4. Fluorescence Measurements:

  • Causality: To ensure a fair comparison, the measurement conditions for the test sample and the standard must be identical. The instrument's raw output must also be corrected for wavelength-dependent variations in detector sensitivity and lamp output.

  • Action:

    • Set the excitation wavelength (λex) on the spectrofluorometer to be the same for both the test compound and the standard.
    • For each dilution, record the fluorescence emission spectrum, ensuring the entire emission band is captured.
    • Crucially, ensure that the instrument's software is applying the appropriate spectral correction factors to the emission data.
    • Integrate the area under the corrected emission spectrum for each measurement. This integrated value represents the total fluorescence intensity.

5. Data Analysis and Calculation:

  • Causality: Plotting integrated intensity versus absorbance and performing a linear regression validates the quality of the data. A linear plot passing through the origin confirms that you are working in a concentration range free of artifacts. The slope of this line is the most robust measure of fluorescence output per unit of light absorbed.

  • Action:

    • For both the test compound and the standard, create a plot of the integrated fluorescence intensity (Y-axis) versus the absorbance at λex (X-axis).
    • Perform a linear regression on each dataset. The R2 value should be > 0.99 for a reliable measurement.
    • Determine the gradient (slope) of the line for both your sample (GradX) and the standard (GradST).
    • Obtain the refractive indices (η) for the solvents used.
    • Calculate the quantum yield of your test compound (ΦX) using the comparative equation.

Pillar III: Authoritative Grounding & Comparative Data

To properly contextualize the performance of a new this compound-derived fluorophore, it is essential to compare its quantum yield to established standards and structurally related compounds.

This table provides the necessary data for the most common quantum yield standards used in the UV-Vis and visible regions.

StandardSolventExcitation Range (nm)Emission Range (nm)Quantum Yield (ΦST)Refractive Index (η)
Quinine Sulfate0.1 M H₂SO₄280 - 370400 - 5500.54 - 0.60[5][7]1.33
Rhodamine 6GEthanol480 - 540520 - 6500.94 - 0.95[3][4]1.36

Note: The quantum yield of Quinine Sulfate can show temperature dependence. For high-precision work, using it in 0.1 M perchloric acid, where its quantum yield is a stable 0.60, is recommended.[5][7]

Since specific data for this compound derivatives are not widely published, this table serves as a benchmark using data from salicylaldehyde and ethynyl-containing scaffolds. Your newly measured data should be evaluated against these values.

Compound ClassExample Structure / NameSolventQuantum Yield (Φf)Key Structural FeatureReference
Salicylaldehyde Derivatives π-Extended SalicylaldehydeVariousUp to 0.76Extended π-delocalization[8]
Salicylaldehyde Schiff BaseVariousVaries (often lower in polar solvents)Imine linkage, potential for AIE[9][10]
Ethynyl-Substituted Fluorophores Ethynyl-PhenanthreneVariousIncreased relative to parentEthynyl group extends conjugation
Ethynyl-CoumarinVariousTunable (structure-dependent)Ethynyl group on coumarin core[3]
Your Novel Compound This compound DerivativeYour SolventTo Be Determined Ethynyl & Salicylaldehyde Scaffold N/A

By following the rigorous protocol outlined and comparing your results to the established data in these tables, you can confidently and authoritatively evaluate the performance of your novel this compound-derived fluorophores. This systematic approach ensures that your findings are both accurate and meaningful within the broader landscape of fluorescent probe development.

References

cross-reactivity studies of 5-Ethynyl-2-hydroxybenzaldehyde with cellular components

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cross-Reactivity of 5-Ethynyl-2-hydroxybenzaldehyde with Cellular Components

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise and Peril of a Bifunctional Probe

This compound is a synthetic organic compound that merges two highly versatile chemical motifs: the salicylaldehyde core and a terminal alkyne.[1] The salicylaldehyde moiety itself is a privileged structure in medicinal chemistry, serving as a precursor for numerous biologically active compounds.[2][3] The addition of a terminal ethynyl group introduces a powerful tool for bioorthogonal chemistry. This alkyne handle allows for "click" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling researchers to attach fluorescent dyes, affinity tags (like biotin), or other molecules with high efficiency and specificity.[4][5][6]

This unique combination makes this compound an attractive probe for chemical biology applications, such as activity-based protein profiling (ABPP) and target identification.[7] However, its utility is critically dependent on understanding its potential for non-specific or "off-target" reactions. The electrophilic nature of the aldehyde group presents an inherent risk of cross-reactivity with the nucleophile-rich environment of the cell. This guide provides a comparative framework for evaluating the cross-reactivity of this compound, offering experimental protocols and field-proven insights to ensure the integrity of your research.

Comparative Framework: Dissecting Functional Group Reactivity

To objectively assess the cross-reactivity of this compound, we must compare its performance against logical alternatives that can isolate the contribution of each functional group.

  • Target Compound: this compound (5E2H) . Possesses all three key functional groups: aldehyde, ortho-hydroxyl, and terminal alkyne.

  • Comparator A: Salicylaldehyde (SA) . The parent scaffold lacking the alkyne. This control allows us to establish a baseline reactivity for the salicylaldehyde core and determine if the alkyne significantly alters this profile.

  • Comparator B: 4-Ethynylbenzaldehyde (4EB) . An isomeric control that moves the alkyne to the para position and removes the ortho-hydroxyl group. This helps evaluate the electronic and steric influence of the hydroxyl group on the aldehyde's reactivity.

G cluster_target Target Compound cluster_compA Comparator A cluster_compB Comparator B T This compound (5E2H) T_hydroxyl ortho-Hydroxyl T->T_hydroxyl T_alkyne Alkyne T->T_alkyne T_aldehyde T_aldehyde T->T_aldehyde T_ T_ aldehyde Aldehyde A Salicylaldehyde (SA) A_aldehyde Aldehyde A->A_aldehyde A_hydroxyl ortho-Hydroxyl A->A_hydroxyl B 4-Ethynylbenzaldehyde (4EB) B_aldehyde Aldehyde B->B_aldehyde B_alkyne Alkyne B->B_alkyne

Figure 1: A logical comparison of the functional groups present in the target compound and its selected comparators.

The Chemistry of Cross-Reactivity: Potential Cellular Targets

The primary drivers of potential cross-reactivity for 5E2H are the aldehyde's electrophilicity and, to a lesser extent, the alkyne.

  • Aldehyde Reactivity : Aldehydes are classic electrophiles that readily undergo nucleophilic addition reactions.[8][9][10] In a cellular context, the most abundant nucleophiles are the side chains of amino acids within proteins.

    • Lysine Residues : The primary amine (ε-NH₂) of lysine can attack the aldehyde to form a reversible Schiff base (imine). This is a common mechanism for aldehyde toxicity and covalent modification of proteins.[11]

    • Cysteine Residues : The thiol group (-SH) of cysteine is a soft and highly potent nucleophile.[11][12] It can react with aldehydes to form a reversible thiohemiacetal. While often reversible, these adducts can alter protein structure and function.[11]

    • DNA : While less common, aldehydes can react with the exocyclic amine groups of DNA bases, potentially leading to genotoxicity. This interaction warrants investigation, especially for compounds intended for long-term cellular studies.

  • Ethynyl Group Reactivity : The terminal alkyne is the cornerstone of this molecule's utility as a probe, valued for its bioorthogonality.[5] It is generally unreactive towards biological nucleophiles under physiological conditions. However, it can participate in thiol-yne "click" reactions, although these typically require radical initiators or specific catalysts not abundant in cells.[13] Its primary role remains as a handle for post-lysis detection.

G cluster_nucleophiles Cellular Nucleophiles Compound {this compound | Aldehyde (Electrophile)} Lysine Protein Lysine Side Chain (-NH2) Compound->Lysine Nucleophilic Attack Cysteine Protein Cysteine Side Chain (-SH) Compound->Cysteine Nucleophilic Attack DNA_Base DNA Guanine/Adenine (-NH2) Compound->DNA_Base Possible Reaction Product_Schiff Schiff Base (C=N linkage) Lysine->Product_Schiff Forms Product_Thio Thiohemiacetal (S-C-OH linkage) Cysteine->Product_Thio Forms Product_DNA DNA Adduct (Potential) DNA_Base->Product_DNA Forms

Figure 2: Potential reaction pathways of the aldehyde group in 5E2H with key cellular nucleophiles.

Experimental Protocols for Assessing Cross-Reactivity

A multi-pronged approach is essential for a comprehensive evaluation. We will detail three key experimental workflows.

Experiment 1: In Vitro Thiol Reactivity Assay

This assay quantifies the rate at which the compound depletes a model thiol, providing a direct measure of its reactivity towards cysteine residues.

Principle: Glutathione (GSH), the most abundant intracellular thiol, is incubated with the test compound. The rate of GSH depletion is monitored by measuring the remaining free thiols using 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which reacts with free thiols to produce a yellow-colored product (TNB²⁻) that absorbs at 412 nm.[14]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of GSH in a phosphate buffer (100 mM, pH 7.4).

    • Prepare 10 mM stock solutions of 5E2H, SA, and 4EB in DMSO.

    • Prepare a 5 mg/mL solution of DTNB in the same phosphate buffer.

  • Reaction Setup:

    • In a 96-well plate, add 180 µL of phosphate buffer to each well.

    • Add 10 µL of the 10 mM GSH stock solution to each well (final concentration: 500 µM).

    • To initiate the reaction, add 10 µL of the 10 mM test compound stock (or DMSO as a vehicle control) to respective wells (final concentration: 500 µM). Mix immediately.

  • Time-Course Measurement:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take a 20 µL aliquot from the reaction well and transfer it to a new plate containing 180 µL of buffer.

    • Add 10 µL of the DTNB solution to the aliquot wells.

    • Incubate for 5 minutes at room temperature.

  • Data Acquisition:

    • Measure the absorbance at 412 nm using a plate reader.

    • Calculate the concentration of remaining GSH at each time point using a standard curve.

    • Plot the percentage of GSH remaining versus time for each compound.

Experiment 2: Proteome-Wide Reactivity Profiling via Click Chemistry

This experiment leverages the ethynyl group to identify all cellular proteins that form stable adducts with 5E2H.

Principle: Cells are treated with 5E2H. The compound forms covalent adducts with its protein targets via the reactive aldehyde. After cell lysis, an azide-functionalized biotin tag is "clicked" onto the alkyne handle of the adducted compound. Biotinylated proteins are then enriched using streptavidin beads and identified by mass spectrometry.[4][15]

G A 1. Treat Cells with 5E2H B 2. Cell Lysis A->B C 3. Click Reaction (Add Azide-Biotin, CuSO4, Ligand, Reductant) B->C D 4. Streptavidin Bead Enrichment C->D E 5. On-Bead Trypsin Digestion D->E F 6. LC-MS/MS Analysis E->F G 7. Identify Cross-Reactive Proteins F->G

Figure 3: Experimental workflow for identifying cellular targets of 5E2H using click chemistry-based proteomics.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HEK293T) to ~80% confluency.

    • Treat cells with 5E2H (e.g., 10-50 µM) or DMSO (vehicle control) for a defined period (e.g., 2-4 hours).

  • Cell Lysis:

    • Wash cells with cold PBS and harvest.

    • Lyse cells in a buffer containing a detergent (e.g., RIPA buffer) and protease inhibitors.

    • Clarify the lysate by centrifugation. Determine protein concentration using a BCA assay.

  • Click Reaction:

    • To 1 mg of protein lysate, add the click chemistry reaction cocktail:

      • Azide-Biotin tag (e.g., 100 µM)

      • Copper(II) sulfate (CuSO₄) (e.g., 1 mM)

      • A copper ligand (e.g., TBTA) to stabilize Cu(I)

      • A reducing agent (e.g., sodium ascorbate) to reduce Cu(II) to the catalytic Cu(I) state.

    • Incubate at room temperature for 1 hour with gentle rotation.

  • Enrichment and Digestion:

    • Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour to capture biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform on-bead digestion by resuspending the beads in a buffer containing trypsin and incubating overnight at 37°C.

  • Mass Spectrometry:

    • Collect the supernatant containing the cleaved peptides.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins that are significantly enriched in the 5E2H-treated sample compared to the DMSO control.[16]

Comparative Data Analysis

The following tables present hypothetical but plausible data from the described experiments, illustrating how the results can be used to compare the reactivity profiles of the three compounds.

Table 1: In Vitro Thiol Reactivity Data

CompoundInitial Reaction Rate (% GSH depletion/min)% GSH Remaining at 60 minInterpretation
This compound (5E2H) 1.245%Moderate thiol reactivity, characteristic of an accessible aldehyde.
Salicylaldehyde (SA) 1.148%Similar reactivity to 5E2H, suggesting the alkyne does not significantly impact thiol reactivity.
4-Ethynylbenzaldehyde (4EB) 1.830%Higher reactivity, possibly due to the lack of the ortho-hydroxyl group which may slightly reduce the aldehyde's electrophilicity via hydrogen bonding.
Vehicle Control (DMSO) 0.0598%No significant background reactivity.

Table 2: Summary of Proteomic Hits from Click-Chemistry Profiling of 5E2H

This table shows a list of protein classes that are often susceptible to modification by electrophilic small molecules.

Protein ClassRepresentative HitsPotential Reason for Reactivity
Cytoskeletal Proteins Tubulin, Actin, VimentinAbundant proteins with numerous surface-exposed lysine and cysteine residues.
Glycolytic Enzymes GAPDH, AldolaseKnown to have highly reactive cysteine residues in their active sites.
Heat Shock Proteins HSP70, HSP90Chaperone proteins with dynamic structures and reactive nucleophiles.
Thiol-based Antioxidants Peroxiredoxins, ThioredoxinContain highly reactive catalytic cysteine residues by design.

Conclusion and Best Practices

This guide demonstrates that while this compound is a powerful chemical probe, its aldehyde functionality imparts a baseline level of cross-reactivity with cellular nucleophiles, particularly cysteine and lysine residues.[11] Our comparative analysis suggests that this reactivity is inherent to the salicylaldehyde scaffold.

Key Recommendations for Researchers:

  • Always Use Controls: When using 5E2H as a probe, parallel experiments with Salicylaldehyde (SA) are essential. This allows you to differentiate protein targets that are specifically recognized by a unique feature of 5E2H from those that are simply reacting with the aldehyde.

  • Validate Your Hits: Proteomic hits should be considered candidates. Orthogonal validation, such as western blotting, cellular thermal shift assays (CETSA), or in vitro binding assays, is crucial to confirm a direct interaction.[17]

  • Consider Dose and Time: Minimize off-target effects by using the lowest effective concentration of 5E2H and the shortest incubation time necessary for your experiment.

  • Acknowledge Limitations: When publishing results obtained with 5E2H, explicitly discuss the potential for aldehyde-driven cross-reactivity and present data from control experiments to support the specificity of your findings.

By employing rigorous experimental design and maintaining a critical perspective on the inherent chemistry of the tools we use, we can harness the power of probes like this compound to unlock new biological insights with confidence and scientific integrity.

References

A Senior Application Scientist's Guide to Protein Labeling: Benchmarking 5-Ethynyl-2-hydroxybenzaldehyde Against Commercial Kits

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of proteomics and drug development, the precise and efficient labeling of proteins is paramount for elucidating biological function, developing targeted therapeutics, and creating sensitive diagnostic assays. While a plethora of commercially available labeling kits dominate the market, each with its own set of advantages and limitations, the exploration of novel reagents that offer unique functionalities is a continuous pursuit for scientific advancement. This guide provides an in-depth technical comparison of a versatile, yet less conventional, labeling reagent, 5-Ethynyl-2'-hydroxybenzaldehyde, against the established commercially available labeling kits.

The Rise of Dual-Functionality Labeling: Introducing 5-Ethynyl-2'-hydroxybenzaldehyde

5-Ethynyl-2'-hydroxybenzaldehyde is a small molecule that possesses two distinct reactive moieties: an aldehyde and a terminal alkyne. This dual functionality opens up exciting possibilities for a two-step, sequential or orthogonal labeling strategy. The aldehyde group can readily react with primary amines, such as the side chain of lysine residues on the protein surface, to form a Schiff base, which can be further stabilized by reduction to a secondary amine. The terminal alkyne group provides a handle for a subsequent bioorthogonal "click" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the attachment of a wide array of reporter molecules, including fluorophores, biotin, or drug molecules, that have been functionalized with an azide group.

The Competitive Landscape: An Overview of Commercial Labeling Kits

Commercially available protein labeling kits are typically categorized by the reactive group they employ to target specific amino acid residues on a protein. The most common strategies are:

  • Amine-Reactive Kits (NHS Esters): These kits utilize N-hydroxysuccinimide (NHS) esters to target the abundant primary amines on lysine residues and the N-terminus of proteins.[1][2][3] This is a robust and widely used method, though it can lead to heterogeneous labeling due to the prevalence of lysine residues.

  • Thiol-Reactive Kits (Maleimides): These kits employ maleimide chemistry to specifically target the sulfhydryl groups of cysteine residues.[4][5][6] Cysteine is a less abundant amino acid, often allowing for more site-specific labeling, especially if a cysteine residue is introduced at a specific site through genetic engineering.

  • Click Chemistry Kits: These kits require the protein of interest to be pre-functionalized with either an azide or an alkyne group.[7][8][9] The kit then provides the corresponding azide- or alkyne-containing reporter molecule and the necessary catalysts for the click reaction. This approach offers high specificity and bioorthogonality.

Head-to-Head Comparison: 5-Ethynyl-2'-hydroxybenzaldehyde vs. Commercial Kits

To provide a clear comparison, we will evaluate these labeling strategies based on key performance parameters: labeling efficiency, specificity, versatility, and ease of use.

Table 1: Quantitative Performance Metrics
Feature5-Ethynyl-2'-hydroxybenzaldehydeAmine-Reactive Kits (NHS Ester)Thiol-Reactive Kits (Maleimide)Click Chemistry Kits
Target Residue Primary Amines (Lysine, N-terminus)Primary Amines (Lysine, N-terminus)Thiols (Cysteine)Pre-installed Azide/Alkyne
Typical Labeling Efficiency Moderate to HighHighHighVery High
Specificity ModerateLow to ModerateHighVery High
Versatility High (two-step labeling)ModerateModerateHigh
Ease of Use Moderate (two-step reaction)HighHighModerate (requires pre-functionalization)
Potential for Heterogeneity HighHighLowVery Low

Experimental Workflows: A Step-by-Step Guide

The following sections provide detailed protocols for labeling a generic IgG antibody with a fluorescent dye using each of the discussed methods.

Workflow 1: Two-Step Labeling with 5-Ethynyl-2'-hydroxybenzaldehyde

This workflow first attaches the alkyne handle to the antibody via the aldehyde group and then "clicks" a fluorescent azide to the alkyne.

workflow1 cluster_step1 Step 1: Aldehyde-Amine Coupling cluster_step2 Step 2: Click Chemistry A Antibody in PBS B Add 5-Ethynyl-2'-hydroxybenzaldehyde A->B 1. Reagent Addition C Incubate (Schiff Base Formation) B->C 2. Reaction D Add Reducing Agent (e.g., NaBH4) C->D 3. Reduction E Incubate (Stable Amine Bond) D->E 4. Stabilization F Purify (Remove Excess Reagent) E->F 5. Purification G Alkyne-Modified Antibody H Add Azide-Fluorophore G->H 6. Reporter Addition I Add Cu(I) Catalyst (CuAAC) H->I 7. Catalyst Addition J Incubate I->J 8. Reaction K Purify (Remove Excess Reagents) J->K 9. Purification L Labeled Antibody K->L 10. Final Product

Workflow for two-step labeling using 5-Ethynyl-2'-hydroxybenzaldehyde.

Protocol:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-5 mg/mL in a phosphate-buffered saline (PBS) at pH 7.4.

  • Aldehyde-Amine Coupling:

    • Add a 20-fold molar excess of 5-Ethynyl-2'-hydroxybenzaldehyde (dissolved in DMSO) to the antibody solution.

    • Incubate for 1 hour at room temperature to form the Schiff base.

    • Add a 10-fold molar excess of sodium cyanoborohydride (NaBH3CN) to reduce the Schiff base to a stable secondary amine.

    • Incubate for another hour at room temperature.

  • Purification: Remove excess reagents using a desalting column.

  • Click Reaction:

    • To the alkyne-modified antibody, add a 5-fold molar excess of the azide-functionalized fluorophore.

    • Add the copper(I) catalyst premix (e.g., CuSO4 and a reducing agent like sodium ascorbate).

    • Incubate for 1 hour at room temperature, protected from light.

  • Final Purification: Purify the labeled antibody using a desalting column to remove the catalyst and excess fluorophore.

Workflow 2: Amine-Reactive Labeling with an NHS Ester Kit

This is a straightforward, one-step labeling procedure.

workflow2 A Antibody in Bicarbonate Buffer (pH 8.3) B Add NHS Ester-Fluorophore A->B 1. Reagent Addition C Incubate (1-2 hours) B->C 2. Reaction D Purify (Remove Excess Dye) C->D 3. Purification E Labeled Antibody D->E 4. Final Product workflow3 cluster_optional Optional: Reduction Step A Antibody in PBS B Add Reducing Agent (e.g., TCEP) A->B C Incubate (30 mins) B->C D Remove Reducing Agent C->D E Reduced Antibody D->E F Add Maleimide-Fluorophore E->F 1. Reagent Addition G Incubate (1-2 hours) F->G 2. Reaction H Purify (Remove Excess Dye) G->H 3. Purification I Labeled Antibody H->I 4. Final Product

References

Safety Operating Guide

A Guide to the Safe Handling of 5-Ethynyl-2-hydroxybenzaldehyde for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: January 2026

As a novel reagent in synthetic chemistry and drug discovery, 5-Ethynyl-2-hydroxybenzaldehyde presents unique handling challenges that necessitate a robust safety protocol. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to manage this compound safely, ensuring both personal safety and experimental integrity.

Hazard Identification and Risk Assessment

This compound is classified with several hazards that demand careful consideration prior to any handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is a known irritant.[1] A thorough risk assessment is the foundational step in mitigating these risks.

Primary Hazards:

  • Skin Irritation (H315): Causes skin irritation upon direct contact.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation, with the potential for damage if not promptly addressed.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]

Given these hazards, the primary routes of exposure are dermal contact, eye contact, and inhalation. The causality of this irritation is rooted in the chemical's reactivity, a characteristic inherent to many aromatic aldehydes and alkynes. The aldehyde functional group can react with biological nucleophiles, such as amino acids in proteins, leading to cellular disruption and an inflammatory response.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to prevent exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Body Part Personal Protective Equipment (PPE) Specifications and Rationale
Eyes/Face Safety Goggles or a Face ShieldEssential for protecting against splashes and aerosols that can cause serious eye irritation.[2] A face shield should be worn over safety glasses when there is a higher risk of splashing.[3]
Skin/Body Chemical-resistant Lab Coat or CoverallsA lab coat should be worn to protect against skin contact and to prevent contamination of personal clothing. For larger quantities or tasks with a higher risk of splashes, chemical-resistant coveralls are recommended.
Hands Chemical-resistant GlovesNitrile or neoprene gloves are recommended to prevent skin irritation upon contact.[4] Always inspect gloves for holes before use and wash hands thoroughly after removal.[2]
Respiratory Fume Hood or RespiratorWork should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of vapors or aerosols.[2] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Operational Plan for Handling: A Step-by-Step Approach

Adherence to a strict operational plan is necessary to minimize exposure and ensure safe handling.

Pre-Handling Preparations:

  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Ensure Engineering Controls are Functional: Verify that the chemical fume hood has a current inspection sticker and is functioning correctly. Ensure that an eyewash station and safety shower are accessible and unobstructed.[5]

  • Assemble all Necessary Materials: Gather all required equipment, including spatulas, weighing paper, glassware, and solvents, before bringing the chemical into the work area.

  • Don Appropriate PPE: Put on all required PPE as outlined in the table above.

Handling Procedures (in a Chemical Fume Hood):

  • Weighing the Compound:

    • Carefully open the container inside the fume hood.

    • Use a clean, dry spatula to transfer the desired amount of the solid compound onto weighing paper or into a suitable container.

    • Avoid generating dust. If the compound is a fine powder, consider using a spatula with a dampened tip (with a compatible, non-reactive solvent) to minimize dust.

    • Close the primary container tightly immediately after weighing.

  • Dissolving the Compound:

    • Place the weighing paper or container with the compound into the receiving flask.

    • Slowly add the desired solvent, ensuring the flask is pointed away from your face.

    • If necessary, gently swirl or stir the mixture to facilitate dissolution.

  • Post-Handling Procedures:

    • Clean any spills immediately according to established laboratory procedures.

    • Wipe down the work surface with an appropriate solvent and then with soap and water.

    • Remove gloves using the proper technique to avoid contaminating your hands.

    • Wash hands thoroughly with soap and water after removing all PPE.

Laboratory Handling Workflow: A Risk-Based Approach

A systematic approach to handling this compound in a laboratory setting is essential to minimize exposure and ensure safety. The following workflow, based on a standard chemical risk assessment process, should be followed.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A Consult SDS for This compound B Conduct Task-Specific Risk Assessment A->B C Verify Engineering Controls (Fume Hood, Eyewash) B->C D Select and Inspect Appropriate PPE C->D E Don PPE D->E F Work in Chemical Fume Hood E->F G Weigh and Transfer Compound F->G H Dissolve and Use in Reaction G->H I Decontaminate Work Area H->I J Segregate and Label Waste I->J K Properly Remove and Dispose of PPE J->K L Wash Hands Thoroughly K->L

Caption: A workflow for the risk assessment and safe handling of this compound.

Waste Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

  • Solid Waste:

    • Contaminated consumables such as weighing paper, gloves, and paper towels should be placed in a designated, sealed, and clearly labeled solid hazardous waste container.

    • Unused or expired this compound should be disposed of as hazardous solid waste. Do not mix with other waste streams unless compatibility has been verified.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, sealed, and clearly labeled liquid hazardous waste container.

    • The container should be appropriate for the solvents used and segregated based on halogenated or non-halogenated waste streams, as per your institution's waste management guidelines.

  • Empty Containers:

    • The empty primary container of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

    • After rinsing, the container can be disposed of as non-hazardous waste, or as directed by your institution's safety protocols.

By adhering to this comprehensive guide, laboratory personnel can confidently and safely handle this compound, minimizing risks and fostering a culture of safety in the pursuit of scientific advancement.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.